molecular formula C4H6NiO4 B1203099 Nickel acetate CAS No. 373-02-4

Nickel acetate

Numéro de catalogue: B1203099
Numéro CAS: 373-02-4
Poids moléculaire: 176.78 g/mol
Clé InChI: AIYYMMQIMJOTBM-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

nickel(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, nickel(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

16.6 °C
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS No.

373-02-4, 14998-37-9
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, nickel(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nickel acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Nickel Acetate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for professionals engaged in research and development.

Core Crystallographic Data

The crystal structure of this compound tetrahydrate has been elucidated through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic system, characterized by the space group P2₁/c.[1][2][3][4][5][6] This arrangement indicates a centrosymmetric unit cell. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell.

ParameterValue (Source 1)Value (Source 2)Value (Source 3)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 4.8319(9)4.7644.75
b (Å) 11.900(2)11.77111.77
c (Å) 8.5531(17)8.4258.44
β (°) 93.693.693.6
Volume (ų) 490.64(16)471.456471.5
Z 222
Temperature (K) 298(2)Not specifiedNot specified
R-factor 0.07560.068Not specified

Note: Z represents the number of formula units per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Molecular Structure and Coordination Geometry

The central nickel(II) ion in the crystal structure of this compound tetrahydrate exhibits a distorted octahedral coordination geometry.[2][4][7][8] The coordination sphere is composed of four water molecules and two monodentate acetate ligands.[2][4][7] The nickel atom is located at a center of symmetry. The two acetate groups are related by this symmetry, and each coordinates to the nickel ion through one of its oxygen atoms. The four water molecules occupy the remaining four coordination sites. This arrangement results in a three-dimensional network structure stabilized by extensive hydrogen bonding between the coordinated water molecules and the acetate ligands.[1][3][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound tetrahydrate is typically achieved through the following experimental workflow:

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_refinement Structure Solution and Refinement synthesis Synthesis of This compound Tetrahydrate crystallization Single Crystal Growth synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (e.g., Bruker Smart-1000 CCD) mounting->xray solve Structure Solution (e.g., SHELXS) xray->solve refine Structure Refinement (e.g., SHELXL) solve->refine final_structure final_structure refine->final_structure Final Crystal Structure

Fig. 1: Experimental workflow for crystal structure determination.

1. Crystal Growth:

  • Single crystals of this compound tetrahydrate suitable for X-ray diffraction are grown from a saturated aqueous solution by slow evaporation.[9] In some reported syntheses, the crystals were obtained from an ethanol solution in the presence of 4-amino-2-methylquinoline, followed by slow evaporation of the filtrate at room temperature.[1][3][9]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is then placed in an X-ray diffractometer (e.g., a Bruker SMART APEX CCD diffractometer) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The diffraction data are collected at a specific temperature, often room temperature (298 K) or cryo-temperatures (e.g., 100 K), by rotating the crystal and collecting a series of diffraction images.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods, typically employing software packages like SHELXS.[1]

  • The initial structural model is then refined by full-matrix least-squares on F², using programs such as SHELXL.[1] This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Nickel Coordination Environment

The coordination of the nickel(II) ion in this compound tetrahydrate can be visualized as a central nickel atom bonded to the oxygen atoms of four water molecules and two acetate ligands in an octahedral arrangement.

coordination_environment cluster_acetate1 cluster_acetate2 Ni Ni H2O1 H₂O Ni->H2O1 H2O2 H₂O Ni->H2O2 H2O3 H₂O Ni->H2O3 H2O4 H₂O Ni->H2O4 O1_ac1 O Ni->O1_ac1 O1_ac2 O Ni->O1_ac2 C1_ac1 C O1_ac1->C1_ac1 O2_ac1 O C1_ac1->O2_ac1 C2_ac1 CH₃ C1_ac1->C2_ac1 C1_ac2 C O1_ac2->C1_ac2 O2_ac2 O C1_ac2->O2_ac2 C2_ac2 CH₃ C1_ac2->C2_ac2

Fig. 2: Coordination of the Ni(II) ion.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel acetate. The information is presented to support research, scientific analysis, and professionals in the field of drug development. The data is organized into clear, comparative tables, with detailed methodologies for key experimental protocols. Additionally, this guide includes visualizations of relevant signaling pathways to aid in understanding the compound's biological interactions.

Physical Properties of this compound

This compound is most commonly available as a green crystalline solid in its tetrahydrate form, though an anhydrous form also exists. The physical characteristics of both are summarized below.

PropertyNickel(II) Acetate TetrahydrateNickel(II) Acetate Anhydrous
Chemical Formula Ni(CH₃COO)₂·4H₂O[1]Ni(CH₃COO)₂
Molecular Weight 248.84 g/mol [1][2][3]176.781 g/mol [4]
Appearance Green crystalline solid[1][3][5]Green crystalline solid or powder[6][7]
Odor Mild vinegar-like (acetic acid) odor[1][2][4]Odorless[6]
Density 1.744 g/cm³[3][4][8]1.798 g/cm³[4][6][9]
Melting Point Decomposes before melting, starting around 80°C[1][10][11]Approximately 315°C[6]
Boiling Point Decomposes before boiling[11]Decomposes[6]
Solubility Soluble in water (182 g/L at 20°C) and alcohol.[1][12][13][14]Soluble in water and methanol; insoluble in diethyl ether and n-octanol.[4][15][16]
Crystal Structure Monoclinic, space group P2₁/c[17][18]-

Chemical and Spectroscopic Properties

This compound exhibits reactivity characteristic of a nickel(II) salt of a weak acid. It is a key precursor in the synthesis of various nickel compounds and nanomaterials.

Spectroscopic Data:

SpectrumKey Features and Observations
Infrared (IR) Intense bands around 1600 cm⁻¹ and 1380 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively. The separation between these bands is characteristic of a unidentate acetate ligand.[19]
Raman The Raman spectra provide complementary information to IR spectroscopy regarding the vibrational modes of the acetate ligand and the coordination environment of the nickel ion.[20]
¹H NMR Due to the paramagnetic nature of the Ni(II) ion, the ¹H NMR spectra of this compound complexes exhibit significantly hyperfine-shifted signals. This property can be leveraged to study the structure and dynamics of these complexes in solution.[21]

Thermal Decomposition:

Thermogravimetric analysis (TGA) of nickel(II) acetate tetrahydrate shows a multi-step decomposition process. Dehydration, the loss of the four water molecules, typically begins around 118-137°C.[22] Further heating leads to the decomposition of the anhydrous acetate to form nickel carbonate, which then decomposes to nickel oxide at higher temperatures.[23][24] The final products can be influenced by the atmosphere under which the decomposition occurs.[23]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound. Below are methodologies for key analytical techniques.

Synthesis of this compound Tetrahydrate

A common method for the laboratory synthesis of this compound tetrahydrate involves the reaction of nickel carbonate with acetic acid.[25]

Procedure:

  • Add nickel(II) carbonate to a solution of acetic acid in a flask.

  • Gently heat and stir the mixture until the carbonate has completely reacted, indicated by the cessation of gas evolution.

  • Filter the resulting green solution to remove any unreacted starting material.

  • Slowly evaporate the solvent from the filtrate at room temperature or by gentle heating.

  • Green crystals of nickel(II) acetate tetrahydrate will form.

  • Collect the crystals by filtration and wash with a small amount of cold water or ethanol.

  • Dry the crystals in air or in a desiccator.

Determination of Crystal Structure by X-ray Diffraction

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the this compound crystal lattice.

Methodology:

  • A suitable single crystal of this compound tetrahydrate is mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.[17]

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound.

Procedure:

  • A small, accurately weighed sample of nickel(II) acetate tetrahydrate is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen, air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[26]

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the interaction of nickel compounds with biological systems is paramount. Nickel(II) ions have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cell types. These effects are often mediated through the modulation of specific signaling pathways.

Nickel-Induced Apoptosis via the PI3K/Akt Pathway

Nickel compounds can induce apoptosis by inhibiting the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Nickel_ion Nickel(II) Ion PI3K PI3K Nickel_ion->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Nickel(II) ion inhibits the PI3K/Akt pathway, leading to apoptosis.

Inhibition of PI3K by nickel leads to the downstream deactivation of Akt.[27] Activated Akt normally promotes cell survival by phosphorylating and activating anti-apoptotic proteins like Bcl-2.[1] When this pathway is inhibited, the pro-apoptotic signals prevail, leading to programmed cell death.

Nickel's Impact on the p53-GADD45A DNA Repair Pathway

This compound has been shown to interfere with the p53-mediated DNA repair pathway. Specifically, it can suppress the expression of GADD45A (Growth Arrest and DNA-Damage-inducible protein 45 alpha).

p53_GADD45A_Pathway cluster_effect DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates GADD45A GADD45A p53->GADD45A Induces Expression Nickel_Acetate This compound Nickel_Acetate->GADD45A Suppresses Expression Inhibition_of_Repair Inhibition of DNA Repair NER Nucleotide Excision Repair GADD45A->NER Promotes

Caption: this compound suppresses GADD45A expression, inhibiting DNA repair.

Under normal conditions, DNA damage activates the tumor suppressor protein p53, which in turn induces the expression of GADD45A. GADD45A is a crucial component of the nucleotide excision repair (NER) pathway, which removes damaged DNA segments. This compound can inhibit the transcriptional activity of p53, leading to reduced GADD45A levels and impaired DNA repair.[28] This mechanism is of significant interest in the context of nickel's carcinogenic potential.

References

Synthesis of Nickel(II) Acetate from Nickel(II) Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel(II) acetate tetrahydrate from nickel(II) carbonate. The document details the underlying chemical principles, experimental protocols, and characterization of the final product, tailored for a scientific audience.

Introduction

Nickel(II) acetate, particularly in its common tetrahydrate form (Ni(CH₃COO)₂·4H₂O), is a versatile chemical compound with applications in various fields, including as a catalyst in organic synthesis, a mordant in the textile industry, and in electroplating.[1] The synthesis from nickel(II) carbonate offers a straightforward route to this mint-green crystalline solid.[2][3] This guide will focus on the reaction of nickel(II) carbonate with acetic acid, a common and efficient laboratory and industrial method.

Chemical Principles

The synthesis of nickel(II) acetate from nickel(II) carbonate is an acid-base reaction. Acetic acid, a weak acid, reacts with the basic salt, nickel(II) carbonate, to produce nickel(II) acetate, water, and carbon dioxide gas. The balanced chemical equation for this reaction is:

NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂ [2]

An excess of acetic acid is often employed to ensure the complete conversion of the nickel carbonate and to prevent the formation of insoluble basic nickel acetate, which can occur if the acid concentration is too low.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis and purification of nickel(II) acetate tetrahydrate.

Synthesis of Nickel(II) Acetate Tetrahydrate

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Glacial acetic acid (CH₃COOH) or a concentrated aqueous solution (e.g., 20-80%)[3]

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring plate and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Evaporating dish or crystallizing dish

  • Rotary evaporator (optional)[3]

Procedure:

  • In a well-ventilated fume hood, add a measured amount of nickel(II) carbonate to a beaker or Erlenmeyer flask.

  • Slowly add a stoichiometric excess of acetic acid solution (e.g., 20% aqueous solution) to the nickel carbonate while stirring continuously.[3] The reaction will produce carbon dioxide gas, so the addition should be gradual to avoid excessive foaming.

  • Continue stirring until the evolution of CO₂ ceases and all the nickel carbonate has dissolved, resulting in a clear green solution. Gentle heating (e.g., to 40°C) can be applied to facilitate the reaction.[4]

  • Filter the resulting solution to remove any unreacted nickel carbonate or other insoluble impurities.

  • The this compound solution can then be concentrated to induce crystallization. This can be achieved by gentle heating in an evaporating dish or by using a rotary evaporator.[3] If heating, care should be taken to maintain an excess of acetic acid to prevent the formation of basic this compound.[3]

  • Once crystals begin to form, allow the solution to cool slowly to room temperature to maximize the yield of crystalline product. Further cooling in an ice bath can enhance crystallization.

  • Collect the mint-green crystals of nickel(II) acetate tetrahydrate by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water or a suitable solvent like isopropyl alcohol to remove residual acetic acid.[3]

  • Dry the crystals in air or in a desiccator.

Recrystallization for Purification

For obtaining a high-purity product, recrystallization is recommended.

Procedure:

  • Dissolve the synthesized nickel(II) acetate tetrahydrate in a minimal amount of hot 80% acetic acid.[3]

  • Allow the solution to cool slowly to room temperature. The solubility of this compound has a small temperature dependence, so crystallization may be slow.[3]

  • For very slow crystallization, the covered solution can be left to stand for an extended period, even up to a month in a refrigerator.[3]

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and air dry.[3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

ParameterValueSource(s)
Molar Ratio (Basic Nickel Carbonate : Glacial Acetic Acid) 1 : 1.1 - 1.5[4]
Acetic Acid Concentration 15% - 20%[5]
Reaction Temperature Not exceeding 40°C[4]
pH of Resulting Solution 3.8 - 4.2[5]
Crystallization Temperature Cooled from 80-90°C to 22-24°C[6]

Table 1: Reaction and Crystallization Parameters

PropertyValueSource(s)
Chemical Formula Ni(CH₃COO)₂·4H₂O[5]
Molecular Weight 248.84 g/mol [7]
Appearance Mint-green crystalline solid[2][5]
Odor Slight acetic acid odor[2]
Density 1.744 g/cm³ (tetrahydrate)[8]
Solubility in Water 182 g/L (20°C)[7]
Dehydration Temperature Begins around 85°C (under vacuum)[3]
Thermal Decomposition Dehydration between 118-137°C[9]

Table 2: Physicochemical Properties of Nickel(II) Acetate Tetrahydrate

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of nickel(II) acetate from nickel carbonate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product NiCO3 Nickel Carbonate Reaction Reaction & Dissolution NiCO3->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Filtration1 Filtration Reaction->Filtration1 Remove Insolubles Concentration Concentration Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration Crystallization->Filtration2 Collect Crystals Drying Drying Filtration2->Drying Product This compound Tetrahydrate Drying->Product

Caption: Experimental workflow for this compound synthesis.

Chemical Reaction Pathway

This diagram shows the chemical transformation from reactants to products.

ReactionPathway Reactants NiCO₃ + 2CH₃COOH + 3H₂O Products Ni(CH₃COO)₂·4H₂O + CO₂ Reactants->Products Acid-Base Reaction

Caption: Chemical reaction for this compound formation.

References

An In-Depth Technical Guide to the Coordination Chemistry of Nickel(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of nickel(II) acetate, a versatile precursor for a vast array of coordination complexes. The content herein details the structural diversity, synthetic methodologies, and physicochemical properties of these compounds, with a special focus on their applications in catalysis and drug development.

Core Concepts in Nickel(II) Acetate Coordination Chemistry

Nickel(II) acetate, most commonly available as the tetrahydrate, Ni(CH₃COO)₂·4H₂O, serves as an excellent starting material in nickel(II) coordination chemistry. The foundational structure of this mint-green solid is an octahedral complex where the central nickel(II) ion is coordinated by four water molecules and two acetate ligands.[1] This inherent coordination sphere is readily modified through ligand substitution reactions, allowing for the synthesis of a wide range of complexes with diverse geometries and properties.

The d⁸ electron configuration of the Ni(II) ion allows for several common coordination geometries, primarily octahedral and square planar, although tetrahedral and five-coordinate complexes are also known. The magnetic properties of the resulting complexes are a strong indicator of their geometry. Square planar complexes are typically diamagnetic (low-spin), while octahedral and tetrahedral complexes are paramagnetic (high-spin), with magnetic moments generally falling in the range of 2.9-3.4 B.M. and up to 4.1 B.M., respectively[2].

The acetate ligand itself can adopt various coordination modes, acting as a simple monodentate ligand, a bidentate chelating ligand, or, commonly, as a bridging ligand to form dinuclear or polynuclear structures.[3] In many synthetic procedures, the acetate ions are displaced by stronger chelating ligands, such as Schiff bases or other multidentate N- and O-donor ligands.

Synthesis of Nickel(II) Coordination Complexes

Nickel(II) acetate is a versatile precursor for synthesizing a multitude of coordination complexes. The general approach involves the reaction of nickel(II) acetate with the desired ligand(s) in a suitable solvent.

General Synthetic Workflow

The synthesis and characterization of nickel(II) acetate-derived coordination complexes typically follow a logical progression. The workflow begins with the selection of appropriate ligands based on the desired properties of the final complex, followed by the synthesis and subsequent characterization using a variety of spectroscopic and analytical techniques.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Application Ligand Selection Ligand Selection Reaction Setup Reaction Setup Ligand Selection->Reaction Setup Design Complex Isolation Complex Isolation Reaction Setup->Complex Isolation Purification Spectroscopy Spectroscopy Complex Isolation->Spectroscopy Initial Analysis Magnetic Susceptibility Magnetic Susceptibility Spectroscopy->Magnetic Susceptibility Structural Insight X-ray Crystallography X-ray Crystallography Magnetic Susceptibility->X-ray Crystallography Definitive Structure Catalysis Catalysis X-ray Crystallography->Catalysis Drug Development Drug Development X-ray Crystallography->Drug Development

A generalized workflow for the synthesis and characterization of Ni(II) complexes.

Experimental Protocols

General Synthesis of a Nickel(II) Schiff Base Complex

Schiff base complexes are among the most widely studied derivatives of nickel(II) acetate due to their facile synthesis and versatile applications.[4]

Protocol:

  • Ligand Synthesis: The Schiff base ligand is typically pre-synthesized via the condensation reaction of a primary amine with an aldehyde or ketone, often under reflux in an alcoholic solvent like ethanol or methanol.

  • Complexation Reaction: A solution of nickel(II) acetate tetrahydrate (1 mmol) in methanol (20 mL) is prepared, often with gentle heating to ensure complete dissolution.

  • To this solution, a solution of the Schiff base ligand (1 mmol for a 1:1 complex, or 2 mmol for a 1:2 complex) in the same solvent (20-30 mL) is added dropwise with continuous stirring.

  • The reaction mixture is then refluxed for a period of 2-4 hours, during which a color change and/or precipitation of the complex is typically observed.

  • Isolation and Purification: The mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

  • The crude product is washed with small portions of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials.

  • The purified complex is then dried in a desiccator over anhydrous CaCl₂ or under vacuum.

Synthesis of a Mixed-Ligand Nickel(II) Complex

Mixed-ligand complexes can be synthesized by introducing two or more different ligands to the nickel(II) center.

Protocol:

  • A methanolic solution of nickel(II) acetate tetrahydrate (1 mmol in 20 mL) is prepared.

  • A methanolic solution of the primary ligand (e.g., a bidentate N,N-donor ligand) (1 mmol in 15 mL) is added to the nickel acetate solution and stirred for 30 minutes.

  • A methanolic solution of the secondary ligand (e.g., a different bidentate N,O-donor ligand) (1 mmol in 15 mL) is then added to the reaction mixture.

  • The mixture is refluxed for 3-5 hours.

  • The resulting precipitate is filtered, washed with methanol and diethyl ether, and dried under vacuum.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized nickel(II) complexes.

Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared to those in the complex. A shift in the frequency of functional groups such as C=N (azomethine), C=O (carbonyl), and O-H (hydroxyl) upon complexation provides evidence of coordination. The appearance of new bands in the far-IR region can be attributed to Ni-N and Ni-O stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Ni(II) complexes provide valuable information about their coordination geometry. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, whereas square planar complexes often show a strong absorption band in the visible region.

Complex TypeTypical λmax (nm) and AssignmentsReference(s)
Octahedral Ni(II) ~850-1300 (³A₂g → ³T₂g), ~550-800 (³A₂g → ³T₁g(F)), ~350-500 (³A₂g → ³T₁g(P))[2]
Square Planar Ni(II) ~400-650 (¹A₁g → ¹B₁g)[2]
Magnetic Properties

Magnetic susceptibility measurements are a powerful tool for determining the geometry of nickel(II) complexes.

GeometryUnpaired ElectronsTypical Magnetic Moment (μeff) in Bohr Magnetons (B.M.)
Octahedral 22.9 - 3.4[2]
Tetrahedral 23.5 - 4.1[2]
Square Planar 0Diamagnetic (~0)[5]

Applications in Catalysis

Nickel(II) acetate and its coordination complexes are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.[6][7] These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Catalytic Cycle for Cross-Coupling Reactions

A general catalytic cycle for a nickel-catalyzed cross-coupling reaction is depicted below. The cycle typically involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, followed by oxidative addition, transmetalation, and reductive elimination steps. The acetate ligand can play a role in the initial stages of catalyst activation.

G Ni(II) Precatalyst Ni(II) Precatalyst Ni(0)L_n Ni(0)L_n Ni(II) Precatalyst->Ni(0)L_n Reduction R-Ni(II)(X)L_n R-Ni(II)(X)L_n Ni(0)L_n->R-Ni(II)(X)L_n Oxidative Addition (R-X) R-Ni(II)(R')L_n R-Ni(II)(R')L_n R-Ni(II)(X)L_n->R-Ni(II)(R')L_n Transmetalation (R'-M) R-Ni(II)(R')L_n->Ni(0)L_n Reductive Elimination R-R' R-R' R-Ni(II)(R')L_n->R-R' Product

A simplified catalytic cycle for Ni-catalyzed cross-coupling.

Applications in Drug Development

The biological activity of transition metal complexes is an area of intense research. Nickel(II) complexes, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10]

Antimicrobial and Antifungal Activity

Many nickel(II) complexes, especially those with Schiff base ligands containing nitrogen and sulfur donor atoms, have shown significant activity against various bacterial and fungal strains.[9][11] The proposed mechanism of action often involves the chelation effect, where the coordinated metal ion enhances the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes, such as enzyme activity or DNA replication.

Anticancer Activity

Several nickel(II) complexes have been investigated for their potential as anticancer agents.[8][12] The mechanism of action is often related to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Some complexes have also been shown to induce apoptosis (programmed cell death) in tumor cells. The cytotoxicity of these complexes is often evaluated using metrics such as the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Proposed Mechanism of Biological Action

The biological activity of many nickel(II) complexes can be attributed to their interaction with biological macromolecules like DNA and proteins (enzymes). This interaction can lead to the disruption of normal cellular functions.

References

The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of nickel acetate tetrahydrate, Ni(CH₃COO)₂·4H₂O. The process is critical for the synthesis of nickel-based nanomaterials with applications in catalysis and other fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex chemical transformations involved.

Executive Summary

The thermal decomposition of this compound tetrahydrate is a multi-step process significantly influenced by the surrounding atmosphere. The decomposition pathway involves dehydration, the formation of intermediate species, and the ultimate conversion to nickel oxides, metallic nickel, or a mixture thereof. Key gaseous byproducts include water, acetic acid, acetone, carbon dioxide, and carbon monoxide. Understanding the interplay of temperature and atmospheric conditions is crucial for controlling the final product's composition and properties.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound tetrahydrate proceeds through distinct stages, with the reaction atmosphere playing a pivotal role in determining the intermediates and final products.

Dehydration

The initial step in all atmospheres is the loss of water of hydration. This process typically begins around 80-120°C and is largely complete by 160°C.[1][2][3][4] Concurrently with dehydration, partial hydrolysis of the acetate anion can occur, leading to the evolution of some acetic acid.[1][5] This can also lead to the formation of a basic this compound intermediate.[3][4][5]

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at higher temperatures, generally between 250°C and 450°C.[6] The nature of the solid and gaseous products is highly dependent on the atmosphere.

  • In an Inert Atmosphere (e.g., Helium, Nitrogen): The decomposition of the anhydrous salt proceeds to form metallic nickel (Ni) as the primary solid product.[3][5] In some cases, the formation of nickel carbide (Ni₃C) as an intermediate has been reported.[4] The gaseous products are a complex mixture including acetic acid, acetone, carbon dioxide, and carbon monoxide.[5][6]

  • In an Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the final solid product is nickel(II) oxide (NiO).[1][2][3] The decomposition may proceed through the formation of an intermediate nickel carbonate (NiCO₃).[1][2] The gaseous products include acetone, carbon dioxide, and carbon monoxide.[1][2] At higher temperatures, a mixture of Ni and NiO can be formed, potentially due to the reduction of NiO by carbon monoxide produced in situ.[1][2]

  • In a Reducing Atmosphere (e.g., Hydrogen): A reducing atmosphere facilitates the direct formation of metallic nickel.[3]

The following diagram illustrates the general decomposition pathways under different atmospheric conditions.

Decomposition_Pathways cluster_start Starting Material cluster_dehydration Dehydration cluster_inert Inert Atmosphere (He, N2) cluster_oxidizing Oxidizing Atmosphere (Air) cluster_reducing Reducing Atmosphere (H2) Ni(CH3COO)2·4H2O Ni(CH3COO)2·4H2O Anhydrous Anhydrous/Basic This compound Ni(CH3COO)2·4H2O->Anhydrous ~80-160°C - H2O - Acetic Acid Ni3C Ni3C (intermediate) Anhydrous->Ni3C >250°C Ni Metallic Nickel (Ni) Anhydrous->Ni >250°C NiCO3 NiCO3 (intermediate) Anhydrous->NiCO3 ~330°C Ni_reducing Metallic Nickel (Ni) Anhydrous->Ni_reducing >350°C Ni3C->Ni NiO Nickel Oxide (NiO) NiCO3->NiO ~365°C Ni_NiO Mixture of Ni and NiO NiO->Ni_NiO >370°C (CO reduction)

Figure 1: Decomposition Pathways of this compound Tetrahydrate.

Quantitative Data

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA) and evolved gas analysis.

Thermogravimetric Analysis Data
AtmosphereTemperature Range (°C)Mass Loss (%)Corresponding StepFinal ProductReference
Air 87-160~32DehydrationAnhydrous Ni(CH₃COO)₂[7]
300-380~33.5Decomposition of anhydrous saltNiO[7]
415-440~6Further decomposition/reductionMixture of Ni and NiO[7]
Helium 118-137-DehydrationBasic this compound[3]
~350-Decomposition of basic acetateMetallic Nickel (Ni)[3][5]
Hydrogen 118-137-Dehydration-[3]
~350-Decomposition and ReductionMetallic Nickel (Ni)[3]
Gaseous Product Distribution in an Inert Atmosphere (Helium)
Gaseous ProductRelative Yield TrendReference
Carbon Dioxide (CO₂)>[5]
Acetone (CH₃COCH₃)>[5]
Acetic Acid (CH₃COOH)>[5]
Carbon Monoxide (CO)>[5]
Ketene (CH₂CO)[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer (e.g., Cahn 2000 microbalance).

  • Sample Mass: 10-15 mg.

  • Sample Pan: Quartz.

  • Heating Rate: A linear heating rate, typically ranging from 2 to 30°C/min, is employed.[1][8]

  • Temperature Program: Heating from ambient temperature to a final temperature of 500-700°C.[1][8]

  • Atmosphere: The experiment is conducted under a controlled flow of a specific gas (e.g., air, helium, hydrogen) at a defined flow rate (e.g., 40 ml/min).[5]

The following diagram outlines a typical experimental workflow for TGA.

TGA_Workflow start Start sample_prep Sample Preparation (10-15 mg) start->sample_prep instrument_setup Instrument Setup (TGA) sample_prep->instrument_setup set_parameters Set Parameters - Heating Rate (e.g., 30°C/min) - Atmosphere (e.g., He) - Flow Rate (e.g., 40 ml/min) - Temp. Range (e.g., 25-700°C) instrument_setup->set_parameters run_analysis Run TGA Analysis set_parameters->run_analysis data_acquisition Data Acquisition (Mass vs. Temperature) run_analysis->data_acquisition data_analysis Data Analysis - Identify decomposition steps - Calculate mass loss data_acquisition->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Thermogravimetric Analysis (TGA).
Evolved Gas Analysis (EGA)

  • Instrumentation: A Quadrupole Mass Spectrometer (QMS) coupled to the outlet of the TGA.

  • Analysis: The gaseous products evolved during the thermal decomposition are continuously monitored by the QMS.

  • Data Acquisition: Mass spectra are recorded as a function of temperature.

Solid-State Characterization
  • X-ray Diffraction (XRD): To identify the crystalline phases of the solid intermediates and final products.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states of the solid residues.[3][5]

  • Infrared Spectroscopy (IR): To identify functional groups present in the solid materials at different stages of decomposition.[1]

Conclusion

The thermal decomposition of this compound tetrahydrate is a complex process that offers a versatile route for the synthesis of various nickel-based materials. By carefully controlling the reaction atmosphere and temperature profile, it is possible to selectively produce metallic nickel, nickel oxide, or nickel carbide. The detailed understanding of the decomposition pathways, intermediates, and gaseous byproducts presented in this guide provides a solid foundation for researchers and scientists to design and optimize synthetic strategies for advanced materials with tailored properties.

References

An In-depth Technical Guide to the Solubility of Nickel Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of nickel acetate in various organic solvents. Understanding these properties is crucial for applications ranging from catalyst development and nanomaterial synthesis to the formulation of nickel-containing compounds in non-aqueous media. This document summarizes available solubility data, outlines a detailed experimental protocol for determining solubility, and provides a visual workflow for this procedure.

Solubility of this compound: An Overview

Nickel(II) acetate, most commonly available as the green crystalline tetrahydrate (Ni(CH₃COO)₂·4H₂O), is an ionic compound whose solubility is dictated by the polarity of the solvent and its ability to solvate the nickel(II) cation and the acetate anion. While readily soluble in water, its solubility in organic solvents varies significantly.

Published quantitative data on the solubility of this compound in organic solvents is limited. However, a qualitative understanding can be drawn from various chemical handbooks and safety data sheets. The anhydrous form is generally more soluble in non-polar solvents than the tetrahydrate, as the water of hydration influences its solubility profile.

Data Presentation: Solubility in Common Organic Solvents

The following table summarizes the available solubility data for nickel(II) acetate. It is important to note that much of the available information is qualitative. The lack of precise quantitative values in the literature underscores the need for experimental determination for specific applications.

SolventFormulaTypeSolubility of this compoundCitations
MethanolCH₃OHPolar ProticSoluble[1][2][3]
EthanolC₂H₅OHPolar ProticSparingly or Slightly Soluble; Insoluble[1][4][5]
Acetic Acid (Anhydrous)CH₃COOHPolar ProticSoluble (forms basic acetates if acid is not in excess)[6]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble (forms complexes)[7][8]
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble (forms complexes)[9]
AcetonitrileCH₃CNPolar AproticForms complexes, suggesting solubility[8]
Diethyl Ether(C₂H₅)₂ONon-PolarInsoluble[1][2]
TolueneC₇H₈Non-PolarInsoluble[1]
n-OctanolC₈H₁₈ONon-PolarInsoluble[2]

Note: The term "alcohol" is often used without specifying the exact type; in such cases, it generally implies lower-chain alcohols like ethanol where solubility is limited.[4]

Experimental Protocol: Determining Solubility via the Equilibrium Saturation Method

For researchers requiring precise solubility data, the recommended approach is the equilibrium saturation method. This robust technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Key Materials and Equipment:

  • Nickel(II) Acetate (anhydrous or tetrahydrate, as required)

  • High-purity organic solvent of interest

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma (ICP) spectrometer, or High-Performance Liquid Chromatograph (HPLC))

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the vessel in a temperature-controlled environment (e.g., a shaker bath) set to the desired experimental temperature.

  • Equilibration:

    • Agitate the mixture for a prolonged period to ensure equilibrium is reached. The time required can vary significantly depending on the solvent and solute (from a few hours to 72 hours).

    • It is advisable to perform preliminary experiments to determine the minimum time needed to reach a stable concentration.

  • Separation of Solid and Liquid Phases:

    • Once equilibrium is established, cease agitation and allow the solid particles to settle. It is crucial to maintain the temperature during this step.

    • Carefully extract a sample of the clear supernatant. This can be achieved by:

      • Centrifugation: Centrifuge the sample at a high speed to pellet the remaining solid.

      • Filtration: Use a syringe to draw the supernatant through a filter that is chemically compatible with the solvent and does not absorb the solute.

  • Quantification of Dissolved this compound:

    • Accurately dilute a known volume or mass of the supernatant with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample to determine the concentration of nickel.

      • Spectrophotometry (UV-Vis): Nickel(II) ions form colored complexes. A calibration curve can be prepared from standards of known concentration.

      • Atomic Spectroscopy (AAS/ICP): These are highly sensitive methods for determining the concentration of the nickel element.

      • HPLC: Can be used to quantify the acetate anion, from which the concentration of this compound can be inferred.

  • Calculation of Solubility:

    • Using the measured concentration from the analysis and accounting for any dilution steps, calculate the original concentration in the saturated supernatant.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass percent (w/w).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility as described in the protocol above.

Solubility_Workflow start Start: Define Solvent & Temperature prep 1. Add Excess this compound to a Known Volume of Solvent start->prep equilibrate 2. Agitate at Constant Temperature for Sufficient Time (e.g., 24-72h) prep->equilibrate check Is Equilibrium Reached? equilibrate->check check->equilibrate No separate 3. Separate Supernatant from Undissolved Solid (Centrifuge or Filter) check->separate Yes dilute 4. Accurately Dilute a Known Aliquot of Supernatant separate->dilute analyze 5. Analyze Ni(II) Concentration (AAS, ICP, UV-Vis, etc.) dilute->analyze calculate 6. Calculate Original Concentration & Report Solubility analyze->calculate end_node End calculate->end_node

Workflow for determining the solubility of this compound.

References

Synthesis of Nickel Acetate Tetrahydrate (Precursor)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preparation of Anhydrous Nickel Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for preparing anhydrous this compound (Ni(CH₃COO)₂), a compound of significant interest in catalysis, electroplating, and as a precursor in the synthesis of advanced materials and pharmaceuticals.[1] This document details the synthesis of the common precursor, this compound tetrahydrate (Ni(CH₃COO)₂·4H₂O), and the subsequent dehydration methodologies to obtain the anhydrous form.

The most common route to anhydrous this compound begins with the synthesis of its tetrahydrate form. This is typically achieved by the reaction of a nickel(II) salt with acetic acid.

Experimental Protocol: From Nickel Carbonate

A widely used laboratory-scale synthesis involves the reaction of nickel(II) carbonate with acetic acid.[2][3]

Materials:

  • Nickel(II) carbonate (NiCO₃) or basic nickel carbonate (Ni₂(OH)₂CO₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

Procedure:

  • In a fume hood, prepare a dilute solution of acetic acid (e.g., 20% v/v) by carefully adding glacial acetic acid to deionized water.

  • Slowly add small portions of nickel(II) carbonate powder to the stirred acetic acid solution at room temperature.[4] Carbon dioxide will evolve, so additions should be made cautiously to avoid excessive frothing.

  • Continue adding the nickel carbonate until effervescence ceases, indicating the neutralization of the acid. A slight excess of nickel carbonate can be added to ensure complete reaction of the acid.

  • Gently heat the resulting green solution to encourage the dissolution of any remaining nickel carbonate and to concentrate the solution.

  • Filter the warm solution to remove any unreacted nickel carbonate or other insoluble impurities.

  • Allow the clear green filtrate to cool slowly to room temperature. This compound tetrahydrate crystals will precipitate.

  • For improved crystal yield, the solution can be further concentrated by gentle heating or placed in a refrigerator.

  • Isolate the green crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.

  • Dry the crystals in air or in a desiccator at room temperature. The final product is mint-green this compound tetrahydrate.[2]

A general workflow for the synthesis of this compound tetrahydrate is depicted below.

cluster_precursor Precursor Synthesis: this compound Tetrahydrate NiCO3 Nickel(II) Carbonate Reaction Reaction & Dissolution NiCO3->Reaction AceticAcid Acetic Acid Solution AceticAcid->Reaction Filtration1 Filtration Reaction->Filtration1 Remove excess solid Crystallization Crystallization Filtration1->Crystallization Filtration2 Isolation & Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying Product Ni(CH₃COO)₂·4H₂O Drying->Product

Caption: Workflow for this compound Tetrahydrate Synthesis.

Preparation of Anhydrous this compound

The conversion of this compound tetrahydrate to its anhydrous form is primarily an endothermic dehydration process. The selection of the method depends on the desired purity, scale, and available equipment. The main approaches are thermal dehydration, vacuum dehydration, and reaction with a chemical dehydrating agent.

Thermal Dehydration

Direct heating of the tetrahydrate is a straightforward method for removing the water of crystallization. However, precise temperature control is crucial to prevent decomposition of the acetate moiety.

Experimental Protocol:

  • Place a known quantity of finely ground this compound tetrahydrate in a suitable vessel (e.g., a porcelain or glass dish).

  • Heat the sample in a furnace or on a hot plate with good temperature control and ventilation.

  • The dehydration process is often carried out in stages. A common procedure involves heating at a controlled rate or holding at specific temperatures.

  • Based on thermal analysis data, the dehydration commences at temperatures ranging from 80°C to 118°C and is generally complete by 160°C.[5][6][7]

  • To ensure complete dehydration without decomposition, a temperature of approximately 160°C is maintained until a constant weight is achieved.[5]

  • The color of the solid will change from mint-green to a yellow-green or dark green powder upon formation of the anhydrous salt.[8]

  • Cool the anhydrous this compound in a desiccator to prevent rehydration from atmospheric moisture.

Quantitative Data for Thermal Dehydration:

ParameterValueAtmosphereReference
Dehydration Start Temp.~80°CNot specified[6]
Dehydration Temp. Range87-160°COxygen[9]
Dehydration Temp. Range118-137°CAir, Helium, Hydrogen[7]
Dehydration Temp.160°CAir[5]
Theoretical Weight Loss~29%-[9]
Observed Weight Loss~32%Oxygen[9]
Decomposition Temp.>250°CNot specified[6]

Note: Heating above 250°C can lead to the decomposition of anhydrous this compound into nickel oxide or nickel metal, depending on the atmosphere.[5][6]

Vacuum Dehydration

Dehydration under reduced pressure allows for the removal of water at lower temperatures, minimizing the risk of thermal decomposition and the formation of basic this compound byproducts.

Experimental Protocol:

  • Place the this compound tetrahydrate in a vessel suitable for vacuum heating, such as a round-bottom flask or a vacuum oven dish.

  • Connect the vessel to a vacuum pump, preferably with a cold trap to collect the evolved water.

  • Gradually apply vacuum and gently heat the sample using a water bath or a controlled heating mantle.

  • Dehydration has been reported to begin at approximately 80°C under a vacuum of 160 mmHg.

  • Maintain the temperature below the point where significant decomposition occurs. A temperature of 80°C is often sufficient under vacuum.

  • Continue heating under vacuum until the water is completely removed and the solid's appearance is consistent with the anhydrous form.

  • Release the vacuum with an inert gas (e.g., nitrogen or argon) and store the anhydrous product in a desiccator.

Quantitative Data for Vacuum Dehydration:

ParameterValueReference
Dehydration Start Temp.80°C
Pressure160 mmHg
Water Bath Temp.up to 80°C
Dehydration using Acetic Anhydride

Acetic anhydride is a powerful dehydrating agent that can be used to prepare anhydrous this compound. It reacts with the water of crystallization to form acetic acid.

Experimental Protocol:

  • Suspend this compound tetrahydrate in an excess of acetic anhydride.

  • Gently heat the mixture, for example, under reflux, to facilitate the reaction between acetic anhydride and the water molecules.

  • The reaction produces anhydrous this compound and acetic acid.

  • After the reaction is complete, the anhydrous this compound can be isolated by filtration.

  • The solid product should be washed with a dry, inert solvent (e.g., diethyl ether) to remove residual acetic acid and unreacted acetic anhydride.

  • Dry the final product under vacuum to remove any remaining solvent.

This method is particularly useful for producing a highly pure, anhydrous product, as the excess reagents are volatile and easily removed.

The pathways for the preparation of anhydrous this compound are summarized in the following diagram.

cluster_anhydrous Anhydrous this compound Preparation Pathways Start Ni(CH₃COO)₂·4H₂O Method1 Thermal Dehydration Start->Method1 Heat (e.g., 160°C) Method2 Vacuum Dehydration Start->Method2 Heat (e.g., 80°C) + Vacuum Method3 Acetic Anhydride Start->Method3 Reaction with (CH₃CO)₂O Product Anhydrous Ni(CH₃COO)₂ Method1->Product Method2->Product Method3->Product

Caption: Dehydration Pathways to Anhydrous this compound.

Characterization

The successful preparation of anhydrous this compound should be confirmed through appropriate analytical techniques.

  • Appearance: A visual inspection should show a color change from the mint-green of the tetrahydrate to a yellow-green or dark green powder of the anhydrous form.[8]

  • Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by heating a sample and observing for weight loss corresponding to the dehydration step.

  • Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous compound will differ from the tetrahydrate, notably in the O-H stretching region (around 3000-3500 cm⁻¹), which should be absent in the anhydrous product.

  • X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of the anhydrous this compound and to ensure that no nickel oxide or other crystalline impurities have formed.

Safety Considerations

  • Nickel compounds are classified as toxic and potentially carcinogenic.[3] All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Inhalation of this compound dust should be avoided. When handling the fine powder, a respirator may be necessary.

  • Acetic acid and acetic anhydride are corrosive and should be handled with care.

References

Unraveling the Geometry of Nickel Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry of nickel acetate, a compound of interest in various chemical and pharmaceutical applications. Understanding the precise three-dimensional arrangement of atoms within this coordination complex is crucial for predicting its reactivity, designing novel catalysts, and developing targeted therapeutic agents. This document summarizes key structural data, outlines experimental protocols for geometric determination, and presents visual representations of the relationships between its different forms and the analytical workflow.

Core Concepts: Hydrated vs. Anhydrous this compound

Nickel(II) acetate can exist in two primary forms: the hydrated tetrahydrate [Ni(CH₃COO)₂·4H₂O] and the anhydrous form [Ni(CH₃COO)₂]. The presence or absence of water molecules in the crystal lattice significantly influences the compound's molecular geometry and overall structure.

Molecular Geometry of Nickel(II) Acetate Tetrahydrate

The most common and well-characterized form of this compound is its tetrahydrate. Extensive studies, primarily utilizing single-crystal X-ray crystallography, have elucidated its detailed molecular structure.

The central nickel(II) ion exhibits a distorted octahedral coordination geometry .[1] It is coordinated to six oxygen atoms: four from individual water molecules and two from two distinct acetate ligands.[1] The acetate ions act as monodentate ligands, meaning only one of the oxygen atoms from each acetate group directly bonds to the nickel center.

The crystal structure of nickel(II) acetate tetrahydrate is monoclinic, belonging to the P2₁/c space group.[1] This arrangement indicates a specific, repeating three-dimensional pattern of the molecules within the crystal.

Quantitative Structural Data

The precise bond lengths and angles, along with the crystal lattice parameters, provide a quantitative description of the molecular geometry. The following table summarizes the key crystallographic data for nickel(II) acetate tetrahydrate.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 4.764 Å, b = 11.771 Å, c = 8.425 Å[1]
β = 93.6°[1]
Coordination Geometry Distorted Octahedral[1]

Molecular Geometry of Anhydrous Nickel(II) Acetate

The molecular geometry of anhydrous nickel(II) acetate is less definitively characterized in publicly available literature compared to its hydrated counterpart. The anhydrous form is typically prepared by the dehydration of the tetrahydrate, for example, by heating.[2][3] Thermal decomposition studies indicate that the anhydrous form is an intermediate in the conversion of the tetrahydrate to nickel oxide.[2][3]

ParameterValueReference
Coordination Geometry Not definitively determined
Crystal Structure Not definitively determined
Bond Lengths & Angles Not readily available in literature

Experimental Protocols: Determining Molecular Geometry

The primary technique for elucidating the molecular geometry of crystalline compounds like this compound is single-crystal X-ray crystallography . The following outlines a generalized experimental protocol for this method.

Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Prepare a saturated solution of the this compound compound in a suitable solvent (e.g., water for the tetrahydrate).

    • Slowly evaporate the solvent at a constant temperature to promote the formation of single, well-defined crystals of sufficient size (typically >0.1 mm in all dimensions).

  • Crystal Mounting:

    • Carefully select a high-quality crystal with no visible defects.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) over a wide range of angles using a detector (e.g., CCD or CMOS).

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as absorption, polarization, and Lorentz effects.

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using least-squares methods. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using various crystallographic checks to ensure its quality and accuracy.

    • Analyze the final structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationship between the different forms of this compound and a typical experimental workflow for structure determination.

G cluster_forms Forms of this compound cluster_methods Characterization Methods Ni(CH3COO)2_4H2O This compound Tetrahydrate (Distorted Octahedral) Xray Single-Crystal X-ray Crystallography Ni(CH3COO)2_4H2O->Xray Determines Geometry Thermal Thermal Analysis (e.g., TGA) Ni(CH3COO)2_4H2O->Thermal Dehydration leads to Ni(CH3COO)2 Anhydrous this compound (Geometry Undetermined) Thermal->Ni(CH3COO)2

Caption: Relationship between hydrated and anhydrous this compound and characterization methods.

G Start Sample Synthesis/ Procurement Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Geometric Analysis (Bond Lengths, Angles) Validation->Analysis End Final Structural Model Analysis->End

Caption: Experimental workflow for determining molecular geometry via X-ray crystallography.

References

A Comprehensive Technical Guide to Nickel Acetate: History, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel acetate, a compound with a rich history intertwined with the discovery of the element nickel itself, has evolved from a simple laboratory chemical to a versatile tool in modern science and technology. This guide provides an in-depth exploration of its history, physicochemical properties, synthesis methodologies, and its critical applications, particularly in the realm of catalysis for drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to serve as a practical resource for researchers. Furthermore, key mechanisms, such as its role in catalytic cycles and enzyme inhibition, are visually represented to facilitate a deeper understanding of its function at a molecular level.

History and Discovery

While the element nickel was first isolated by the Swedish mineralogist Baron Axel Fredrik Cronstedt in 1751, the specific discovery of this compound is not attributed to a single individual or a precise date in historical records.[1][2][3][4] Its synthesis and characterization are products of the broader exploration of nickel and its compounds that followed Cronstedt's discovery. Early investigations into nickel chemistry were driven by the desire to understand the properties of this "false copper," or "kupfernickel," as it was known to German miners.[1][3]

The preparation of nickel salts in the 19th century generally involved the dissolution of nickel metal or its oxides and carbonates in the corresponding acids. It is highly probable that this compound was first synthesized during this period through the straightforward reaction of nickel carbonate or nickel hydroxide with acetic acid. These early synthesis methods, though effective, have been refined over time to improve yield, purity, and cost-effectiveness. The evolution of its production reflects the broader advancements in chemical synthesis and analytical techniques.

Physicochemical Properties

This compound most commonly exists as the tetrahydrate, Ni(CH₃COO)₂·4H₂O, a green crystalline solid. The anhydrous form can be obtained by heating the tetrahydrate. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Chemical Formula Ni(CH₃COO)₂ (anhydrous)
Ni(CH₃COO)₂·4H₂O (tetrahydrate)
Molar Mass 176.78 g/mol (anhydrous)
248.84 g/mol (tetrahydrate)
Appearance Yellow-green powder (anhydrous)
Green crystalline solid (tetrahydrate)
Density 1.798 g/cm³ (anhydrous)
1.744 g/cm³ (tetrahydrate)
Melting Point Decomposes
Solubility in Water Soluble
Crystal Structure Monoclinic (tetrahydrate)

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations involve the reaction of a nickel(II) salt with acetic acid or an acetate salt.

General Synthesis from Nickel Carbonate

This is a widely used and straightforward method for producing this compound tetrahydrate.

Reaction: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of nickel(II) carbonate to a beaker containing an excess of aqueous acetic acid (e.g., 10-20% solution) with gentle stirring.

  • Reaction Execution: The nickel carbonate should be added slowly to control the effervescence of carbon dioxide. Continue stirring until the cessation of gas evolution, indicating the completion of the reaction. The solution will turn a characteristic green color.

  • Filtration: Filter the resulting solution to remove any unreacted nickel carbonate or other solid impurities.

  • Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature. Green crystals of this compound tetrahydrate will form.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and then a small amount of ethanol. Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Synthesis Workflow

The general workflow for the synthesis of this compound from nickel carbonate is illustrated below.

G start Start reactants Nickel Carbonate (NiCO3) Aqueous Acetic Acid (CH3COOH) start->reactants reaction Reaction Vessel (Stirring, CO2 evolution) reactants->reaction filtration1 Filtration (Remove impurities) reaction->filtration1 concentration Concentration (Gentle heating) filtration1->concentration crystallization Crystallization (Slow cooling) concentration->crystallization filtration2 Isolation (Filtration and washing) crystallization->filtration2 drying Drying (Desiccator/Vacuum oven) filtration2->drying product This compound Tetrahydrate Crystals drying->product

General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in scientific research and is increasingly recognized for its role in the synthesis of pharmaceuticals.

Catalyst in Organic Synthesis

This compound serves as a precursor for various nickel-based catalysts used in a wide array of organic transformations. Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium-based systems in cross-coupling reactions.[5] These reactions are fundamental to the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many drug molecules.

For instance, nickel-catalyzed cross-coupling reactions are employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The catalytic cycle often involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species.

Nickel-Catalyzed Cross-Coupling Cycle

A simplified representation of a nickel-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This compound can be used as a precursor to generate the active Ni(0) catalyst in situ.

G ni_ii Ni(II) Precatalyst (from this compound) ni_0 Ni(0)L_n ni_ii->ni_0 Reduction oxidative_addition Oxidative Addition (R-X) ni_0->oxidative_addition transmetalation Transmetalation (R'-M) oxidative_addition->transmetalation [R-Ni(II)-X]L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R-Ni(II)-R']L_n reductive_elimination->ni_0 product R-R' reductive_elimination->product

Simplified nickel-catalyzed cross-coupling cycle.
Role in Bioinorganic Chemistry and Drug Design

Nickel is an essential trace element and a key component of the active site of several enzymes. The study of nickel-containing metalloenzymes is a significant area of bioinorganic chemistry with implications for drug design. One such enzyme is urease, which catalyzes the hydrolysis of urea. The inhibition of urease is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Nickel ions (Ni²⁺) themselves can act as inhibitors of urease.[6] The mechanism of inhibition involves the binding of Ni²⁺ to the active site, which contains two nickel ions, thereby disrupting the catalytic activity. This has inspired the design and synthesis of other nickel-containing compounds as potential urease inhibitors.

Urease Inhibition Signaling Pathway

The mechanism of urease activity and its inhibition by excess nickel ions can be visualized as follows.

G cluster_0 Normal Urease Activity cluster_1 Inhibition by Excess Nickel Urease Urease Active Site (with Ni(II) ions) Hydrolysis Hydrolysis Urease->Hydrolysis Inactive_Urease Inactive Urease-Ni Complex Urease->Inactive_Urease Urea Urea Urea->Hydrolysis Products Ammonia + Carbon Dioxide Hydrolysis->Products Inhibitor Excess Ni(II) ions (e.g., from this compound) Inhibitor->Inactive_Urease

References

Methodological & Application

Application Notes and Protocols: Nickel Acetate as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel acetate, a readily available and cost-effective nickel(II) salt, has emerged as a versatile and powerful catalyst for a wide range of cross-coupling reactions.[1][2] Its lower cost compared to palladium, coupled with its unique reactivity, makes it an attractive alternative for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.[3] This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and C-H activation/arylation reactions.

Key Advantages of this compound in Catalysis:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than precious metals like palladium, making it an economically viable option for large-scale synthesis.

  • Unique Reactivity: Nickel catalysts can often facilitate challenging cross-coupling reactions that are difficult to achieve with palladium, such as those involving less reactive aryl chlorides and sterically hindered substrates.[4][5]

  • Versatility: this compound can be used as a precatalyst for a variety of cross-coupling reactions, demonstrating its broad applicability in organic synthesis.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation. This compound, in combination with appropriate ligands, efficiently catalyzes the coupling of aryl halides and their derivatives with arylboronic acids.

Quantitative Data

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids [3]

EntryAryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidPCy₃K₃PO₄2-Me-THF10095
21-NaphthylsulfamatePhenylboronic acidPCy₃K₃PO₄t-Amyl alcohol10098
33-BromopyridinePhenylboronic acidPCy₃K₃PO₄2-Me-THF10085
45-Bromopyrimidine2-Furylboronic acidPCy₃K₃PO₄t-Amyl alcohol10092
52-ChloroquinolinePhenylboronic acidPCy₃K₃PO₄2-Me-THF10088

Conditions: NiCl₂(PCy₃)₂ (5 mol %), Aryl Halide (1.0 equiv), Arylboronic Acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 h. Note: While the cited source uses a NiCl₂ precatalyst, similar reactivity is expected with in situ generation of the active Ni(0) species from this compound and a suitable reductant/ligand system.

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures and can be optimized for specific substrates.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 2-Methyl-THF or t-Amyl alcohol)

Procedure:

  • To an oven-dried Schlenk tube, add nickel(II) acetate tetrahydrate (5 mol %), the phosphine ligand (10 mol %), and potassium phosphate (4.5 equivalents).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Add the aryl halide (1.0 equivalent) and the arylboronic acid (2.5 equivalents).

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • The reaction mixture is stirred and heated at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Reaction Workflow

Suzuki_Miyaura_Workflow reagents 1. Add Ni(OAc)₂, Ligand, Base 2. Evacuate & Backfill with Inert Gas substrates Add Aryl Halide & Arylboronic Acid reagents->substrates solvent Add Degassed Solvent substrates->solvent reaction Heat at 100°C (12-24h) solvent->reaction workup Workup: Dilute, Wash, Dry reaction->workup purification Purify: Column Chromatography workup->purification product Isolated Product purification->product Sonogashira_Cycle Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)-X(L₂) Ni0->NiII_Aryl Oxidative Addition NiII_Alkynyl Ar-Ni(II)-C≡CR(L₂) NiII_Aryl->NiII_Alkynyl Transmetalation Product Ar-C≡CR NiII_Alkynyl->Product Product->Ni0 Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->NiII_Aryl Alkyne H-C≡CR Alkyne->Cu_acetylide [CuI], Base ArylHalide Ar-X ArylHalide->Ni0 Base Base Base->Alkyne CuX CuX CuX->Cu_acetylide Buchwald_Hartwig_Relationship cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Chloride Aryl Chloride Reaction Cross-Coupling Reaction Aryl_Chloride->Reaction Amine Amine Amine->Reaction Ni_OAc Ni(OAc)₂ Precatalyst Ni_OAc->Reaction Ligand Phosphine Ligand (e.g., DPPF) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product Aryl Amine Product Reaction->Product Heck_Mechanism Ni0 Ni(0)Lₙ OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd Coord Olefin Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination of H-X Elim->Reduct Product Arylated Alkene Elim->Product Reduct->Ni0 ArylHalide Ar-X ArylHalide->OxAdd Alkene Alkene Alkene->Coord CH_Activation_Pathway Catalyst Ni(OAc)₂ Catalyst Activation C-H Bond Activation Catalyst->Activation Heterocycle Heterocycle (C-H Bond) Heterocycle->Activation ArylHalide Aryl Halide (Ar-X) Coupling Cross-Coupling ArylHalide->Coupling Activation->Coupling Product Arylated Heterocycle Coupling->Product

References

Synthesis of Nickel Nanoparticles Using Nickel Acetate Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nickel nanoparticles (NiNPs) using nickel acetate as a precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of metallic nanoparticles. The information compiled herein is based on scientific literature and aims to provide a comprehensive guide to reproducible synthesis methods, characterization, and potential applications.

Introduction

Nickel nanoparticles have garnered significant attention in various scientific and technological fields due to their unique magnetic, catalytic, and conductive properties. In the realm of biomedical and pharmaceutical sciences, NiNPs are being explored for their potential in targeted drug delivery, as contrast agents in magnetic resonance imaging (MRI), and in hyperthermia-based cancer therapy.[1][2] The synthesis of NiNPs from this compound offers a reliable and cost-effective route to obtaining nanoparticles with tunable size and morphology.

This document outlines two primary methods for the synthesis of nickel nanoparticles using this compound: chemical reduction and green synthesis. Each section provides a detailed experimental protocol, a summary of key reaction parameters in tabular format, and a visual representation of the workflow.

Chemical Reduction Method

The chemical reduction method is a widely used bottom-up approach for the synthesis of metallic nanoparticles. This method involves the reduction of nickel ions (Ni²⁺) from a precursor salt, in this case, this compound, in a solution using a reducing agent. Hydrazine hydrate is a common and effective reducing agent for this purpose. The size and morphology of the resulting NiNPs can be controlled by adjusting reaction parameters such as temperature, reaction time, and the concentration of reactants and stabilizing agents.[3][4]

Experimental Protocol

This protocol describes the synthesis of nickel nanoparticles by the reduction of this compound tetrahydrate with hydrazine hydrate in an ethylene glycol solution. Ethylene glycol acts as both a solvent and a stabilizing agent, preventing the agglomeration of the nanoparticles. An appropriate amount of sodium hydroxide (NaOH) is crucial for the formation of pure nickel nanoparticles.[3][5]

Materials:

  • This compound tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Centrifuge

Procedure:

  • Preparation of the Precursor Solution: Dissolve a specific amount of this compound tetrahydrate in ethylene glycol in a round-bottom flask. Stir the solution continuously using a magnetic stirrer until the salt is completely dissolved.

  • Addition of Reducing Agent: While stirring, add a calculated volume of hydrazine hydrate to the precursor solution.

  • pH Adjustment: Add a specific amount of NaOH solution to the mixture to adjust the pH and facilitate the reduction process.[3][5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) under constant stirring for a specified duration (e.g., 1 hour).[5] A color change in the solution, typically to black, indicates the formation of nickel nanoparticles.

  • Purification: After the reaction is complete, allow the solution to cool to room temperature. Separate the synthesized nickel nanoparticles from the solution by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors, byproducts, and residual solvent.

  • Drying: Dry the purified nickel nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

Data Presentation

The following table summarizes the effect of reaction temperature on the size of nickel nanoparticles synthesized via chemical reduction. While the referenced study used nickel chloride as a precursor, the general trend is applicable to this compound as well.

Reaction Temperature (°C)Resulting Particle Size (nm)Reference
60~31[6]
80~20[6]
100< 10[6]

Experimental Workflow

Chemical_Reduction_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Dissolve this compound in Ethylene Glycol B Add Hydrazine Hydrate A->B C Add NaOH B->C D Heat and Stir C->D E Cool to Room Temperature D->E F Centrifuge E->F G Wash with Ethanol and Water F->G H Dry Nanoparticles G->H I Nickel Nanoparticle Powder H->I Green_Synthesis_Workflow cluster_0 Extract Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product A Wash and Dry Leaves B Grind to Powder A->B C Boil in Water and Filter B->C E Mix Extract with Ni Solution C->E D Prepare this compound Solution D->E F Heat and Stir E->F G Centrifuge F->G H Wash with Water G->H I Dry Nanoparticles H->I J Nickel Nanoparticle Powder I->J Drug_Delivery_Pathway cluster_0 Administration cluster_1 Targeting cluster_2 Cellular Uptake and Drug Release cluster_3 Therapeutic Effect A Drug-Loaded Magnetic Nickel Nanoparticles B Application of External Magnetic Field A->B C Accumulation at Target Site (e.g., Tumor) B->C D Endocytosis by Target Cells C->D E Drug Release from Nanoparticles D->E F Pharmacological Action of the Drug E->F

References

The Role of Nickel Acetate in the Advancement of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

Nickel acetate serves as a critical and versatile precursor in the synthesis of a wide array of metal-organic frameworks (MOFs). Its favorable solubility in common solvents, stable nickel(II) oxidation state, and moderate reactivity make it an ideal metal source for forming robust and highly porous crystalline structures. Nickel-based MOFs (Ni-MOFs) have garnered significant attention due to their unique electronic properties, catalytic activity, and potential applications in gas storage, separation, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of prominent Ni-MOFs using this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to Nickel-Based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Nickel-based MOFs, in particular, exhibit exceptional thermal and chemical stability.[2] The choice of this compound as the metal precursor is advantageous due to its accessibility, cost-effectiveness, and consistent performance in yielding high-quality MOF crystals.[2][3] Prominent examples of MOFs synthesized using this compound include Ni-MOF-74 (also known as CPO-27-Ni or Ni/DOBDC), which is recognized for its high density of open metal sites, making it highly effective for applications like carbon dioxide capture and catalysis.[4][5]

Applications of this compound-Derived MOFs

The unique properties of Ni-MOFs have led to their exploration in various fields:

  • Gas Storage and Separation: The uniform porosity and specific binding sites within Ni-MOFs make them excellent candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO2 from flue gas.[2][3]

  • Catalysis: The nickel centers within the MOF structure can act as catalytic sites for a range of organic transformations. The defined and isolated nature of these active sites can lead to high selectivity and activity.[6]

  • Electrochemical Applications: Ni-MOFs have been investigated as electrode materials for supercapacitors and batteries due to their high surface area and redox activity.[7][8][9]

  • Sensing: The interaction of guest molecules with the nickel sites can induce a measurable change in the physical properties of the MOF, enabling its use in chemical sensors.[7][10]

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[3]

Data Presentation: Synthesis Parameters and Properties

The following table summarizes the synthesis conditions and resulting properties of notable Ni-MOFs synthesized from this compound.

MOF NameOrganic LinkerNickel SaltSolvent SystemTemperature (°C)TimeBET Surface Area (m²/g)Pore Volume (cm³/g)
Ni-MOF-74 (bulk) [11]2,5-Dihydroxyterephthalic acid (DHTA)This compoundDeionized water/Ethanol (1:1 v/v)Reflux6 hNot specified in sourceNot specified in source
CPO-27-Ni-HT [12][13]2,5-dihydroxyterephthalic acid (dhtp)This compound tetrahydrateWater/THF1103 days902Not specified in source
CPO-27-Ni-RT [12][13]2,5-dihydroxyterephthalic acid (dhtp)This compound tetrahydrateWaterRoom Temp.6 h283Not specified in source
CPO-27-Ni (Continuous Flow) [4][5]2,5-dihydroxyterephthalic acid (sodium salt)This compoundWater9020 min~1085Not specified in source
[Ni3(BTC)2]n [10]1,3,5-trimesic acid (H3BTC)This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Ni-MOF [14]Trimesic acidNickel(II) chloride hexahydrateEthanol/DMF/DI water (1:1:1)8520 hNot specified in sourceNot specified in source

Experimental Protocols

Detailed methodologies for the synthesis of two prominent nickel-based MOFs using this compound are provided below.

Protocol 1: Synthesis of Bulk Ni-MOF-74[11]

Materials:

  • 2,5-Dihydroxyterephthalic acid (DHTA)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 0.52 g of 2,5-dihydroxyterephthalic acid (DHTA) in a 40 mL mixed solvent of deionized water and ethanol (1:1 v/v).

  • Add a solution of 1.30 g of this compound in 20 mL of the same solvent mixture to the DHTA solution.

  • Reflux the resulting mixture for 6 hours.

  • Allow the solution to cool to room temperature.

  • The green powder product (bulk Ni-MOF-74) is collected by filtration, washed with the solvent mixture, and dried under vacuum.

Protocol 2: Hydrothermal Synthesis of CPO-27-Ni (CPO-27-Ni-HT)[12][13]

Materials:

  • This compound tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • 2,5-dihydroxyterephthalic acid (dhtp)

  • Deionized water

  • Tetrahydrofuran (THF)

Procedure:

  • In a 600 mL Teflon liner, dissolve 18.67 g (75.0 mmol) of this compound tetrahydrate in 175 mL of deionized water.

  • In a separate beaker, dissolve 7.43 g (37.5 mmol) of 2,5-dihydroxyterephthalic acid (dhtp) in 175 mL of THF.

  • Add the dhtp solution to the this compound solution and stir for 15 minutes.

  • Seal the Teflon liner in a stainless-steel autoclave.

  • Heat the autoclave at 110 °C for 3 days.

  • After cooling to room temperature, a mustard-yellow powder is obtained.

  • Collect the product by filtration, wash thoroughly with water and THF, and dry under vacuum. The reported yield is 92% based on nickel.

Visualization of Synthesis and Application Pathways

The following diagrams illustrate the general workflow for the synthesis of Ni-MOFs using this compound and a conceptual pathway for their application in drug delivery.

MOF_Synthesis_Workflow General Workflow for Ni-MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_processing Product Processing cluster_characterization Characterization A Dissolve this compound in Solvent C Mix Precursor Solutions A->C B Dissolve Organic Linker in Solvent B->C D Reaction (e.g., Solvothermal, Reflux) C->D E Cooling & Crystallization D->E F Filtration & Washing E->F G Drying & Activation F->G L Final Ni-MOF Product G->L H PXRD I BET Analysis J TGA K SEM/TEM L->H L->I L->J L->K

Caption: General workflow for the synthesis of Ni-MOFs using this compound.

Drug_Delivery_Pathway Conceptual Pathway for Ni-MOF in Drug Delivery cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_release Drug Release A Activated Ni-MOF C Encapsulation (e.g., Soaking, Diffusion) A->C B Drug Molecule Solution B->C D Drug-Loaded Ni-MOF C->D E Administration (e.g., Oral, Injection) D->E F Target Site (e.g., Tumor, Inflamed Tissue) E->F G Triggered Release (e.g., pH, Temperature) F->G H Released Drug Molecules G->H I Degraded MOF Carrier G->I J Therapeutic Effect H->J

Caption: Conceptual pathway for the application of Ni-MOFs in drug delivery systems.

References

Application Notes and Protocols for Electrocatalytic Water Splitting using Nickel Acetate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient splitting of water into hydrogen and oxygen is a cornerstone of renewable energy technologies. Electrocatalysis plays a pivotal role in overcoming the kinetic barriers of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Nickel-based materials have emerged as cost-effective and highly active electrocatalysts for water splitting.[1][2] Nickel acetate, as a readily available and soluble precursor, serves as an excellent starting material for the synthesis of a variety of nickel-based electrocatalysts, including oxides, sulfides, and phosphides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these catalysts.

Data Presentation: Performance of this compound-Derived Electrocatalysts

The following tables summarize the electrocatalytic performance of various nickel-based catalysts, many of which can be synthesized using this compound as a precursor. The key performance metrics include the overpotential required to achieve a current density of 10 mA/cm², which corresponds to a solar-to-hydrogen efficiency of approximately 12.3%, and the Tafel slope, which provides insight into the reaction mechanism.[3]

Table 1: Oxygen Evolution Reaction (OER) Performance of Nickel-Based Electrocatalysts in Alkaline Media

ElectrocatalystSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiO NanoplateletsHydrothermal~400Not Reported[2]
NiFe-OxidesThermal-assisted370Not Reported[4]
Fe-doped NiO NanosheetsHydrothermal320 (for bifunctional)Not Reported[5]
Self-supported Ni₃S₂Sulfidation of Ni foam245Not Reported[6]
NiFe Layered Double HydroxideElectrodeposition215-248~30-40[7][8]

Table 2: Hydrogen Evolution Reaction (HER) Performance of Nickel-Based Electrocatalysts in Alkaline Media

ElectrocatalystSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Amorphous Ni-P on Ni FoamElectrodeposition69Not Reported[9]
Self-supported Ni₃S₂Sulfidation of Ni foam123Not Reported[6]
N-doped Ni₃S₂ NanowiresAnnealing105Not Reported[10]
Amorphous Ni-P FilmPulse-reverse Electrodeposition31797[11]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel Oxide (NiO) Nanostructures

This protocol describes the synthesis of NiO nanoplatelets using this compound as the precursor. The resulting material can be used as an OER electrocatalyst.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Methylamine solution (40%)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 10 mmol of nickel(II) acetate tetrahydrate in 20 mL of distilled water.

  • Precipitation: Under magnetic stirring, add 20 mL of 0.4 M methylamine solution to the this compound solution. A precipitate will form.

  • Hydrothermal Treatment: Transfer the resulting mixture into a 60 mL Teflon-lined autoclave. Seal the autoclave and heat it to 120°C for 12 hours.

  • Product Recovery: After cooling to room temperature, collect the green precipitate by centrifugation. Wash the product repeatedly with distilled water to remove any unreacted precursors.

  • Drying: Dry the obtained nickel hydroxide precursor at 60°C in a vacuum oven.

  • Calcination to NiO: Place the dried precursor in a tube furnace and heat at 400°C for 2 hours in an air atmosphere to induce thermal decomposition into NiO nanoplatelets.[2]

Protocol 2: Electrodeposition of Nickel Phosphide (Ni-P) Films

This protocol details the electrodeposition of an amorphous nickel phosphide film onto a conductive substrate like nickel foam, which is an efficient HER catalyst.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium hypophosphite (NaH₂PO₂)

  • Ammonium citrate

  • Nickel foam (or other conductive substrate)

  • Isopropanol, Hydrochloric acid (3.0 M)

  • Standard three-electrode electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Preparation: Clean a piece of nickel foam (e.g., 0.5 cm x 1.5 cm) by sonicating in isopropanol, 3.0 M HCl, and distilled water for 10 minutes each to remove surface oxides and contaminants.[9]

  • Electrolyte Preparation: Prepare the deposition bath by dissolving nickel(II) acetate and sodium hypophosphite in distilled water. A typical concentration ratio might be 0.1 M this compound and 0.25 M sodium hypophosphite. Acetate or citrate can be added as a complexing agent to control the deposition rate and morphology.[12]

  • Electrodeposition Setup: Assemble a three-electrode cell with the cleaned nickel foam as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Galvanostatic Deposition: Perform the electrodeposition at a constant current density, for example, -250 mA for 15 minutes.[13]

  • Post-Treatment: After deposition, rinse the coated nickel foam thoroughly with distilled water and dry it in a vacuum oven at 70°C.[13]

Protocol 3: Electrochemical Evaluation of Water Splitting Catalysts

This protocol provides a generalized method for assessing the electrocatalytic performance of the synthesized materials for either OER or HER in alkaline media (e.g., 1.0 M KOH).

Materials and Equipment:

  • Synthesized catalyst on a conductive substrate (working electrode)

  • Platinum wire or mesh (counter electrode)

  • Ag/AgCl or Hg/HgO (reference electrode)

  • Electrochemical cell

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • 1.0 M KOH electrolyte

Procedure:

  • Cell Assembly: Set up a standard three-electrode cell with the prepared catalyst as the working electrode, a platinum counter electrode, and a suitable reference electrode. Fill the cell with 1.0 M KOH electrolyte.

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH. For 1.0 M KOH, the pH is approximately 14.

  • Linear Sweep Voltammetry (LSV):

    • Record LSV curves at a slow scan rate (e.g., 5-10 mV/s) to minimize capacitive currents.[1]

    • For OER , scan from approximately 1.0 V to 2.0 V vs. RHE.

    • For HER , scan from 0 V to -0.5 V vs. RHE.[1]

    • The overpotential (η) is the potential required to achieve a specific current density (e.g., 10 mA/cm²).

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of this plot is the Tafel region, and its slope is the Tafel slope (b). This slope provides insight into the rate-determining step of the reaction.[5][14]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a potential within the catalytic region over a frequency range (e.g., 100 kHz to 0.1 Hz) to determine the charge transfer resistance (Rct), which relates to the catalytic kinetics.[5][14] A smaller Rct indicates faster kinetics.

  • Chronoamperometry/Chronopotentiometry (Stability Test):

    • Apply a constant potential (chronoamperometry) or current density (chronopotentiometry, e.g., 10 mA/cm²) for an extended period (e.g., 12-24 hours) to evaluate the long-term stability of the catalyst. A stable catalyst will maintain its current or potential over time.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Electrochemical Evaluation precursor This compound Precursor Solution method Synthesis Method (Hydrothermal/Electrodeposition) precursor->method product Catalyst Material (e.g., NiO, Ni-P) method->product post_treatment Post-Treatment (Washing, Drying, Annealing) product->post_treatment assembly Three-Electrode Cell Assembly post_treatment->assembly lsv Linear Sweep Voltammetry (LSV) - Overpotential @ 10 mA/cm² assembly->lsv eis Electrochemical Impedance Spectroscopy (EIS) - Rct assembly->eis tafel Tafel Analysis - Tafel Slope lsv->tafel stability Chronoamperometry - Long-term Stability lsv->stability

Fig. 1: General workflow for synthesis and evaluation.

water_splitting_pathway cluster_overall Overall Water Splitting (H₂O → H₂ + ½O₂) cluster_cathode Cathode (HER) cluster_anode Anode (OER) H2O H₂O HER_catalyst Ni-P / Ni-S Catalyst H2O->HER_catalyst OER_catalyst NiO / NiFe-Oxide Catalyst H2O->OER_catalyst H_ads H* (adsorbed) HER_catalyst->H_ads Volmer Step (H₂O + e⁻ → H* + OH⁻) H2 H₂ Gas H_ads->H2 Tafel/Heyrovsky Step Intermediates M-OH, M-O, M-OOH (Intermediates) OER_catalyst->Intermediates Multi-step process (4OH⁻ → ...) O2 O₂ Gas Intermediates->O2

Fig. 2: Alkaline water splitting reaction pathways.

References

Nickel Acetate as a Precursor for Thin Film Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO) thin films are attracting significant attention in various fields due to their wide bandgap, p-type semiconductivity, excellent chemical stability, and electrochromic properties. These characteristics make them suitable for a diverse range of applications, including in solar cells, gas sensors, electrochromic devices, and as a hole transport layer in perovskite solar cells.[1][2] Nickel acetate is a commonly utilized precursor for the deposition of nickel-based thin films, including nickel oxide, owing to its cost-effectiveness, good solubility in various solvents, and relatively low decomposition temperature.

This document provides detailed application notes and experimental protocols for the deposition of thin films using this compound as a precursor via three common techniques: Sol-Gel Spin Coating, Spray Pyrolysis, and a theoretical approach to Chemical Vapor Deposition (CVD).

Deposition Techniques Overview

Several methods can be employed to deposit thin films from this compound precursors, each with its own advantages and specific requirements.

  • Sol-Gel Spin Coating: This technique involves the formation of a stable sol from the precursor, which is then coated onto a substrate and spun at high speed to create a uniform thin film.[3][4] It is a simple, low-cost method that allows for good control over film thickness.[5]

  • Spray Pyrolysis: In this method, a solution containing the this compound precursor is atomized and sprayed onto a heated substrate.[6][7] The droplets undergo thermal decomposition upon contact with the hot surface, forming a solid thin film.[8] This technique is easily scalable for large-area deposition.[9]

  • Chemical Vapor Deposition (CVD): CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a high-quality thin film.[10][11] While less common for this compound compared to other precursors like nickel acetylacetonate, a theoretical protocol can be conceptualized based on its thermal decomposition properties.[12][13]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data from various studies on the deposition of nickel oxide thin films using this compound as a precursor.

Table 1: Sol-Gel Spin Coating Parameters and Resulting Film Properties

Precursor Concentration (M)Solvent SystemStabilizer/AdditiveAnnealing Temperature (°C)Resulting Crystallite Size (nm)Optical Band Gap (eV)Average Transmittance (%)Reference(s)
0.05Not SpecifiedAluminum400 - 500-3.42 - 3.8-[14]
Not Specified2-methoxyethanolMonoethanolamine200 - 350up to 49 (at 300°C)3.94 (at 300°C)91 - 94[12]
Not SpecifiedNot Specified-400 - 70040 - 523.86 - 3.47-[12]
Not SpecifiedMethanolPolyvinyl alcohol200---
0.22-methoxyethanolEthanolamine200 - 500-3.92 - 3.6876 - 90[1][5]

Table 2: Spray Pyrolysis Parameters and Resulting Film Properties

Precursor SolutionSubstrate Temperature (°C)Annealing Temperature (°C)Resulting Crystallite Size (nm)Optical Band Gap (eV)Film Thickness (µm)Reference(s)
Aqueous this compound330 - 420----[9]
This compound in deionized water280 - 400-Amorphous at 280°C--[1]
Aqueous this compoundNot Specified450---

Experimental Protocols

Protocol 1: Sol-Gel Spin Coating Deposition of Nickel Oxide Thin Films

This protocol describes a general procedure for depositing NiO thin films using a sol-gel spin coating method with this compound as the precursor.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • 2-methoxyethanol (solvent)

  • Monoethanolamine (MEA) (stabilizer)

  • Substrates (e.g., glass, silicon)

  • Methanol and Acetone (for cleaning)

  • Deionized water

Equipment:

  • Magnetic stirrer with hotplate

  • Spin coater

  • Furnace or hot plate for annealing

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Clean the substrates by sonicating in methanol and then acetone for 10 minutes each.[3]

    • Rinse with deionized water and dry with a stream of nitrogen or in an oven.

  • Sol Preparation:

    • Prepare a 0.2 M precursor solution by dissolving nickel(II) acetate tetrahydrate in 2-methoxyethanol.[1]

    • Add monoethanolamine as a stabilizer in a 1:1 molar ratio with the this compound.[1]

    • Stir the solution at room temperature for at least one day to obtain a clear and homogeneous sol.[3]

    • Filter the solution through a 0.2 µm syringe filter before use.[1]

  • Thin Film Deposition:

    • Place a cleaned substrate onto the spin coater chuck.

    • Dispense a small amount of the prepared sol onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired film thickness.

    • Dry the coated film on a hotplate at a low temperature (e.g., 100-150°C) for 10 minutes to evaporate the solvent.

    • Repeat the coating and drying steps to achieve a thicker film if necessary.

  • Annealing:

    • Place the dried films in a furnace and anneal at a specific temperature (e.g., 200-500°C) for one hour in air to promote the formation of crystalline NiO.[5][12]

    • Allow the furnace to cool down slowly to room temperature to avoid thermal shock to the films.

Protocol 2: Spray Pyrolysis Deposition of Nickel Oxide Thin Films

This protocol outlines a general procedure for the deposition of NiO thin films using the spray pyrolysis technique.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Deionized water (solvent)

  • Substrates (e.g., glass)

Equipment:

  • Spray pyrolysis system consisting of:

    • Atomizer (spray nozzle)

    • Solution delivery system (e.g., burette or syringe pump)

    • Heated substrate holder with temperature controller

    • Air compressor (carrier gas)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates as described in Protocol 1.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of this compound tetrahydrate at the desired concentration (e.g., 0.1 M).

  • Deposition Process:

    • Preheat the substrate to the desired deposition temperature (e.g., 330-420°C).[9]

    • Set the other deposition parameters such as carrier gas pressure, nozzle-to-substrate distance, and solution flow rate.[6]

    • Spray the precursor solution onto the heated substrate. The droplets will spread and decompose upon impact, forming the NiO film.[6][7]

    • Continue the spray process until the desired film thickness is achieved.

  • Post-Deposition Treatment:

    • The films can be used as-deposited or subjected to a post-annealing step in a furnace to improve crystallinity, similar to the sol-gel method.

Protocol 3: Theoretical Chemical Vapor Deposition (CVD) of Nickel/Nickel Oxide Thin Films

This section provides a theoretical framework for a CVD process using this compound, based on its known thermal decomposition behavior. It is important to note that other precursors like nickel acetylacetonate are more commonly used and better characterized for MOCVD of nickel and nickel oxide films.[12][13]

Conceptual Framework:

The thermal decomposition of this compound tetrahydrate occurs in distinct stages. Dehydration typically begins around 80-137°C.[2][9] The anhydrous this compound then decomposes at higher temperatures (above 250°C) to form nickel carbide, which subsequently decomposes to a mixture of NiO and metallic nickel.[9] The final product (Ni or NiO) depends on the reaction atmosphere (e.g., inert, reducing, or oxidizing).

Proposed Experimental Setup:

  • A cold-wall or hot-wall CVD reactor.

  • A precursor delivery system capable of heating the this compound to its sublimation/vaporization temperature.

  • Mass flow controllers for carrier and reactant gases (e.g., Argon, Hydrogen, Oxygen).

  • A heated substrate holder.

  • A vacuum system.

Theoretical Protocol:

  • Precursor Handling:

    • Load nickel(II) acetate tetrahydrate into the precursor sublimator.

    • Heat the precursor to a temperature sufficient for sublimation or vaporization while avoiding premature decomposition. Based on thermal analysis, this would likely be in the range of 150-250°C.

  • Deposition:

    • Heat the substrate to the desired deposition temperature, which would be in the range of 250-400°C to ensure decomposition of the precursor on the substrate surface.[9]

    • Introduce a carrier gas (e.g., Argon) to transport the vaporized precursor into the reaction chamber.

    • To deposit metallic nickel films, a reducing agent like hydrogen gas (H₂) would be introduced.[5]

    • For the deposition of nickel oxide (NiO) films, an oxidizing agent such as oxygen (O₂) would be used.

    • Maintain a constant pressure within the reactor during deposition.

  • Termination and Cooling:

    • After the desired deposition time, stop the precursor and reactant gas flows.

    • Cool the substrate down to room temperature under an inert gas flow.

Visualizations

experimental_workflow_sol_gel cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_clean Substrate Cleaning sol_prep Sol Preparation sub_clean->sol_prep Cleaned Substrates spin_coat Spin Coating sol_prep->spin_coat Homogeneous Sol drying Drying spin_coat->drying Wet Film drying->spin_coat Repeat for Thickness annealing Annealing drying->annealing Dried Film end end annealing->end Crystalline NiO Film

Caption: Sol-Gel Spin Coating Workflow for NiO Thin Film Deposition.

experimental_workflow_spray_pyrolysis cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing (Optional) sub_clean Substrate Cleaning sub_heat Substrate Heating sub_clean->sub_heat Cleaned Substrates sol_prep Precursor Solution Preparation spraying Spraying sol_prep->spraying Precursor Solution sub_heat->spraying Heated Substrate post_anneal Post-Annealing spraying->post_anneal As-Deposited Film end2 end2 spraying->end2 As-Deposited NiO Film end end post_anneal->end Crystalline NiO Film

Caption: Spray Pyrolysis Workflow for NiO Thin Film Deposition.

logical_relationship_cvd cluster_gas Gas Inlet precursor This compound (Solid Precursor) vaporization Vaporization/ Sublimation precursor->vaporization transport Vapor Transport (Carrier Gas) vaporization->transport reactor CVD Reactor transport->reactor substrate Heated Substrate reactor->substrate Decomposition final_film final_film substrate->final_film Thin Film Growth reactant_gas Reactant Gas (H₂ for Ni, O₂ for NiO) reactant_gas->reactor

Caption: Conceptual Workflow for CVD of Nickel/Nickel Oxide Films.

References

Application Notes and Protocols for Nickel Acetate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. While palladium catalysts have traditionally dominated this field, the use of more economical and earth-abundant nickel catalysts is gaining significant traction. Nickel acetate, as a stable, inexpensive, and readily available Ni(II) salt, serves as an effective precatalyst for these transformations. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions. Nickel-catalyzed reactions are particularly advantageous for coupling challenging substrates, such as aryl chlorides and phenol derivatives.

Advantages of this compound as a Precatalyst

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis.

  • High Reactivity: Nickel catalysts can exhibit higher reactivity towards more challenging substrates, including aryl chlorides and phenol derivatives (e.g., sulfamates, carbamates), which are often less reactive with palladium catalysts.

  • Air and Moisture Stability: Many Ni(II) precatalysts, including this compound, are more stable to air and moisture compared to some sensitive Ni(0) complexes, simplifying reaction setup.

Data Presentation: Comparison of Nickel Precatalysts

The choice of nickel precatalyst can significantly influence the yield of the Suzuki-Miyaura coupling. The following table summarizes the performance of various nickel(II) precatalysts in the coupling of 4-methoxyphenylboronic acid with a naphthyl sulfamate.

PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Ni(OAc)₂ dppfK₃PO₄Dioxane8085
NiCl₂dppfK₃PO₄Dioxane8090
Ni(acac)₂dppfK₃PO₄Dioxane8088
Ni(OTf)₂dppfK₃PO₄Dioxane8075

Data adapted from a representative study on nickel-catalyzed Suzuki-Miyaura couplings. Yields are isolated yields.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Nickel-catalyzed reactions are typically sensitive to oxygen, especially the active Ni(0) species. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Reagent Purity: The purity of reagents, particularly the aryl halide, boronic acid, and base, can impact the reaction outcome.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the this compound-catalyzed coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Triphenylphosphine (PPh₃)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add nickel(II) acetate tetrahydrate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Heteroarylboronic Acid

This protocol is adapted for the more challenging coupling of an aryl chloride with a heteroarylboronic acid, which often requires a stronger ligand and base.

Materials:

  • Nickel(II) acetate (Ni(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (1.0 mmol)

  • Heteroarylboronic acid (1.5 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a glovebox, add nickel(II) acetate (0.03 mmol, 3 mol%), IPr·HCl (0.06 mmol, 6 mol%), and sodium tert-butoxide (2.5 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Add the aryl chloride (1.0 mmol) and the heteroarylboronic acid (1.5 mmol).

  • Add anhydrous and degassed toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target hetero-biaryl compound.

Visualizations

Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Coupling

The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling involves a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the in-situ reduction of the Ni(II) precatalyst to the active Ni(0) species.

Suzuki_Miyaura_Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X L_n OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_Diaryl Ar-Ni(II)-Ar' L_n Transmetal->NiII_Diaryl BX [B(OH)₂X]⁻ Transmetal->BX RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates the typical workflow for setting up and performing a nickel-catalyzed Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification arrow arrow reagents Weigh Ni(OAc)₂, ligand, base, aryl halide, and boronic acid flask Add reagents to a Schlenk flask reagents->flask degas Evacuate and backfill with N₂/Ar (3x) flask->degas solvent Add degassed solvent degas->solvent heat Heat and stir for specified time solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor quench Cool and quench the reaction monitor->quench extract Perform aqueous workup and extraction quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Synthesis of Nickel Oxide Nanoparticles Using Nickel Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel acetate as a primary precursor. Nickel oxide nanoparticles are of significant interest due to their wide-ranging applications in catalysis, battery technology, gas sensors, and biomedical fields.[1][2][3] The use of this compound offers a reliable and accessible route to produce these nanomaterials with controlled properties. The following sections detail various synthesis methodologies, present key quantitative data, and provide visual workflows for experimental procedures.

I. Introduction to Synthesis Methods

Several methods have been successfully employed to synthesize NiO nanoparticles from this compound, each offering distinct advantages in controlling particle size, morphology, and purity. The most common techniques include sol-gel, wet chemical precipitation, and thermal decomposition. The choice of method can significantly influence the final properties of the nanoparticles, making it a critical consideration for specific applications.

II. Quantitative Data Summary

The properties of NiO nanoparticles are highly dependent on the synthesis parameters. The following table summarizes key quantitative data from various studies utilizing this compound as the precursor, providing a comparative overview of the outcomes of different methods.

Synthesis MethodPrecursor(s)Solvent(s)Precipitating Agent / Other ReagentsCalcination Temp. (°C)Particle/Crystallite Size (nm)MorphologyReference
Sol-GelThis compound TetrahydrateMethanolSodium Hydroxide (NaOH)45038.63Rod-like[4][5]
Wet ChemicalNickel (II) Acetate TetrahydrateEthanolAmmonia (NH₄OH)3005-15Spherical[6]
Thermal DecompositionThis compound, Poly(vinyl acetate) (PVAc)--450 (723 K)40-50Hexagonal[7][8]
Sol-GelThis compound-Polyacrylic acid (PAA)600Not specifiedUniform[9]
HydrothermalThis compound, MethylamineWater-400Not specifiedPorous Platelets[10]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of NiO nanoparticles using the sol-gel and wet chemical methods with this compound as the precursor.

Protocol 1: Sol-Gel Synthesis of NiO Nanoparticles

This protocol is adapted from the work of Ningsih et al. and is suitable for producing rod-shaped NiO nanocrystals.[4][5]

Materials:

  • This compound Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Methanol (CH₃OH)

  • Sodium Hydroxide (NaOH), 5M solution

  • Deionized Water

  • Magnetic stirrer with hotplate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 4.976 g of this compound tetrahydrate in 20 mL of methanol in a beaker.

  • Stirring: Place the beaker on a magnetic stirrer and stir the solution at room temperature for 60 minutes to ensure complete dissolution.

  • Precipitation: While stirring, add 5M sodium hydroxide (NaOH) solution dropwise to the this compound solution until a precipitate is formed.

  • Gel Formation and Aging: Continue stirring for a period to allow for the formation of a stable gel.

  • Filtration and Washing: Filter the precipitate using a suitable filtration apparatus. Wash the collected solid several times with deionized water to remove any unreacted precursors and byproducts, followed by a final wash with ethanol.

  • Drying: Dry the washed precipitate in an oven at 100-110 °C for approximately 1 hour.

  • Calcination: Transfer the dried powder to a crucible and calcine it in a muffle furnace at 450 °C for 1 hour to obtain the final black NiO nanopowder.[4][5]

Protocol 2: Wet Chemical Synthesis of NiO Nanoparticles

This protocol is based on a low-temperature wet chemical method and is effective for synthesizing ultrafine, spherical NiO nanoparticles.[6]

Materials:

  • Nickel (II) Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Ethanol (C₂H₅OH)

  • Ammonia (NH₄OH), 2.0 M solution

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Centrifuge or filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve nickel (II) acetate tetrahydrate in ethanol.

  • Precipitation: Add 2.0 M ammonia solution dropwise into the this compound solution while stirring. This will lead to the precipitation of a Ni(OH)₂ precursor.[6]

  • Separation and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water to remove any remaining reactants.

  • Drying: Dry the precipitate in an oven.

  • Calcination: Calcine the dried precursor powder in a muffle furnace at 300 °C. This relatively low temperature is sufficient to convert the Ni(OH)₂ precursor into NiO nanoparticles.[6]

IV. Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis processes and the relationships between different stages.

G cluster_prep Solution Preparation cluster_reaction Reaction & Formation cluster_processing Post-Processing A Dissolve this compound in Methanol B Stir for 60 mins A->B C Add NaOH (5M) dropwise B->C D Precipitation & Gel Formation C->D E Filter & Wash D->E F Dry at 110°C E->F G Calcine at 450°C F->G H NiO Nanoparticles G->H

Caption: Sol-Gel Synthesis Workflow for NiO Nanoparticles.

G cluster_prep Precursor Preparation cluster_reaction Precipitation cluster_processing Conversion to NiO A Dissolve this compound in Ethanol B Add Ammonia (2M) dropwise A->B C Ni(OH)₂ Precipitate Forms B->C D Separate & Wash C->D E Dry D->E F Calcine at 300°C E->F G NiO Nanoparticles F->G

Caption: Wet Chemical Synthesis Workflow for NiO Nanoparticles.

V. Characterization of Synthesized NiO Nanoparticles

To confirm the successful synthesis and determine the properties of the NiO nanoparticles, a suite of characterization techniques should be employed.

  • X-ray Diffraction (XRD): To identify the crystalline phase and structure of the nanoparticles. The diffraction patterns can confirm the formation of the cubic NiO phase.[7][8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the synthesized nanoparticles.[4][5][7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material. A characteristic absorption peak for the Ni-O bond is typically observed.[6]

  • UV-Visible Spectroscopy (UV-Vis): To determine the optical properties, including the band gap of the NiO nanoparticles.[6][8]

VI. Applications of this compound-Derived NiO Nanoparticles

The NiO nanoparticles synthesized from this compound have shown promise in a variety of applications:

  • Catalysis: Their high surface area makes them effective catalysts in various chemical reactions.[2][7]

  • Energy Storage: They are utilized as electrode materials in lithium-ion batteries and supercapacitors.[9][10]

  • Sensors: NiO nanoparticles are used in the fabrication of gas sensors due to their p-type semiconductor nature.[1][2]

  • Electrochromic Devices: Their ability to change color in response to an electric field makes them suitable for smart windows and displays.[2][8]

These detailed protocols and application notes provide a comprehensive guide for the synthesis and utilization of NiO nanoparticles derived from this compound, catering to the needs of researchers and professionals in materials science and drug development.

References

The Role of Nickel Acetate in C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, enabling the construction of complex molecules from simple, readily available precursors. This approach offers significant advantages in terms of atom and step economy. While precious metals like palladium have historically dominated this field, the use of earth-abundant and cost-effective first-row transition metals has garnered substantial interest. Among these, nickel has emerged as a versatile and powerful catalyst for a wide array of C-H activation reactions.

Nickel acetate, as a stable, inexpensive, and readily available Ni(II) salt, serves as an excellent precatalyst in many C-H functionalization reactions. Its role is pivotal in initiating catalytic cycles that can proceed through various nickel oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV), allowing for diverse bond formations. This document provides an overview of the applications of this compound in C-H activation, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Core Concepts in Nickel-Catalyzed C-H Activation

Several key principles underpin the utility of this compound in C-H activation:

  • Chelation-Assistance: A majority of nickel-catalyzed C-H functionalizations rely on directing groups. These groups, pre-installed on the substrate, coordinate to the nickel center, bringing it in close proximity to the targeted C-H bond and enabling regioselective activation. The 8-aminoquinoline (AQ) and 2-pyridinylmethylamine moieties are prominent examples of effective directing groups.

  • Redox-Active Nature: Nickel's ability to access multiple oxidation states is crucial for its catalytic activity. This redox flexibility allows for various mechanistic pathways, including oxidative addition, reductive elimination, and single-electron transfer (SET) processes, broadening the scope of possible transformations.

  • In Situ Catalyst Formation: this compound is typically used as a precatalyst that is converted to the active catalytic species under the reaction conditions. This can involve reduction to a lower oxidation state (e.g., Ni(0)) or coordination with ligands and other additives.

Applications of this compound in C-H Functionalization

This compound-derived catalysts have been successfully employed in a variety of C-H functionalization reactions, including:

  • C-H Arylation: The direct coupling of C(sp²)-H and C(sp³)-H bonds with aryl halides or other arylating agents is a cornerstone of nickel-catalyzed C-H activation. These reactions are invaluable for the synthesis of biaryl compounds and other arylated molecules prevalent in pharmaceuticals and materials science.

  • C-H Alkylation: The introduction of alkyl groups via C-H activation is a powerful tool for the construction of complex organic scaffolds. Nickel catalysts have shown efficacy in coupling C-H bonds with alkyl halides and olefins.

  • C-H Annulation: Intramolecular or intermolecular annulation reactions involving C-H activation provide efficient routes to various heterocyclic structures, such as isoquinolones, which are common motifs in biologically active compounds.

Data Presentation: Quantitative Analysis of Nickel-Catalyzed C-H Functionalization

The following tables summarize representative quantitative data for various nickel-catalyzed C-H functionalization reactions where Ni(II) sources like this compound are employed.

Table 1: Nickel-Catalyzed C-H Arylation of Aromatic Amides

EntryNi Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Ni(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2.0)Toluene1202485[1](--INVALID-LINK--)
2Ni(OTf)₂ (10)PPh₃ (20)Na₂CO₃ (2.0)Dioxane1302478[2](--INVALID-LINK--)
3NiCl₂(dme) (10)1,10-phen (20)K₃PO₄ (2.0)Toluene1101292[3](--INVALID-LINK--)
4Ni(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2.0)Mesitylene1403675[1](--INVALID-LINK--)

Table 2: Nickel-Catalyzed C-H Alkylation of Indoles and Benzamides

EntrySubstrateNi Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1N-pyridylindoleNi(II)-pincer acetate (5)-KHMDS (2.0)Toluene1502482[2](--INVALID-LINK--)
2Benzamide (AQ)Ni(OTf)₂ (10)PPh₃ (20)Na₂CO₃ (2.0)Toluene1302481[2](--INVALID-LINK--)
3N-pyridylindole(thf)₂NiBr₂ (5)bpy (5)LiHMDS (2.0)Dioxane60588[4](--INVALID-LINK--)
4Benzamide (AQ)NiBr₂ (10)-K₂CO₃ (2.0)DMF1001276[5](--INVALID-LINK--)

Table 3: Nickel-Catalyzed C-H Annulation for Isoquinolone Synthesis

EntryNi Source (mol%)Ligand (mol%)AdditiveBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Ni(cod)₂ (10)PPh₃ (20)--Toluene1001289[5](--INVALID-LINK--)
2Ni(dppe)Br₂ (10)-ZnEt₃NMeCN801291[5](--INVALID-LINK--)
3Ni(OAc)₂ (10)dppf (12)-K₂CO₃ (2.0)Dioxane1102478[5](--INVALID-LINK--)
4Ni(cod)₂ (10)SIMes (12)-K₃PO₄ (2.0)Toluene1001885[5](--INVALID-LINK--)

Experimental Protocols

The following are general protocols for nickel-catalyzed C-H functionalization reactions using a Ni(II) precatalyst like this compound. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Nickel-Catalyzed C-H Arylation of Benzamides with an 8-Aminoquinoline Directing Group

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), flame-dried before use

  • 8-aminoquinoline-functionalized benzamide substrate

  • Aryl iodide

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the 8-aminoquinoline-functionalized benzamide (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), nickel(II) acetate tetrahydrate (12.4 mg, 0.05 mmol, 10 mol%), triphenylphosphine (26.2 mg, 0.1 mmol, 20 mol%), and potassium carbonate (138.2 mg, 1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated product.

Protocol 2: General Procedure for Nickel-Catalyzed C-H/N-H Annulation for the Synthesis of Isoquinolones

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc dust

  • 2-Halobenzamide substrate

  • Alkyne

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the 2-halobenzamide (0.5 mmol, 1.0 equiv.), nickel(II) acetate tetrahydrate (12.4 mg, 0.05 mmol, 10 mol%), dppp (20.6 mg, 0.05 mmol, 10 mol%), and zinc dust (49.0 mg, 0.75 mmol, 1.5 equiv.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous acetonitrile (2.5 mL) followed by the alkyne (0.6 mmol, 1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the isoquinolone product.

Mandatory Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow for nickel-catalyzed C-H activation.

G cluster_workflow Experimental Workflow A Reaction Setup (Substrate, Ni(OAc)₂, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar) A->B C Solvent & Reagent Addition B->C D Heating & Stirring C->D E Work-up & Purification D->E F Product Characterization E->F

Caption: A typical experimental workflow for nickel-catalyzed C-H activation.

G Ni(II) Ni(II) Ni(II)-Complex Ni(II)-Complex Ni(II)->Ni(II)-Complex  + Substrate-DG  + Base Nickelacycle Nickelacycle Ni(II)-Complex->Nickelacycle C-H Activation Ni(IV)-Intermediate Ni(IV)-Intermediate Nickelacycle->Ni(IV)-Intermediate Oxidative Addition (e.g., Ar-I) Ni(IV)-Intermediate->Ni(II) Reductive Elimination (Product Formation)

Caption: Proposed Ni(II)/Ni(IV) catalytic cycle in C-H arylation.

G Ni(0) Ni(0) Ni(II)-Hydride Ni(II)-Hydride Ni(0)->Ni(II)-Hydride Oxidative Addition (N-H or C-H) Vinyl-Ni(II) Vinyl-Ni(II) Ni(II)-Hydride->Vinyl-Ni(II) Alkyne Insertion Nickelacycle Nickelacycle Vinyl-Ni(II)->Nickelacycle C-H Activation Nickelacycle->Ni(0) Reductive Elimination (Product Formation)

Caption: Proposed Ni(0)/Ni(II) catalytic cycle in C-H/N-H annulation.

Conclusion

This compound is a highly effective and versatile precatalyst for a broad range of C-H activation reactions. Its low cost, ready availability, and the diverse reactivity of nickel make it an attractive alternative to more expensive precious metal catalysts. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations, enabling the synthesis of complex and valuable molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the vast potential of nickel-catalyzed C-H functionalization in their synthetic endeavors. Further research into ligand design and mechanistic understanding will undoubtedly continue to expand the scope and utility of this powerful synthetic tool.

References

Application Notes and Protocols for Nickel Acetate Catalyzed Hydrogenation of Nitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and dyes. While various methods exist, catalytic hydrogenation using nickel catalysts derived from nickel(II) acetate offers a cost-effective and efficient alternative to precious metal catalysts like palladium and platinum. This document provides an overview of the application of nickel acetate-based catalytic systems for the hydrogenation of nitroarenes, including detailed protocols and data.

Introduction to this compound-Based Catalysis

Nickel(II) acetate tetrahydrate, Ni(OAc)₂·4H₂O, serves as a convenient and inexpensive precursor for the generation of active nickel catalysts. These catalysts are typically prepared in situ by reducing the nickel salt with a suitable reducing agent, such as sodium borohydride (NaBH₄) or molecular hydrogen (H₂). The resulting catalyst is often a finely divided black precipitate of nickel boride (Ni₂B) or metallic nickel nanoparticles, which exhibit high catalytic activity for the hydrogenation of nitro groups.

Advantages of this compound-Based Systems

  • Cost-Effectiveness: Nickel is a significantly more abundant and less expensive metal than palladium or platinum, making it an attractive choice for large-scale synthesis.

  • High Activity: Nickel catalysts prepared from this compound demonstrate high activity, often achieving complete conversion of nitroarenes under mild conditions.

  • Chemoselectivity: These catalytic systems can exhibit excellent chemoselectivity, reducing the nitro group in the presence of other reducible functionalities such as halogens, nitriles, and alkenes. This is a crucial advantage in the synthesis of complex molecules.

  • Operational Simplicity: The in situ preparation of the catalyst from this compound is straightforward and avoids the handling of pyrophoric Raney nickel.

Substrate Scope and Limitations

The this compound-catalyzed hydrogenation is applicable to a wide range of substituted nitroarenes. The reaction generally proceeds with high yields for substrates bearing both electron-donating and electron-withdrawing groups. Of particular note is the tolerance for various functional groups that are often sensitive to reduction. For instance, halogenated anilines can be synthesized without significant dehalogenation, which is a common side reaction with palladium catalysts.

However, limitations can arise with certain substrates. Steric hindrance around the nitro group may slow down the reaction rate. Additionally, while chemoselectivity is generally high, some highly sensitive functional groups may undergo reduction under certain conditions. Optimization of reaction parameters such as temperature, pressure, and solvent is often necessary to achieve the desired selectivity for a specific substrate.

Data Presentation

The following tables summarize the quantitative data for the this compound-catalyzed hydrogenation of various nitroarenes.

Table 1: Hydrogenation of Substituted Nitroarenes using Ni(OAc)₂/NaBH₄ System

EntrySubstrateProductCatalyst SystemConditionsYield (%)Reference
1NitrobenzeneAnilineNi(OAc)₂·4H₂O (0.2 eq.), NaBH₄ (4 eq.)CH₃CN/H₂O, rt, 20 min92[1]
24-Chloronitrobenzene4-ChloroanilineNi(OAc)₂·4H₂O (0.2 eq.), NaBH₄ (4 eq.)CH₃CN/H₂O, rt, 30 min95[1]
34-Methylnitrobenzene4-MethylanilineNi(OAc)₂·4H₂O (0.2 eq.), NaBH₄ (4 eq.)CH₃CN/H₂O, rt, 25 min94[1]
44-Methoxynitrobenzene4-MethoxyanilineNi(OAc)₂·4H₂O (0.2 eq.), NaBH₄ (4 eq.)CH₃CN/H₂O, rt, 30 min93[1]
53-Nitrobenzonitrile3-AminobenzonitrileNi(OAc)₂·4H₂O (0.2 eq.), NaBH₄ (4 eq.)CH₃CN/H₂O, rt, 40 min90[1]

Table 2: Hydrogenation of Nitroarenes using Ni(OAc)₂ and H₂

EntrySubstrateProductCatalyst SystemConditionsConversion (%)Selectivity (%)Reference
1NitrobenzeneAnilineNi(OAc)₂/(S,S)-Me-DuPhos/Bu₄NIMeOH, 50 °C, 500 psi H₂>99>99[2]
21-Chloro-4-nitrobenzene4-ChloroanilineNi-acac from Ni(OAc)₂Ethanol, 40 °C, 10 bar H₂>99100[3]
33-Nitrostyrene3-AminostyreneNi/ACOX from Ni(OAc)₂Ethanol, 40 °C, 0.3 MPa H₂97.997.1[4]
44-Nitrobenzonitrile4-AminobenzonitrileNi-acac from Ni(OAc)₂Ethanol, 40 °C, 10 bar H₂>99100[3]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of Nitroarenes using in situ Prepared Nickel Boride

This protocol describes the reduction of a nitroarene to the corresponding aniline using a nickel boride catalyst generated in situ from nickel(II) acetate tetrahydrate and sodium borohydride.

Materials:

  • Nitroarene (1.0 mmol)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 0.2 mmol, 49.8 mg)

  • Sodium borohydride (NaBH₄, 4.0 mmol, 151.3 mg)

  • Acetonitrile (CH₃CN), 3 mL

  • Deionized water, 0.3 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the nitroarene (1.0 mmol) and a mixture of acetonitrile (3 mL) and water (0.3 mL).

  • Stir the mixture at room temperature to dissolve the nitroarene.

  • Add nickel(II) acetate tetrahydrate (0.2 mmol) to the solution and stir for 5 minutes.

  • Carefully add sodium borohydride (4.0 mmol) portion-wise to the stirred solution. A black precipitate of nickel boride will form immediately, and gas evolution (hydrogen) will be observed. Caution: Hydrogen gas is flammable. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 20-60 minutes), add 5 mL of distilled water to quench any remaining sodium borohydride.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Hydrogenation of Nitroarenes using a Pre-formed Nickel Catalyst and Molecular Hydrogen

This protocol is a general guideline for the hydrogenation of nitroarenes using a nickel catalyst derived from this compound and molecular hydrogen in a pressure reactor.

Materials:

  • Nitroarene (1.0 mmol)

  • Nickel(II) acetate tetrahydrate (as precursor for the catalyst, e.g., 2 mol%)

  • Solvent (e.g., ethanol, methanol, or methylcyclohexane)

  • Hydrogen gas (H₂)

  • Autoclave or other suitable pressure reactor equipped with a magnetic stirrer and pressure gauge.

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To the vessel of a pressure reactor, add the nitroarene (1.0 mmol), the this compound-derived catalyst, and the chosen solvent.

  • Seal the reactor and purge it with nitrogen gas several times to remove air.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure, monitoring the hydrogen uptake.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake or by TLC/GC analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Mandatory Visualization

Experimental_Workflow start Start reagents Combine Nitroarene, Solvent, and Ni(OAc)₂ start->reagents 1. Preparation reduction Add Reducing Agent (e.g., NaBH₄ or H₂) reagents->reduction 2. Catalyst Formation reaction Stir at Specified Temperature and Pressure reduction->reaction 3. Hydrogenation monitoring Monitor Reaction (TLC/GC/H₂ uptake) reaction->monitoring 4. Progress Check monitoring->reaction Incomplete workup Quench and Workup (Extraction/Filtration) monitoring->workup Complete purification Purify Product (Chromatography/Recrystallization) workup->purification 5. Isolation product Isolated Aniline Product purification->product 6. Final Product end End product->end

Caption: Experimental workflow for nickel-catalyzed hydrogenation of nitroarenes.

Reaction_Mechanism cluster_catalyst Catalyst Surface (Ni) cluster_reaction Reaction Pathway H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociative adsorption Nitroarene R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso Intermediate) Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroarene->Nitroso + 2H Nitroso->Hydroxylamine + 2H Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline + 2H

Caption: Proposed mechanism for the hydrogenation of nitroarenes on a nickel catalyst surface.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nickel Acetate Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with nickel acetate in non-polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Nickel(II) acetate, particularly its common tetrahydrate form (Ni(CH₃COO)₂·4H₂O), is a green crystalline solid that is readily soluble in water and other polar solvents like methanol and ethanol.[1][2][3][4] However, it is generally considered insoluble or very sparingly soluble in non-polar organic solvents such as toluene, diethyl ether, and n-octanol.[1][2][5]

Q2: Why is this compound poorly soluble in non-polar solvents?

A2: The poor solubility of this compound in non-polar solvents stems from its ionic and polar nature. The principle of "like dissolves like" governs solubility.[6] this compound is a salt consisting of the positively charged nickel(II) ion (Ni²⁺) and two negatively charged acetate anions (CH₃COO⁻). These charged ions interact strongly with polar solvent molecules, like water, which have significant partial positive and negative charges. Non-polar solvents lack these strong dipoles, making it energetically unfavorable to break the strong ionic bonds of the this compound crystal lattice.

Q3: What are the primary strategies for dissolving this compound in non-polar solvents?

A3: There are two main strategies to overcome the solubility issue:

  • Ligand Exchange: This involves chemically modifying the this compound by replacing the polar acetate ligands with more lipophilic (oil-loving) organic ligands. This creates a new nickel coordination complex with a non-polar exterior, rendering it soluble in non-polar solvents.[7][8]

  • Formation of Reverse Micelles: This method uses surfactants (surface-active agents) to create nano-sized water droplets, known as reverse micelles, within the non-polar solvent. The polar this compound dissolves in these aqueous cores, creating a stable microemulsion.[9][10]

Troubleshooting Guides

Issue: A reaction requires a soluble nickel source in a non-polar solvent (e.g., toluene, hexane), but this compound will not dissolve.

This is a common challenge in catalysis and organic synthesis, where homogeneous reaction conditions are often necessary.[11]

Q1: How can I chemically modify this compound to make it soluble?

A1: Perform a Ligand Exchange to Synthesize a Soluble Nickel Complex.

A highly effective strategy is to convert nickel(II) acetate into a more lipophilic complex, such as nickel(II) bis(acetylacetonate), often abbreviated as Ni(acac)₂. This complex is a dark green solid that is soluble in various organic solvents, including toluene.[7] The acetylacetonate ligand is larger and more organic in nature than the acetate ligand, effectively "shielding" the polar nickel center and allowing the entire complex to dissolve in a non-polar environment.

For a detailed methodology, please refer to Experimental Protocol 1 .

Q2: Are there additives that can help dissolve this compound without chemical modification?

A2: Yes, by using surfactants to form reverse micelles.

You can create a stable microemulsion of this compound within a non-polar solvent. This is achieved by adding a surfactant, which will self-assemble into spherical structures called reverse micelles. These micelles have a hydrophilic (water-loving) interior and a lipophilic (oil-loving) exterior. The this compound, being a salt, will dissolve into the tiny aqueous pools within the micelle cores, allowing it to be dispersed homogeneously throughout the non-polar solvent.[9][12] This method is particularly useful when the presence of water is tolerable in your experiment.

For a detailed methodology, please refer to Experimental Protocol 2 .

Q3: What is the decision-making process for choosing between ligand exchange and reverse micelles?

A3: The choice depends on the specific requirements of your experiment, primarily the tolerance for water and other reagents.

The following decision workflow can guide your choice:

G start Need to dissolve Ni(OAc)₂ in a non-polar solvent q1 Is water tolerable in the reaction system? start->q1 method1 Use Reverse Micelles (Surfactant Method) q1->method1 Yes method2 Perform Ligand Exchange (e.g., to Ni(acac)₂) q1->method2 No note1 Advantage: Simple to prepare. Disadvantage: Introduces water and surfactant. method1->note1 note2 Advantage: Anhydrous system. Disadvantage: Requires a separate synthesis and purification step. method2->note2

Diagram 1: Decision workflow for solubilizing this compound.

Data Presentation

Table 1: Solubility of Nickel(II) Acetate in Various Solvents

Solvent NameSolvent TypeSolubilityReference(s)
WaterPolar, ProticSoluble (17 g/100 mL at 20°C)[3][13]
MethanolPolar, ProticSoluble[1][2]
EthanolPolar, ProticSparingly Soluble[3][14]
Diethyl EtherNon-PolarInsoluble[1][2]
TolueneNon-PolarInsoluble[1]
n-OctanolNon-PolarInsoluble[2][5]

Table 2: Common Surfactants for Reverse Micelle Formation

Surfactant NameAbbreviationTypical Non-Polar SolventsReference(s)
Sodium bis(2-ethylhexyl) sulfosuccinateAOTIsooctane, n-Hexane, Propane[9][10][15]
Cetyltrimethylammonium bromideCTABChloroform, Hexane[16]
Polyoxyalkalene amine derivativeHypermer-[16]
Sodium dodecyl sulfateSDS-[16]

Experimental Protocols

Experimental Protocol 1: Synthesis of Soluble Nickel(II) Bis(acetylacetonate) from Nickel(II) Acetate

This protocol describes the conversion of water-soluble nickel(II) acetate tetrahydrate into the organic-soluble nickel(II) bis(acetylacetonate) dihydrate, which can then be dehydrated if required.[7]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Acetylacetone (2,4-pentanedione)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Nickel Solution: Dissolve a specific molar amount of nickel(II) acetate tetrahydrate in deionized water with gentle heating to form a clear green solution.

  • Preparation of Ligand Solution: In a separate beaker, dissolve a slight excess (e.g., 2.1 molar equivalents) of acetylacetone in a small amount of ethanol. Slowly add an aqueous solution of sodium hydroxide (2.1 molar equivalents) to deprotonate the acetylacetone, forming sodium acetylacetonate.

  • Reaction: Slowly add the sodium acetylacetonate solution to the this compound solution while stirring vigorously. A blue-green precipitate of Ni(acac)₂(H₂O)₂ will form immediately.

  • Isolation: Continue stirring the mixture for 30-60 minutes to ensure the reaction is complete.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid product several times with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol.

  • Drying: Dry the resulting blue-green powder in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C). The resulting product is Ni(acac)₂(H₂O)₂, which is soluble in many organic solvents.

  • (Optional) Dehydration: If an anhydrous complex is required, it can be dehydrated by methods such as azeotropic distillation with toluene using a Dean-Stark apparatus.[7]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve Ni(OAc)₂·4H₂O in Water C Mix Solutions & Stir Vigorously A->C B Dissolve Acetylacetone and NaOH in Water/Ethanol B->C D Precipitate of Ni(acac)₂(H₂O)₂ Forms C->D E Vacuum Filtration D->E F Wash with H₂O and Ethanol E->F G Dry Product F->G H Soluble Ni(acac)₂(H₂O)₂ Product G->H

Diagram 2: Workflow for ligand exchange synthesis.
Experimental Protocol 2: Preparation of a this compound Microemulsion via Reverse Micelles

This protocol provides a general method for dissolving this compound in a non-polar solvent using the surfactant AOT to create a stable water-in-oil microemulsion.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

  • A non-polar solvent (e.g., n-hexane, isooctane)

  • Deionized water

Procedure:

  • Prepare Surfactant Solution: Dissolve the desired amount of AOT in the non-polar solvent (e.g., n-hexane) to create a stock solution of a specific concentration (e.g., 0.1 M).

  • Prepare Aqueous this compound Solution: Prepare a concentrated aqueous stock solution of nickel(II) acetate.

  • Form Microemulsion: To the AOT/hexane solution, add a small, precise volume of the aqueous this compound solution while stirring vigorously. The solution may initially appear cloudy.

  • Homogenization: Continue to stir or sonicate the mixture until it becomes clear and transparent. This indicates the formation of stable, nano-sized reverse micelles containing the aqueous this compound solution.

  • Controlling Micelle Size: The amount of water that can be solubilized is controlled by the molar ratio of water to surfactant (W₀ = [H₂O]/[AOT]).[9] By carefully controlling the amount of aqueous solution added, you can control the size of the reverse micelles.

G cluster_system Reverse Micelle System cluster_micelle Reverse Micelle cluster_core Aqueous Core surfactant Surfactant (AOT) (Lipophilic tails outward) Ni_ion Ni²⁺ OAc_ion Ac⁻ H2O H₂O

References

optimizing nickel acetate catalyst loading in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for . This guide is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial nickel acetate catalyst loading for a new reaction?

A: For a novel transformation, a good starting point for catalyst loading is typically between 2-5 mol %. This concentration is often sufficient to provide a detectable yield without being excessively wasteful. Optimization can then proceed by systematically decreasing the loading to maximize efficiency and reduce costs, or increasing it if the initial yield is poor. For known reactions, consulting the literature for similar substrates is the best initial approach. For instance, Suzuki-Miyaura cross-coupling reactions of aryl chlorides can be effective with catalyst loadings as low as 0.5–2 mol %.[1]

Q2: Can increasing the catalyst loading always be expected to increase the reaction rate and yield?

A: Generally, increasing the catalyst concentration will increase the reaction rate, but only up to a certain point.[2] Beyond an optimal concentration, the rate may plateau. This indicates that another factor, such as substrate availability or the rate of product release, has become the limiting step.[2] In some cases, excessively high catalyst loadings can lead to the formation of inactive catalyst aggregates or promote side reactions, which may decrease the overall yield.[3] Therefore, screening a range of catalyst loadings is crucial to identify the optimal level for a specific reaction.[4]

Q3: My reaction is highly sensitive to air and moisture. What are the best practices for handling nickel catalysts?

A: Many nickel catalysts, especially Ni(0) complexes, are sensitive to air and moisture, which can lead to deactivation.[5][6] It is critical to employ rigorous air-free techniques. This includes using a glovebox or Schlenk line for all manipulations, ensuring glassware is oven-dried before use, and utilizing solvents that have been thoroughly dried and degassed.[5][6] For Ni(II) precatalysts like this compound, while more stable, subsequent reduction to the active Ni(0) species often requires an inert atmosphere to prevent re-oxidation or side reactions.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue that can stem from several factors. A systematic approach is the best way to identify and solve the problem.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Ni(0) species may not be forming efficiently from the Ni(II) precatalyst (this compound).

    • Solution: If using a Ni(II) precatalyst, ensure an appropriate reducing agent (e.g., Zn, Mn) is present and active.[5] Handle all catalyst components under an inert atmosphere (argon or nitrogen) to prevent deactivation by air or moisture.[6]

  • Suboptimal Ligand: The electronic and steric properties of the ligand are critical for catalyst activity and stability.[5] An inappropriate ligand can lead to poor performance.

    • Solution: Screen a variety of ligands, such as electron-rich phosphines or N-heterocyclic carbenes (NHCs), to find the best match for your substrate.[5][6] The optimal ligand-to-metal ratio, often 1:1 or 2:1, should also be determined experimentally.[6]

  • Incorrect Reaction Conditions: The solvent, temperature, and base are all crucial parameters that can significantly impact the reaction outcome.

    • Solution: Conduct a systematic optimization of these parameters. Screen different solvents (e.g., THF, Dioxane, Toluene), test a range of temperatures, and evaluate various bases (e.g., K₃PO₄, KOtBu).[6]

Below is a logical workflow to diagnose the cause of low reaction yield.

LowYieldTroubleshooting Start Low or No Yield CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst CheckLigand 2. Evaluate Ligand Start->CheckLigand CheckConditions 3. Optimize Conditions Start->CheckConditions Sol_Catalyst_Air Use Air-Free Techniques (Glovebox/Schlenk) CheckCatalyst->Sol_Catalyst_Air Sol_Catalyst_Reducer Confirm Reducing Agent (for Ni(II) Precatalysts) CheckCatalyst->Sol_Catalyst_Reducer Sol_Ligand_Screen Screen Different Ligands (Phosphines, NHCs) CheckLigand->Sol_Ligand_Screen Sol_Ligand_Ratio Optimize Ni:Ligand Ratio CheckLigand->Sol_Ligand_Ratio Sol_Conditions_Solvent Screen Solvents (Toluene, Dioxane, THF) CheckConditions->Sol_Conditions_Solvent Sol_Conditions_Temp Optimize Temperature CheckConditions->Sol_Conditions_Temp Sol_Conditions_Base Screen Bases (K₃PO₄, KOtBu) CheckConditions->Sol_Conditions_Base Success Improved Yield Sol_Catalyst_Air->Success Sol_Catalyst_Reducer->Success Sol_Ligand_Screen->Success Sol_Ligand_Ratio->Success Sol_Conditions_Solvent->Success Sol_Conditions_Temp->Success Sol_Conditions_Base->Success

A flowchart for troubleshooting low reaction yields.
Problem 2: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion. How can I identify and prevent catalyst deactivation?

Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering (agglomeration of metal particles), or thermal degradation.[7][8]

Potential Causes & Solutions:

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[7] Functional groups on the substrate itself, such as unprotected amines or thiols, can sometimes coordinate too strongly to the nickel center and inhibit catalysis.

    • Solution: Ensure all reagents and solvents are of high purity. If the substrate contains potentially problematic functional groups, consider using protecting groups.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose over time.[6]

    • Solution: Determine the minimum temperature required for efficient conversion. Monitor the reaction's progress and stop it once the starting material is consumed to avoid prolonged heating at high temperatures.[6]

  • Sintering/Agglomeration: At high concentrations or temperatures, nickel particles can agglomerate, reducing the active surface area and overall catalytic activity.[8]

    • Solution: Avoid unnecessarily high catalyst loadings. Ensure efficient stirring to maintain catalyst dispersion. The choice of ligand can also help stabilize the catalytic species and prevent aggregation.

The diagram below illustrates a typical catalytic cycle and potential deactivation pathways.

CatalyticCycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle cluster_deactivation Deactivation Pathways Ni0 Ni(0)Lₙ (Active Catalyst) NiII_OA R-Ni(II)-X (Oxidative Addition) Ni0->NiII_OA + R-X Aggregation Aggregation Ni0->Aggregation High Loading NiII_TM R-Ni(II)-R' NiII_OA->NiII_TM + R'-M Poisoning Poisoning NiII_OA->Poisoning Impurities NiII_TM->Ni0 - R-R' (Reductive Elimination) Decomposition Thermal Decomposition NiII_TM->Decomposition High Temp.

Catalytic cycle with common deactivation pathways.

Data Presentation: Optimizing Reaction Parameters

Optimizing catalyst loading often requires co-optimization of other variables. The following tables summarize the effects of key parameters on reaction outcomes based on general trends observed in nickel-catalyzed reactions.[5][6]

Table 1: Effect of Nickel Catalyst Loading on Yield

Catalyst Loading (mol %)Relative Reaction RateTypical Yield (%)Notes
0.5Slow65-85Economical but may require longer reaction times or higher temperatures.
1.0Moderate80-95A common starting point for optimization.
2.5 Fast >95 Often represents an optimal balance of speed and efficiency.
5.0Very Fast>95May be necessary for difficult substrates, but increases cost.[9]
10.0Very Fast90-95Risk of side reactions or catalyst aggregation may increase.

Data is illustrative and represents typical trends. Actual results are highly substrate- and reaction-dependent.

Table 2: Influence of Ligand, Solvent, and Temperature

ParameterVariationObservationRecommended Action
Ligand Electron-donating vs. Electron-withdrawingLigand electronics significantly impact catalyst activity and stability.[5]Screen a range of phosphine or NHC ligands to identify the optimal choice for your specific substrate.[5]
Solvent Polar aprotic (e.g., THF, Dioxane) vs. Nonpolar (e.g., Toluene)Solvent affects solubility of reactants and stability of catalytic intermediates.[6]Screen various solvents to find the best balance of solubility and reactivity.[5]
Temperature Room Temp vs. 80-120 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side products.[5][6]Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction progress.
Base K₃PO₄, Cs₂CO₃, KOtBuThe choice of base is critical and highly substrate-dependent.[6]Screen common bases; weaker bases may be required for sensitive substrates.[10]

Experimental Protocols

General Protocol for a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the cross-coupling of an aryl chloride with an arylboronic acid, a common reaction where this compound can be used as a precatalyst.

Materials:

  • Nickel(II) Acetate (Ni(OAc)₂)

  • Ligand (e.g., a bulky phosphine like PCy₃ or an NHC ligand)

  • Aryl Chloride (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Reducing Agent (e.g., Zinc powder, if needed for Ni(0) generation)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add Nickel(II) Acetate (e.g., 0.025 mmol, 2.5 mol %), the chosen ligand (e.g., 0.05 mmol, 5 mol %), the base (3.0 mmol), and the arylboronic acid (1.5 mmol). If a reducing agent is used, it is added at this stage.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (5 mL) followed by the aryl chloride (1.0 mmol) via syringe.

  • Reaction: The flask is sealed and placed in a pre-heated oil bath at the desired temperature (e.g., 100 °C). The reaction is stirred vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: The reaction progress is monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

References

Technical Support Center: Nickel Acetate Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel acetate catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and mitigate common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant amounts of a hydrodehalogenated byproduct. What is causing this and how can I minimize it?

A1: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in nickel-catalyzed cross-coupling reactions. It often occurs due to the formation of a nickel-hydride intermediate which can arise from various sources in the reaction mixture, such as the solvent, base, or even the amine coupling partner.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of base and solvent is critical. Stronger bases may promote side reactions, and protic solvents can be a source of hydrides. Consider screening weaker, non-protic bases and using anhydrous solvents.[1]

  • Ligand Selection: The ligand plays a crucial role. Bulky ligands can sometimes disfavor the pathway leading to hydrodehalogenation.

  • Additives: In some cases, the addition of certain salts can influence the reaction pathway and suppress hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling over hydrodehalogenation.

Q2: I am observing olefin byproducts in my reaction involving an alkyl halide. What is the likely cause and how can I prevent it?

A2: The formation of olefin byproducts strongly suggests that β-hydride elimination is occurring.[1] This is a common decomposition pathway for metal-alkyl intermediates where a hydrogen atom from the β-carbon of the alkyl chain is transferred to the metal center, forming a metal-hydride and releasing an alkene. While nickel complexes are generally less prone to β-hydride elimination than palladium, it can still be a significant side reaction.[2]

Mitigation Strategies:

  • Ligand Choice: Employing sterically bulky ligands can sterically hinder the formation of the required planar transition state for β-hydride elimination to occur.[1]

  • Substrate Choice: If possible, use alkyl ligands that lack β-hydrogens, such as methyl or neopentyl groups.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.[1]

  • Additives: Lewis acid additives have been shown to prevent undesired β-hydride elimination in certain nickel-catalyzed cross-coupling reactions.[4]

Q3: My reaction starts well but then seems to stop before all the starting material is consumed. What could be causing this catalyst deactivation?

A3: Catalyst deactivation can occur through several pathways, leading to incomplete reactions. Common deactivation mechanisms include:

  • Dimerization: Nickel(II) aryl intermediates can dimerize, forming inactive and often insoluble complexes. This can be promoted by the dissociation of a ligand.[1][5] The absence of a free phosphine ligand can increase the likelihood of Ni(0) species dimerization.[1]

  • Ligand Degradation: The phosphine ligand itself can react with the nickel center, for example, through C-P bond activation, leading to inactive phosphido-bridged dimers.[1]

  • Air and Moisture Sensitivity: Ni(0) species, which are often the active catalysts, can be sensitive to air and moisture. It is crucial to maintain an inert atmosphere and use dry solvents.[6]

Q4: What is the role of the acetate ligand in reactions using this compound as a precatalyst?

A4: The acetate ligand is not always a simple spectator. In some cases, it plays a crucial role in the catalytic cycle. For instance, in the nickel-catalyzed coupling of aryl chlorides and alkyl thiols, acetate coordination and subsequent acetate-facilitated formation of a thiolate complex via internal deprotonation are key steps.[4][7] The acetate can act as a base or a proton shuttle, influencing the reaction pathway.

Q5: How does the thermal decomposition of this compound affect my reaction?

A5: this compound tetrahydrate decomposes upon heating. The dehydration of the parent salt typically occurs between 118 and 137°C.[6] The major decomposition of the acetate group happens at around 350°C, which can produce NiO or metallic Ni depending on the atmosphere.[6] Under inert conditions, decomposition can liberate reducing gases like hydrogen and carbon monoxide, which can facilitate the in-situ reduction of Ni(II) to the active Ni(0) species.[8] However, the various gaseous byproducts, such as acetic acid and ketene, could potentially interact with components of your reaction mixture, leading to unforeseen side reactions.[9]

Troubleshooting Guides

Guide 1: Minimizing Hydrodehalogenation in Aryl Halide Cross-Coupling
Problem Potential Cause Recommended Solution Rationale
High percentage of hydrodehalogenated byproductPresence of a hydride source (e.g., protic solvent, certain bases)Switch to a non-protic, anhydrous solvent (e.g., dioxane, THF). Screen weaker bases (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOtBu.Minimizes the availability of protons that can lead to the formation of Ni-H species.[1]
Inefficient reductive elimination from the desired intermediateOptimize the ligand. Try more electron-rich or sterically bulky phosphine ligands.The ligand can influence the relative rates of reductive elimination and competing side reactions.
High reaction temperature favoring the hydrodehalogenation pathwayLower the reaction temperature and monitor the reaction over a longer period.Temperature can have a differential effect on the activation energies of the desired and undesired pathways.[1]
Guide 2: Suppressing β-Hydride Elimination in Alkyl Cross-Coupling
Problem Potential Cause Recommended Solution Rationale
Formation of olefin byproductsFacile β-hydride elimination from the Ni-alkyl intermediateUse a sterically bulky ligand to disfavor the required geometry for elimination.[1]Bulky ligands can create a steric shield around the metal center, making it difficult for the β-hydrogen to approach the nickel.
The alkyl substrate has accessible β-hydrogensIf the synthesis allows, use an alkyl partner with no β-hydrogens (e.g., methyl, neopentyl).[3]The absence of β-hydrogens structurally prevents this side reaction.
High reaction temperatureReduce the reaction temperature.β-hydride elimination is often favored at higher temperatures.[1]
Slow reductive eliminationConsider the use of additives, such as a Lewis acid (e.g., trialkylaluminum reagents), to promote the desired coupling.[4]Additives can sometimes accelerate the reductive elimination step, making it more competitive with β-hydride elimination.

Data Presentation

Table 1: Effect of Base on a Typical Suzuki-Miyaura Cross-Coupling Reaction

Base Solvent Yield (%) Notes
K₃PO₄1,4-DioxaneHighOften a good starting point for many Suzuki-Miyaura couplings.
K₂CO₃THFModerate to HighA weaker base that can sometimes reduce side reactions.[10]
NaOtBuTolueneVariableA strong base that can be effective but may also promote side reactions like hydrodehalogenation.
Cs₂CO₃1,4-DioxaneHighOften used for challenging substrates but is more expensive.

This table provides a general overview. Optimal conditions are substrate-dependent and require screening.

Table 2: Comparison of Nickel Precatalysts in a Model Cross-Coupling Reaction

Precatalyst Ligand Yield of Product (%) Yield of Side Product (e.g., Homocoupling) (%)
Ni(OAc)₂dppfModerateLow
NiCl₂dppfModerate to HighLow to Moderate
Ni(cod)₂dppfHighVariable
Ni(acac)₂1,3-butadieneGoodLow

Note: This is a representative table. Actual yields are highly dependent on the specific reaction, substrates, and conditions. Ni(acac)₂ with 1,3-butadiene has been shown to be effective in Grignard cross-coupling reactions.[11] Ni(cod)₂ is a common choice, followed by Ni(acac)₂ and Ni(OAc)₂.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in a Nickel-Catalyzed Amination of an Aryl Chloride

Objective: To minimize hydrodehalogenation and other side reactions in the amination of an aryl chloride using Ni(OAc)₂.

Materials:

  • Nickel(II) acetate (Ni(OAc)₂)

  • Appropriate phosphine ligand (e.g., a bulky, electron-rich ligand)

  • Aryl chloride

  • Amine

  • Weak inorganic base (e.g., K₃PO₄ or K₂CO₃), dried

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

Procedure:

  • Preparation (in a glovebox or under an inert atmosphere):

    • To an oven-dried Schlenk tube or vial, add Ni(OAc)₂ (2-5 mol%) and the phosphine ligand (2-5 mol%).

    • Add the dried base (1.5-2.0 equivalents).

    • Add the aryl chloride (1.0 equivalent).

    • Add the anhydrous, degassed solvent.

  • Reaction Setup:

    • Seal the vessel and remove it from the glovebox (if applicable).

    • Add the amine (1.1-1.5 equivalents) via syringe.

    • Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (start with a lower temperature, e.g., 80 °C, and optimize as needed).

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or GC-MS. Note the formation of any lower-polarity byproduct, which could be the hydrodehalogenated arene.

  • Work-up and Purification:

    • Once the reaction is complete or has stalled, cool it to room temperature.

    • Quench the reaction (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: In-situ Preparation of Active Ni(0) from Ni(OAc)₂

Materials:

  • Ni(OAc)₂

  • Reducing agent (e.g., Zn powder, Mn powder, or an organometallic reagent like a Grignard reagent)

  • Ligand

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Reaction substrates

Procedure:

  • Catalyst Pre-formation (under inert atmosphere):

    • In a Schlenk flask, combine Ni(OAc)₂ and the chosen ligand in the reaction solvent.

    • Stir the mixture to form the Ni(II)-ligand complex.

    • Add the reducing agent and stir the mixture at room temperature or with gentle heating until a color change is observed (often to a dark red, brown, or black), indicating the formation of the Ni(0) species.

  • Reaction Execution:

    • Once the active catalyst is formed, add the substrates for the cross-coupling reaction to the flask.

    • Proceed with the reaction under the optimized conditions (temperature, time).

Note: The choice of reducing agent and conditions for the in-situ reduction can significantly impact the activity of the catalyst and the outcome of the reaction.

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in Ni-Catalyzed Reactions start Low Yield or Stalled Reaction check_side_products Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_side_products hydrodehalogenation Hydrodehalogenation Product Observed check_side_products->hydrodehalogenation Halogen replaced by H? beta_hydride Olefin Product Observed check_side_products->beta_hydride Alkene byproduct? dimerization Insoluble Precipitate / No Clear Side Product check_side_products->dimerization Precipitate? no_reaction Mainly Starting Material check_side_products->no_reaction No conversion? action_hydro - Change Base/Solvent - Lower Temperature - Screen Ligands hydrodehalogenation->action_hydro action_beta - Use Bulky Ligand - Lower Temperature - Consider Additives beta_hydride->action_beta action_dimer - Increase Ligand Concentration - Ensure Inert Atmosphere dimerization->action_dimer action_inactive - Check Catalyst Activity - Ensure Proper Reduction of Ni(II) - Verify Reagent Purity no_reaction->action_inactive

Caption: A decision tree for troubleshooting low yields.

catalytic_cycle Generalized Ni(0)/Ni(II) Catalytic Cycle and Side Reactions cluster_cycle Main Catalytic Cycle cluster_side Side Reactions Ni0 LnNi(0) OA_complex L_nNi(II)(Ar)(X) Ni0->OA_complex Oxidative Addition (Ar-X) TM_complex L_nNi(II)(Ar)(Nu) OA_complex->TM_complex Transmetalation (Nu-M) hydrodehal Hydrodehalogenation (Ar-H) OA_complex->hydrodehal + [H] source dimer Inactive Dimer ([L_nNi(II)(Ar)]₂) OA_complex->dimer Dimerization TM_complex->Ni0 Reductive Elimination (Ar-Nu) beta_elim β-Hydride Elimination (Olefin) TM_complex->beta_elim If Nu = alkyl with β-H

Caption: Common side reactions branching from the main cycle.

References

Technical Support Center: Regeneration and Reuse of Nickel Acetate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the regeneration and reuse of nickel acetate catalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter when attempting to regenerate and reuse a this compound catalyst.

Issue 1: Significant Drop in Catalytic Activity After First Use

  • Question: My this compound catalyst showed excellent activity in the first run, but its performance dropped significantly upon reuse. What could be the cause?

  • Answer: A rapid decline in activity is often due to catalyst deactivation. The primary causes for nickel catalyst deactivation include:

    • Poisoning: Impurities in the reactants or solvents, such as sulfur, nitrogen, or halogenated compounds, can bind to the active sites of the catalyst, rendering them inactive.

    • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is common in reactions involving organic molecules at elevated temperatures.

    • Sintering: High reaction temperatures can cause the fine nickel particles to agglomerate, reducing the active surface area.

    • Leaching: The active nickel species may dissolve into the reaction mixture, leading to a lower concentration of the catalyst in subsequent runs.

    • Dimerization: In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, the active nickel(II) intermediate can dimerize, forming an inactive species.[1][2][3][4]

Troubleshooting Steps:

  • Review Reaction Conditions:

    • Temperature: Were excessively high temperatures used? Sintering is more likely at elevated temperatures.

    • Reactant Purity: Ensure all reactants and solvents are of high purity and are properly dried and degassed to avoid introducing poisons like water or oxygen.

  • Catalyst Recovery:

    • Ensure the catalyst is thoroughly separated from the reaction mixture to prevent residual impurities from affecting the next cycle.

  • Regeneration Attempt:

    • For deactivation due to fouling, a simple solvent wash may be effective.

    • If poisoning is suspected, a mild acidic or basic wash might be necessary to remove the adsorbed species.

Issue 2: Change in Physical Appearance of the Catalyst

  • Question: The color of my catalyst has changed from green to black/dark brown after the reaction. What does this signify?

  • Answer: A color change from the typical green of this compound to a black or dark brown suspension often indicates the formation of finely divided nickel metal (Ni(0)) nanoparticles. This can occur due to the reduction of the Ni(II) species during the reaction. While Ni(0) is often the active catalytic species in many reactions, its uncontrolled precipitation can lead to a loss of activity due to the formation of larger, less active aggregates.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions that might lead to uncontrolled precipitation.

  • Ligand Optimization: The type and concentration of ligands can significantly impact the stability of the nickel catalyst. Consider screening different ligands or adjusting the ligand-to-nickel ratio to maintain the catalyst's integrity.

  • Controlled Activation: If your protocol involves an in-situ reduction of a nickel precatalyst, ensure this step is well-controlled to form the desired active species without excessive precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of nickel catalyst deactivation?

A1: The primary mechanisms of deactivation for nickel catalysts can be categorized as:

  • Chemical Deactivation: This includes poisoning by impurities and fouling (coking) from the deposition of carbonaceous materials.[5]

  • Thermal Deactivation (Sintering): High temperatures can cause catalyst particles to agglomerate, leading to a reduced active surface area.

  • Mechanical Deactivation: This involves the physical breakdown of the catalyst particles, such as attrition or crushing, which is more relevant in industrial packed-bed or fluidized-bed reactors.

  • Leaching: Dissolution of the active nickel species into the reaction medium.

  • Dimerization: Formation of inactive dimeric nickel species, particularly in cross-coupling reactions.[1][2][3][4][6]

Q2: Can I regenerate my spent this compound catalyst? If so, how?

A2: Yes, regeneration is often possible, depending on the cause of deactivation. Common methods include:

  • Solvent Washing: To remove adsorbed organic residues.

  • Acidic/Basic Treatment: Mild acid (e.g., acetic acid) or base (e.g., dilute NaOH) washes can remove certain poisons.[5]

  • Thermal Treatment: Calcination in air or an inert atmosphere can burn off coke deposits.

  • Hydrometallurgical Methods: These involve leaching the nickel from the spent catalyst with an acid (e.g., H₂SO₄ or HCl), followed by precipitation and calcination to recover nickel oxide, which can then be converted back to this compound.[7][8][9]

Q3: How can I minimize catalyst deactivation?

A3: To prolong the life of your this compound catalyst:

  • Use High-Purity Reagents: Minimize potential poisons by using purified reactants and solvents.

  • Maintain an Inert Atmosphere: Protect the catalyst from air and moisture.

  • Optimize Reaction Conditions: Avoid excessively high temperatures to prevent sintering.

  • Ligand Selection: Use appropriate ligands to stabilize the active nickel species.

  • Controlled Dosing: In some cases, slow addition of reactants can prevent localized high concentrations that may lead to side reactions and deactivation.

Quantitative Data on Regenerated Nickel Catalysts

While specific data for regenerated this compound catalysts is limited in the literature, the following table summarizes performance data for other types of regenerated nickel catalysts, which can provide a general indication of expected recovery in activity.

Catalyst TypeDeactivation CauseRegeneration MethodInitial Activity (e.g., Conversion %)Activity After Regeneration (%)Reference
Raney®-NickelNot specifiedIn-pot H₂ treatment (30 bar, 150 °C)91% (AE11 yield)Complete recovery[5]
Raney®-NickelNot specifiedSolvent Wash (Toluene)91% (AE11 yield)78% (AE11 yield)[5]
Ni/SiO₂Sintering and PoisoningCalcination>50% oxygen removal43% oxygen removal (after 4th reuse)[10]
Spent FCC catalyst (Ni-loaded)CokingCalcination at 723 K-Increased surface area from 65.70 to 67.78 m²/g[11]

Experimental Protocols

The following are generalized protocols for the regeneration of nickel catalysts. Note: These may require optimization for your specific this compound catalyst and application.

Protocol 1: Simple Solvent Wash for Fouling Removal

  • Separation: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst multiple times with a suitable solvent (e.g., methanol, toluene, or the reaction solvent) to remove any adsorbed organic species.[5]

  • Drying: Dry the washed catalyst under vacuum at a low temperature to remove residual solvent.

  • Storage: Store the regenerated catalyst under an inert atmosphere.

Protocol 2: Acidic/Basic Wash for Poison Removal

Caution: Handle acids and bases with appropriate personal protective equipment.

  • Separation and Initial Wash: Separate the catalyst as described in Protocol 1 and perform an initial solvent wash.

  • Acid/Base Treatment:

    • Acid Wash: Suspend the catalyst in a dilute solution of acetic acid (e.g., 1-5% in water) and stir at a controlled temperature (e.g., 20–50 °C) for 1-2 hours.[5]

    • Base Wash: Alternatively, suspend the catalyst in a dilute aqueous solution of a non-oxidizing base like sodium hydroxide (e.g., 0.1 M) and stir at a controlled temperature (e.g., 40–100 °C).

  • Neutralization and Washing: After the acid or base treatment, carefully decant the solution and wash the catalyst repeatedly with deionized water until the pH of the washings is neutral.

  • Solvent Exchange and Drying: Wash the catalyst with a solvent like ethanol to remove water, and then dry under vacuum.

  • Storage: Store under an inert atmosphere.

Protocol 3: Hydrometallurgical Recovery and Regeneration

This protocol is for recovering nickel from a heavily deactivated or supported catalyst.

  • Leaching:

    • Suspend the spent catalyst in a dilute acid solution (e.g., 1M HCl or H₂SO₄), potentially with the addition of a small amount of an oxidizing or reducing agent (like H₂O₂) to facilitate dissolution.[7][8][9]

    • Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 30 minutes to several hours) to leach the nickel into the solution.[7][8][9]

  • Precipitation:

    • Filter the solution to remove any solid residues.

    • Slowly add a base (e.g., NaOH solution) to the filtrate to precipitate nickel hydroxide. Monitor the pH to ensure selective precipitation.

  • Washing and Drying:

    • Filter the nickel hydroxide precipitate and wash it thoroughly with deionized water to remove any remaining salts.

    • Dry the precipitate in an oven.

  • Calcination:

    • Heat the dried nickel hydroxide in a furnace at a high temperature (e.g., 800 °C) for several hours to convert it to nickel oxide.[7][8][9]

  • Conversion to this compound:

    • The resulting nickel oxide can be reacted with acetic acid to synthesize fresh this compound.

Visualizations

experimental_workflow cluster_deactivation Catalyst Deactivation cluster_regeneration Regeneration Pathways cluster_outcome Outcome Deactivated Spent Ni(OAc)₂ Catalyst SolventWash Solvent Wash Deactivated->SolventWash Fouling AcidBaseWash Acid/Base Wash Deactivated->AcidBaseWash Poisoning HydroMet Hydrometallurgical Recovery Deactivated->HydroMet Severe Deactivation RegenCat Regenerated Ni(OAc)₂ Catalyst SolventWash->RegenCat AcidBaseWash->RegenCat HydroMet->RegenCat Disposal Disposal HydroMet->Disposal

Caption: Workflow for the regeneration of spent this compound catalysts.

troubleshooting_logic Start Reduced Catalyst Activity Observed CheckPurity Check Reactant/Solvent Purity Start->CheckPurity CheckTemp Review Reaction Temperature CheckPurity->CheckTemp High Purity Poisoning Suspect Poisoning CheckPurity->Poisoning Impurities Present Sintering Suspect Sintering CheckTemp->Sintering Too High Fouling Suspect Fouling CheckTemp->Fouling Optimal Wash Attempt Solvent/Chemical Wash Poisoning->Wash Purify Purify Reagents Poisoning->Purify Optimize Optimize Temperature Sintering->Optimize Fouling->Wash

References

effect of impurities on nickel acetate catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the catalytic activity of nickel acetate, with a focus on the impact of common impurities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My nickel-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) has a lower-than-expected yield. Could impurities in the this compound be the cause?

A1: Yes, suboptimal yields are frequently linked to impurities in the nickel precursor. Several common culprits can inhibit the catalytic cycle.

  • Metallic Impurities: Other transition metals are a primary concern.

    • Copper (Cu): Can lead to undesired homocoupling of organometallic reagents.

    • Iron (Fe): Can participate in side reactions and alter the catalyst's electronic properties.

    • Cobalt (Co): May form inactive alloys with nickel or compete for the ligand/substrate.

  • Water Content: While some reactions tolerate water, excess water can hydrolyze sensitive reagents and intermediates, hindering catalytic activity. The hydration state of this compound (tetrahydrate vs. anhydrous) is a critical parameter.[1] In some cases, performing reactions in aqueous media can be challenging due to the instability of nickel complexes, which can lead to catalyst deactivation.[2]

  • Organic Residues: Residual solvents or byproducts from the this compound synthesis can interfere with the reaction.

  • Halides (e.g., Chloride): While sometimes used as additives, halide impurities can alter the ligand environment of the nickel center and may lead to catalyst deactivation pathways.[3]

Troubleshooting Steps:

  • Analyze Purity: Determine the concentration of metallic impurities in your this compound stock using techniques like ICP-MS or ICP-OES.[4]

  • Use a High-Purity Grade: Switch to a higher purity grade of this compound and repeat the reaction under identical conditions.

  • Control Water Content: If using this compound tetrahydrate, consider switching to the anhydrous form or drying the tetrahydrate before use if your reaction is moisture-sensitive. Conversely, some modern nickel-catalyzed reactions are robustly designed to use water as a solvent or hydrogen donor.[5]

Q2: I am observing significant catalyst deactivation or precipitation during my reaction. What are the potential impurity-related causes?

A2: Catalyst deactivation can manifest as a reaction stalling before completion or the formation of insoluble nickel species.

  • Ligand Poisoning: Impurities can bind strongly to the nickel center, preventing the desired substrate from coordinating.

    • Sulfur Compounds: Thiophenols and other sulfur-containing molecules can act as strong poisons to nickel catalysts.[6]

    • Nitrogen Compounds: Amines, ammonia, and some nitrogen heterocycles can deactivate nano-sized nickel catalysts.[7]

  • Formation of Inactive Nickel Species:

    • Impurities can promote the aggregation of nickel into inactive nanoparticles.

    • In some cross-coupling reactions, deactivation can occur through the dimerization of Ni(II) aryl intermediates, a process that can be influenced by the ligand and substrate.[8][9]

  • Redox-Inactive Metals: Impurities like Zinc (Zn) can affect the morphology and purity of nickel deposits in electrochemical applications, suggesting they can interfere with the formation of the active catalytic species.[10]

Impurity Impact Visualization

The following diagram illustrates the logical relationship between common impurity types and their negative effects on this compound's catalytic performance.

ImpurityEffects cluster_impurities Impurity Classes cluster_effects Catalytic Problems Metallic Metallic (Fe, Co, Cu, Zn) LowYield Low Yield / Conversion Metallic->LowYield Alters electronics Deactivation Catalyst Deactivation Metallic->Deactivation Forms inactive alloys SideReactions Side Reactions (e.g., Homocoupling) Metallic->SideReactions Promotes homocoupling Anionic Anionic (Cl⁻, SO₄²⁻) Anionic->Deactivation Alters ligand sphere Organic Organic Residues Organic->Deactivation Acts as ligand poison Water Excess Water Water->LowYield Hydrolyzes reagents PoorSelectivity Poor Selectivity

Caption: Impact of impurity classes on catalytic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why do they matter?

A1: Commercial this compound is typically produced by reacting nickel oxide or hydroxide with acetic acid.[11] Common impurities often stem from the nickel source and can include other transition metals like cobalt, iron, and copper. Anions like sulfates and chlorides may also be present. These impurities are critical because even at trace levels, they can significantly alter the catalyst's activity and selectivity, leading to inconsistent results, lower product yields, and catalyst deactivation.[12][13]

Q2: How does the hydration state of this compound (e.g., tetrahydrate vs. anhydrous) affect its catalytic activity?

A2: The water of hydration in this compound tetrahydrate (Ni(OAc)₂·4H₂O) can play a significant role. For moisture-sensitive reactions, such as certain Grignard-based cross-couplings, the presence of water can be detrimental. In these cases, using anhydrous this compound or drying the tetrahydrate is necessary. However, in other catalytic systems, like Ziegler-type hydrogenations, the water content of the nickel precursor can influence the size and nature of the resulting catalytically active nanoparticles.[1]

Q3: Can I purify my own this compound to improve catalytic performance?

A3: Yes, recrystallization is a common laboratory method to purify this compound. However, for removing trace metallic impurities, more advanced techniques like ion exchange or the use of chelating resins might be necessary. For many applications, purchasing a high-purity grade from a reliable commercial supplier is more time- and cost-effective.

Data & Protocols

Quantitative Impact of Metallic Impurities

While specific quantitative data is highly dependent on the reaction, ligand, and substrates, the following table summarizes the general trend of the impact of common metallic impurities on nickel-catalyzed cross-coupling reactions.

ImpurityTypical Concentration in Reagent Grade Ni(OAc)₂Observed Negative Effect on Catalysis
Iron (Fe) < 100 ppmCan initiate undesirable side reactions and affect catalyst stability.[14]
Cobalt (Co) < 200 ppmMay compete with nickel, leading to reduced activity or altered selectivity.[12]
Copper (Cu) < 50 ppmOften promotes unwanted homocoupling of coupling partners.
Zinc (Zn) < 50 ppmCan alter the physical and electronic properties of the active nickel species.[10]

Concentrations are typical estimates and can vary by supplier and grade.

Experimental Protocol: Purity Analysis via ICP-OES

This protocol outlines a general workflow for determining the concentration of metallic impurities in a this compound sample using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Objective: To quantify trace metal impurities (e.g., Fe, Co, Cu, Zn) in a solid this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the this compound sample into a 50 mL acid-cleaned volumetric flask.

    • Add 2 mL of trace-metal grade concentrated nitric acid (HNO₃).

    • Carefully add deionized water to dissolve the sample completely.

    • Once dissolved, dilute the solution to the 50 mL mark with deionized water. This creates a 100x dilution of a 1% nickel solution.[4]

  • Calibration:

    • Prepare a series of multi-element calibration standards (e.g., 0.25, 0.5, 1.0 ppm) containing the elements of interest (Fe, Co, Cu, Zn) in a matrix matching the sample (e.g., 2% HNO₃).

    • Prepare a blank solution of 2% HNO₃.

  • ICP-OES Analysis:

    • Set up the ICP-OES instrument according to the manufacturer's parameters. Select appropriate atomic emission wavelengths for each element to minimize spectral interference from the high nickel concentration.[4]

    • Aspirate the blank, calibration standards, and the prepared this compound sample.

    • Generate a calibration curve for each element and determine the concentration in the sample solution.

  • Calculation:

    • Calculate the concentration of each impurity in the original solid sample, accounting for the dilution factor.

Purity Analysis Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for analyzing this compound purity.

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Ni(OAc)₂ Sample B Dissolve in HNO₃ A->B C Dilute to Final Volume B->C G Analyze Sample Solution C->G D Prepare Calibration Standards F Run Blank & Standards D->F E Configure ICP-OES H Generate Calibration Curves F->H I Calculate Impurity Concentration G->I H->I

Caption: Workflow for ICP-OES analysis of impurities.

References

troubleshooting inconsistent results in nickel acetate-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in nickel acetate-mediated synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of inconsistent yields in my this compound-catalyzed reaction?

Inconsistent yields in nickel-catalyzed reactions can stem from several factors. Key areas to investigate include the quality and handling of the nickel precatalyst, the choice and purity of ligands and additives, solvent effects, and precise control over reaction temperature. Nickel(0) species, often the active catalyst, can be sensitive to air and moisture, making an inert reaction atmosphere crucial.[1] Additionally, the reactivity of nickel catalysts is highly dependent on the ligand environment, where subtle changes can drastically alter the reaction outcome.[2]

Q2: My reaction is not proceeding to completion. What should I check first?

If your reaction shows low or no conversion, first verify the integrity of your catalytic system.[3] Ensure your this compound and any reducing agents used to generate the active Ni(0) species are fresh and have been handled under strictly inert conditions.[1] Next, scrutinize the ligand; an ineffective or degraded ligand is a common cause of failure.[1][2] It may be necessary to screen different classes of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), and optimize the nickel-to-ligand ratio.[1][2] Finally, confirm that the chosen base and solvent are appropriate for your specific substrate and reaction type, as these can significantly impact catalyst activity and stability.[1][4]

Q3: I am observing the formation of significant side products. How can I improve selectivity?

Side product formation often points to issues with reaction conditions or catalyst specificity. To enhance selectivity:

  • Modify the Ligand: The steric and electronic properties of the ligand play a critical role in controlling the selectivity of nickel-catalyzed reactions.[2] Experimenting with different ligands can disfavor undesired reaction pathways.[3]

  • Adjust the Temperature: High reaction temperatures can sometimes lead to substrate decomposition or the activation of undesired C-H bonds, resulting in side products.[1][5] Optimizing the temperature to the minimum required for efficient conversion can improve selectivity.[1]

  • Consider Additives: Additives like magnesium chloride (MgCl₂), potassium iodide (KI), or potassium fluoride (KF) can modulate the speciation and reactivity of the active nickel catalyst, potentially stabilizing key intermediates and improving selectivity.[6][7][8]

Q4: How do I choose the right ligand for my this compound-mediated coupling reaction?

The optimal ligand is highly dependent on the specific transformation. However, some general principles apply:

  • Electron-rich ligands , such as certain phosphines and N-heterocyclic carbenes (NHCs), tend to make the nickel center more nucleophilic, which can be advantageous in reductive couplings.[2]

  • Electron-poor, π-accepting ligands , like pyridine bisoxazoline (PyBox), have proven effective in cross-coupling reactions involving secondary alkyl halides.[2]

  • Chelating ligands can enhance catalyst stability and prevent side reactions like β-hydride elimination, which is particularly important when working with sp³-hybridized substrates.[2] A screening of different ligand classes is often the most practical approach to identify the best performer for a new reaction.[1]

Q5: What is the role of additives in nickel-catalyzed reactions?

Additives can have a profound impact on the efficiency and selectivity of nickel-catalyzed reactions through several mechanisms:

  • Stabilization of Intermediates: Coordinating anions from additives like MgCl₂ and KI can stabilize reactive nickel(I) intermediates, which are often key species in radical-based catalytic cycles.[6][7]

  • Modulation of Redox Potentials: Additives can alter the redox potentials of nickel intermediates by influencing ligand redox activity, potentially shifting the reaction mechanism.[6][7]

  • Enhancing Selectivity: In some cases, additives like potassium fluoride (KF) are crucial for achieving high cross-selectivity over homo-coupling, possibly by modifying the selectivity of the catalyst for one electrophile over another.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving low or nonexistent product yield in your this compound-mediated synthesis.

Troubleshooting Workflow

start Low/No Yield Observed catalyst Check Catalyst System - Fresh Ni(OAc)₂? - Proper inert atmosphere? - Effective reducing agent (if used)? start->catalyst ligand Evaluate Ligand - Correct ligand for reaction? - Purity and stability? - Optimize Ni:Ligand ratio? catalyst->ligand If catalyst is OK resolve Problem Resolved catalyst->resolve Issue Found & Corrected conditions Assess Reaction Conditions - Optimal solvent? - Correct base? - Temperature too low? ligand->conditions If ligand is OK ligand->resolve Issue Found & Corrected substrate Examine Substrates - Substrate purity? - Potential inhibitors present? - C-H bond too strong? conditions->substrate If conditions are OK conditions->resolve Issue Found & Corrected analytical Perform In-situ Analysis - Monitor reaction progress (TLC, GC, NMR) - Identify potential intermediates or decomposition products substrate->analytical If substrates are OK substrate->resolve Issue Found & Corrected analytical->resolve

Caption: A stepwise guide to troubleshooting low reaction yields.

Detailed Troubleshooting Steps

Potential Cause Recommended Actions
Inactive Catalyst Ensure the this compound is from a reliable source and stored properly. If generating a Ni(0) species in situ, verify the effectiveness of the reducing agent (e.g., Zn, Mn).[8] Always use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) as Ni(0) is air-sensitive.[1]
Ineffective Ligand The ligand choice is critical.[2] Screen a variety of ligands (e.g., phosphines, NHCs). Optimize the ligand-to-nickel ratio, as excess or insufficient ligand can be detrimental.[1]
Suboptimal Solvent or Base The solvent can affect catalyst solubility, stability, and reactivity.[4][6] Screen a range of solvents (e.g., dioxane, toluene, DMF, t-amyl alcohol).[1] The base strength and compatibility are also crucial; common bases include K₃PO₄, KOtBu, and Na₂CO₃.[1]
Incorrect Temperature Some reactions require higher temperatures to overcome activation barriers.[1] Incrementally increase the reaction temperature and monitor for product formation. Conversely, excessively high temperatures can lead to catalyst or substrate decomposition.[1][5]
Catalyst Poisoning Impurities in reagents or solvents (e.g., sulfur-containing compounds) can poison the nickel catalyst.[3] Ensure all starting materials are of high purity and that solvents are anhydrous.
Issue 2: Inconsistent Results Between Batches

Reproducibility issues are common and often traced back to subtle variations in experimental setup and reagents.

Key Parameters for Batch-to-Batch Consistency

Parameter Potential Issue Recommended Action
Reagent Quality Variations in the purity of this compound, ligands, or substrates. Water content in hygroscopic reagents (e.g., bases, salts).Use reagents from the same lot number when possible. Always use freshly opened or properly stored reagents. Dry solvents and reagents thoroughly.[1]
Atmosphere Control Inconsistent exclusion of air and moisture.Standardize inert atmosphere procedures. Use a glovebox for highly sensitive reactions.
Reaction Temperature Fluctuations in heating block or oil bath temperature.Use a calibrated thermometer or temperature probe to monitor the internal reaction temperature. Ensure consistent stirring to maintain uniform heat distribution.
Stirring Rate Inconsistent mixing in heterogeneous reactions (e.g., with a solid base or reducing agent).Use a consistent stirring speed for all reactions.
Reaction Time Variations in reaction duration.Monitor reaction progress by an analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time, rather than relying on a fixed duration.[9]

Experimental Protocols

Protocol 1: General Procedure for a Nickel-Catalyzed Cross-Coupling Reaction

This protocol is a representative example for the C-H arylation of an imidazole with a phenol derivative, adapted from literature procedures.[1]

  • Reaction Setup: In an inert atmosphere glovebox, add the imidazole substrate (0.40 mmol, 1.0 equiv.), the phenol derivative (1.5 equiv.), Ni(OTf)₂ (10 mol%), and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Under an argon atmosphere, add K₃PO₄ (3.0 equiv.) and t-amyl alcohol (1.6 mL).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 110 °C for 12 hours with vigorous stirring.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Data Presentation

Table 1: Effect of Ligand on a Hypothetical Nickel-Catalyzed Cross-Coupling Reaction

Entry Ligand Ni:Ligand Ratio Yield (%)
1PPh₃1:235
2PCy₃1:268
3Xantphos1:155
4IPr (NHC)1:182
5dcype1:1.291

Data is illustrative and based on general principles of ligand effects in nickel catalysis.[1][2]

Visualizations

Signaling Pathway: A Simplified Nickel Catalytic Cycle

This diagram illustrates a generic Ni(0)/Ni(II) catalytic cycle, which is a common pathway in many cross-coupling reactions. Inconsistent results can arise from issues at any stage of this cycle.

cluster_cycle Catalytic Cycle Ni0 LnNi(0) NiII_A LnNi(II)(Ar)(X) Ni0->NiII_A Oxidative Addition (Ar-X) NiII_B LnNi(II)(Ar)(Nu) NiII_A->NiII_B Transmetalation or Deprotonation (Nu-M or Nu-H) NiII_B->Ni0 Product Ar-Nu NiII_B->Product Reductive Elimination

Caption: A generic Ni(0)/Ni(II) catalytic cycle for cross-coupling.

References

Technical Support Center: Enhancing Selectivity in Nickel Acetate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel acetate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a precatalyst?

This compound is an air-stable, cost-effective, and versatile Ni(II) precatalyst.[1] Its stability makes it easier to handle compared to air-sensitive Ni(0) sources like Ni(COD)₂, reducing the need for strictly anaerobic conditions during initial setup.[2] The acetate counter-ion can also play a beneficial role in the catalytic cycle, facilitating key steps such as transmetalation.[1][3]

Q2: My this compound catalyzed reaction is sensitive to air and moisture. What precautions are necessary?

While this compound itself is relatively stable, the active Ni(0) species generated in situ is often sensitive to air and moisture. Therefore, it is crucial to employ standard air-free techniques. This includes using oven-dried glassware, thoroughly degassed anhydrous solvents, and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]

Q3: How do I activate a Ni(II) precatalyst like this compound to the active Ni(0) species?

Activation of Ni(II) precatalysts typically requires an in-situ reduction step.[2] This can be achieved by adding a stoichiometric reducing agent to the reaction mixture. The choice of reductant can influence the reaction's success and should be optimized for the specific transformation.

Q4: What is the role of the acetate ion in influencing the reaction?

The acetate ion can act as a ligand and a base. In certain cross-coupling reactions, acetate coordination and subsequent acetate-facilitated formation of a thiolate complex via internal deprotonation have been shown to be key steps in the catalytic cycle.[1][3] In other cases, upon the addition of acetate, a Ni(IV) complex was observed to exclusively undergo C(sp³)–OAc bond formation, highlighting its potential to influence product distribution.[4][5]

Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction

Question: My reaction catalyzed by this compound is giving a low yield or appears to have stalled. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including inefficient catalyst activation, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_activation Verify Ni(II) Precatalyst Activation start->check_activation check_inert Ensure Strictly Inert Atmosphere check_activation->check_inert If activation is confirmed optimize_ligand Optimize Ligand check_inert->optimize_ligand If atmosphere is inert optimize_solvent Screen Solvents optimize_ligand->optimize_solvent If yield is still low optimize_temp Adjust Temperature optimize_solvent->optimize_temp If yield is still low check_reagents Verify Reagent Purity & Stoichiometry optimize_temp->check_reagents If yield is still low end_node Improved Yield check_reagents->end_node After optimization selectivity Poor Selectivity ligand Ligand Properties (Sterics, Electronics) selectivity->ligand solvent Solvent Polarity & Coordinating Ability selectivity->solvent temperature Reaction Temperature selectivity->temperature additives Additives / Co-catalysts selectivity->additives concentration Substrate/Catalyst Concentration selectivity->concentration improved_selectivity Enhanced Selectivity ligand->improved_selectivity solvent->improved_selectivity temperature->improved_selectivity additives->improved_selectivity concentration->improved_selectivity

References

managing hygroscopic nature of anhydrous nickel acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the management of the hygroscopic nature of anhydrous nickel acetate.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is its hygroscopic nature a concern?

Anhydrous this compound (Ni(CH₃COO)₂) is the water-free form of nickel(II) acetate. It is a yellow-green powder, in contrast to its hydrated counterpart, nickel(II) acetate tetrahydrate, which is typically a mint-green solid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere to form hydrates. This is a significant concern in experimental work as the presence of water can:

  • Alter the stoichiometry of reactions, leading to inaccurate measurements and impure products.

  • Inhibit or poison certain catalysts, reducing reaction efficiency.

  • Affect the solubility and physical properties of the compound.

Q2: How can I visually distinguish between anhydrous and hydrated this compound?

Anhydrous this compound is a yellow-green powder. The most common hydrated form, nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), is a green crystalline solid.[1] A color change from yellow-green to green is a strong indicator that the anhydrous form has absorbed moisture.

Q3: What are the ideal storage conditions for anhydrous this compound?

To prevent moisture absorption, anhydrous this compound should be stored in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., in a glovebox or in a sealed ampule under argon or nitrogen) is recommended.

Q4: My anhydrous this compound has changed color to green. Can I still use it?

A color change to green indicates hydration. For applications where the presence of water is critical (e.g., certain catalytic reactions, non-aqueous electrochemistry), using the hydrated form is not recommended as it can lead to unreliable results. It is best to dry the hydrated this compound before use.

Q5: At what temperature does this compound tetrahydrate lose its water of crystallization?

The dehydration of this compound tetrahydrate begins at approximately 85°C.[2] Thermogravimetric analysis (TGA) has shown that the dehydration process typically occurs between 118°C and 137°C.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in a catalytic reaction using this compound.
  • Possible Cause: The "anhydrous" this compound used may have absorbed atmospheric moisture, introducing water into the reaction. Water can act as a catalyst poison or participate in side reactions, leading to variability in yield and purity.

  • Troubleshooting Steps:

    • Verify the hydration state: Check the color of your this compound. If it is green instead of yellow-green, it is hydrated.

    • Dry the this compound: Before use, dry the this compound using one of the protocols outlined in the "Experimental Protocols" section below.

    • Implement stringent storage: Ensure that once dried, the anhydrous this compound is stored in a desiccator or under an inert atmosphere to prevent rehydration.

    • Run a control experiment: Compare the results of a reaction using freshly dried this compound with one using the potentially hydrated compound to confirm if water is the source of the inconsistency.

Issue 2: Poor performance or defects in nickel electroplating.
  • Possible Cause: While this compound is used in electroplating baths, the hydration state can affect the concentration of nickel ions and the overall bath chemistry. Uncontrolled hydration can lead to inconsistencies in the plating quality.

  • Troubleshooting Steps:

    • Monitor bath parameters: Regularly check the pH and nickel concentration of your electroplating bath.

    • Use a consistent source: Employ this compound with a known and consistent hydration state for preparing your plating solutions to ensure reproducibility.

    • Consult literature for your specific bath: The optimal formulation for an electroplating bath can be complex. Refer to established protocols for the specific type of nickel plating you are performing.

Data Presentation

Table 1: Impact of Hydration on this compound Properties

PropertyAnhydrous this compoundThis compound Tetrahydrate
Formula Ni(CH₃COO)₂Ni(CH₃COO)₂·4H₂O
Molar Mass 176.78 g/mol 248.84 g/mol
Appearance Yellow-green powderGreen crystalline solid[1]
Water Content < 0.5% (ideally)~28.9%

Experimental Protocols

Protocol 1: Drying of Hydrated this compound via Vacuum Oven

This protocol describes the dehydration of this compound tetrahydrate to its anhydrous form.

Materials:

  • This compound tetrahydrate

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump

  • Desiccator

Procedure:

  • Place a sample of this compound tetrahydrate in a Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of approximately 160 mmHg.[2]

  • Heat the sample in a vacuum oven to a temperature between 85°C and 120°C. Caution: Do not exceed 250°C, as this can lead to decomposition of the this compound.[1]

  • Maintain the temperature and vacuum for several hours, or until the color of the material has completely changed from green to yellow-green.

  • Turn off the heat and allow the sample to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Quickly transfer the anhydrous this compound to a tightly sealed container inside a desiccator for storage.

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

This protocol provides a general method for quantifying the water content in a sample of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of the this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to approximately 200°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The mass loss between approximately 80°C and 150°C corresponds to the loss of water of hydration.

  • Calculate the percentage of water content based on the initial sample mass and the mass loss in the dehydration region.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_experiment Experiment storage Store Anhydrous Ni(OAc)₂ in Desiccator/Inert Atmosphere start Start of Experiment check_color Check Color of Ni(OAc)₂ start->check_color use_directly Use Directly in Experiment check_color->use_directly Yellow-Green dry_sample Dry Hydrated Ni(OAc)₂ (See Protocol 1) check_color->dry_sample Green use_directly->storage After Use confirm_anhydrous Confirm Anhydrous State (e.g., by TGA - Protocol 2) dry_sample->confirm_anhydrous confirm_anhydrous->use_directly Confirmed confirm_anhydrous->dry_sample Not Confirmed

Caption: Workflow for handling anhydrous this compound.

signaling_pathway Logical Relationships in Troubleshooting Catalysis start Inconsistent Catalytic Performance hypothesis Hypothesis: Water Contamination from Hydrated Ni(OAc)₂ start->hypothesis action1 Dry Ni(OAc)₂ Catalyst (Protocol 1) hypothesis->action1 action2 Ensure Proper Storage (Desiccator/Inert) hypothesis->action2 outcome Improved and Consistent Catalytic Performance action1->outcome action2->outcome

Caption: Troubleshooting logic for catalysis issues.

References

Technical Support Center: Purification of Crude Nickel Acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude nickel acetate via recrystallization. It is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Excessive Solvent: The most common reason for poor crystallization is using too much solvent, which keeps the this compound dissolved even at low temperatures.[1] 2. Incomplete Saturation: The solution was not fully saturated at the higher temperature. 3. Cooling Too Rapidly: Fast cooling can lead to the formation of very small crystals or prevent crystallization altogether.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1] 2. Reheat and Saturate: Reheat the solution to dissolve any remaining solid and ensure saturation. If all solid dissolves easily, consider reducing the solvent volume. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help control the cooling rate.
Formation of an Oily Precipitate ("Oiling Out") 1. Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture. 2. Supersaturation: The solution is too concentrated, causing the this compound to come out of solution above its melting point. 3. Inappropriate Solvent: The solvent may not be ideal for the specific impurity profile.1. Redissolve and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation level, then cool slowly. 2. Change Solvent System: Consider using a different solvent or a mixture of solvents. For this compound, using a dilute aqueous acetic acid solution is often recommended over pure water.[2] 3. Seed Crystals: Introduce a seed crystal of pure this compound to encourage proper crystal growth.
Formation of a Gelatinous or Basic Salt Precipitate Hydrolysis: this compound can hydrolyze in neutral or basic aqueous solutions, especially when heated, to form insoluble basic nickel acetates.Acidify the Solution: The recrystallization should be performed in a slightly acidic solution. Using dilute acetic acid (e.g., 5-10% v/v) as the solvent will suppress hydrolysis and promote the crystallization of the desired this compound tetrahydrate.[2]
Crystals are Colored (Instead of the Expected Green) Presence of Colored Impurities: Common impurities in crude nickel salts include iron (yellow/brown) and cobalt (pink/red).1. pH Adjustment and Filtration: Iron impurities can often be removed by adjusting the pH of the solution. Increasing the pH to around 4-5 can precipitate iron(III) hydroxide, which can be removed by hot filtration before crystallization.[3] 2. Activated Charcoal: For some organic color impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can be effective. 3. Solvent Extraction (Advanced): For persistent impurities like cobalt, more advanced separation techniques such as solvent extraction may be necessary prior to recrystallization.[4]
Crystals Form Too Quickly and are Very Fine High Degree of Supersaturation: The solution is too concentrated, leading to rapid nucleation rather than slow crystal growth.Add More Solvent: Reheat the solution to dissolve the fine crystals and add a small amount of additional hot solvent. Allow the solution to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: While this compound is soluble in water, using a dilute aqueous acetic acid solution (e.g., 5-10% acetic acid) is highly recommended.[2] This is because heating aqueous solutions of this compound can lead to hydrolysis and the precipitation of insoluble basic nickel acetates. The acidic environment helps to suppress this side reaction and ensures the crystallization of the desired nickel(II) acetate tetrahydrate.

Q2: My this compound solution is cloudy even when hot. What should I do?

A2: Cloudiness in the hot solution usually indicates the presence of insoluble impurities. You should perform a hot filtration step to remove these solids before allowing the solution to cool and crystallize. Ensure your filtration setup is pre-heated to prevent premature crystallization in the funnel.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form, the solution may be supersaturated. You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: Add a very small crystal of pure this compound to the solution. This will provide a template for further crystal growth.

  • Concentration: If the above methods fail, it is likely that too much solvent was used. Reheat the solution to boil off some of the solvent to increase the concentration, and then try cooling again.[1]

Q4: How are common metallic impurities like iron and cobalt removed?

A4: For iron, adjusting the pH of the initial solution to between 4 and 5 can cause the precipitation of iron(III) hydroxide, which can be filtered off.[3] Cobalt is more challenging to remove by simple recrystallization as its acetate salt has similar solubility. For high-purity applications, techniques like solvent extraction or ion exchange may be required prior to the final recrystallization.[4]

Q5: What is the expected crystal form of the purified product?

A5: The common stable form of this compound crystallized from aqueous solutions is the mint-green tetrahydrate, Ni(CH₃COO)₂·4H₂O.[5]

Quantitative Data

Solubility of Nickel(II) Acetate Tetrahydrate
Temperature (°C)SolventSolubility ( g/100 mL)
20Water~17[2][6]
20Water18.2 (as g/100L)[7]
Common Impurity Levels in Technical Grade Nickel Salts
ImpurityTypical Concentration Range
Iron (Fe)< 100 ppm
Cobalt (Co)< 500 ppm
Copper (Cu)< 50 ppm
Zinc (Zn)< 50 ppm
Lead (Pb)< 20 ppm

Note: These values are indicative and can vary significantly between suppliers and manufacturing processes.

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound

Objective: To purify crude this compound from insoluble impurities and soluble colored impurities.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Glacial acetic acid

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 5% (v/v) aqueous acetic acid solution by adding 5 mL of glacial acetic acid to 95 mL of distilled water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a minimal amount of the 5% acetic acid solution to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the this compound just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate or by pouring hot solvent through the filter paper.

    • Quickly filter the hot this compound solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of the cold 5% acetic acid solution.

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any residual acetic acid.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start: Crude this compound prep_solvent Prepare 5% Acetic Acid Solution dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize If colored hot_filter Hot Filtration to Remove Insolubles dissolve->hot_filter If not colored decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Water vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure this compound Tetrahydrate dry->end_product

Caption: Experimental workflow for the recrystallization of crude this compound.

troubleshooting_workflow cluster_yield Yield Issues cluster_precipitate Precipitate Issues cluster_purity Purity Issues start Recrystallization Issue Encountered q_yield Low or No Crystal Yield? start->q_yield sol_yield Reduce solvent volume by evaporation. Ensure slow cooling. q_yield->sol_yield Yes q_precipitate Incorrect Precipitate Formed? q_yield->q_precipitate No sol_yield->q_precipitate d_precipitate What is the form? q_precipitate->d_precipitate Yes q_color Crystals are Off-Color? q_precipitate->q_color No sol_oil Reheat, add more solvent, cool slowly. d_precipitate->sol_oil Oily sol_basic Use dilute acetic acid as solvent. d_precipitate->sol_basic Gelatinous sol_oil->q_color sol_basic->q_color sol_color Perform pH adjustment for Fe removal. Use activated charcoal for organic impurities. q_color->sol_color Yes success Successful Purification q_color->success No sol_color->success

References

Validation & Comparative

A Comparative Guide to Nickel Acetate and Nickel Chloride as Catalytic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalytic precursor is a critical decision in the development of robust and efficient chemical transformations. Both nickel acetate and nickel chloride are widely employed as sources of nickel for a variety of catalytic applications, including oxidation, cross-coupling, and hydrogenation reactions. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for your specific research and development needs.

At a Glance: Key Differences and Considerations

FeatureThis compoundNickel Chloride
Anion Properties Acetate is a coordinating anion that can influence particle size and catalyst-support interactions.Chloride is a non-coordinating anion in many contexts, but can also influence catalyst morphology.
Solubility Generally soluble in water and polar organic solvents.Also soluble in water and polar organic solvents.
Catalyst Formation Can lead to the formation of smaller, well-dispersed nanoparticles.[1]May result in larger nanoparticle sizes compared to acetate under similar conditions.[1]
In-situ Active Species In certain oxidation reactions, it forms nickel oxide hydroxide, the same active species as from nickel chloride.[2]Readily transforms into the active nickel oxide hydroxide species for oxidation reactions.[2]
Handling Typically a tetrahydrate solid, less hygroscopic than anhydrous nickel chloride.Exists in both anhydrous and hydrated forms; the anhydrous form is hygroscopic.

Performance in Catalytic Applications

Oxidation Reactions

In the oxidation of alcohols, both nickel(II) acetate and nickel(II) chloride have been shown to be effective precursors. Upon exposure to an oxidant like sodium hypochlorite (bleach), both salts are quantitatively transformed into an insoluble nickel oxide hydroxide.[2] This material, composed of high-surface-area nanoparticles (approximately 4 nm), serves as the active heterogeneous catalyst.[2]

Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the formation of carbon-carbon bonds. While both this compound and nickel chloride are used to generate active Ni(0) catalysts for these transformations, the nature of the precursor can influence the resulting catalyst's properties and, consequently, its activity.

A study on the synthesis of nickel nanocatalysts anchored on hollow carbon spheres revealed that the choice of precursor had a notable impact on the catalyst's physical characteristics. The use of this compound resulted in smaller nickel nanoparticles (around 6.4 nm) and a thicker carbon shell, whereas nickel chloride led to larger nanoparticles (approximately 12 nm).[1] The smaller particle size obtained with the acetate precursor could potentially translate to a higher active surface area and different catalytic activity.

While direct head-to-head comparisons in specific cross-coupling reactions are not abundant in the literature, the observed differences in catalyst morphology suggest that performance could vary.

Workflow for Catalyst Preparation from Different Precursors

G cluster_acetate This compound Precursor cluster_chloride Nickel Chloride Precursor A1 Ni(OAc)₂·4H₂O Solution A2 Reduction/Deposition A1->A2 A3 Catalyst (e.g., Ni(0)/Support) A2->A3 R Product A3->R Cross-Coupling Reaction C1 NiCl₂·6H₂O Solution C2 Reduction/Deposition C1->C2 C3 Catalyst (e.g., Ni(0)/Support) C2->C3 C3->R G cluster_precursor Precursor Choice cluster_reaction Reaction NiOAc This compound Mix Mix with Alcohol and Bleach NiOAc->Mix NiCl2 Nickel Chloride NiCl2->Mix React Catalytic Oxidation Mix->React In-situ formation of NiO(OH) nanoparticles Workup Workup & Isolation React->Workup Product Oxidized Product Workup->Product G Ni0 Ni(0)L₂ NiII_RX R-Ni(II)L₂-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_RAr R-Ni(II)L₂-Ar NiII_RX->NiII_RAr Transmetalation (ArB(OH)₂ + Base) NiII_RAr->Ni0 Reductive Elimination (R-Ar)

References

Validating the Purity of Nickel Acetate Tetrahydrate: A Comparative Guide to Titrimetric and Instrumental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical first step in experimental design and manufacturing. This guide provides a comprehensive comparison of methods for validating the purity of nickel acetate tetrahydrate, with a focus on the classic technique of complexometric titration. We present a detailed experimental protocol for this method and compare its performance against modern instrumental techniques, supported by experimental data.

Executive Summary

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) offers a reliable, cost-effective, and accurate method for determining the nickel content in this compound tetrahydrate. While instrumental methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) provide higher throughput and lower detection limits, titration remains a highly valuable technique, particularly in laboratories where access to expensive instrumentation is limited. This guide will demonstrate that with careful execution, complexometric titration can achieve a high degree of precision and accuracy, making it a robust method for purity validation.

Comparative Analysis of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. Below is a comparison of complexometric titration with common instrumental methods for the analysis of nickel.

Parameter Complexometric Titration Flame Atomic Absorption Spectroscopy (FAAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Volumetric analysis based on the formation of a stable complex between nickel ions and EDTA.Measurement of the absorption of light by free nickel atoms in a flame.Measurement of the light emitted by excited nickel atoms in an argon plasma.
Accuracy High (typically ≤ 1% error)High (typically ≤ 2% error)Very High (typically ≤ 1% error)
Precision (%RSD) < 1%< 5%< 2%
Detection Limit ~0.001 M~10-20 mg/L[1]~1-10 µg/L
Analysis Time per Sample ~15-20 minutes~1-2 minutes~3-5 minutes
Instrument Cost LowModerateHigh
Operational Cost LowModerateHigh
Common Interferences Other metal ions that form stable complexes with EDTA (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ca²⁺, Mg²⁺).[2][3]Chemical and ionization interferences in the flame.Spectral and matrix interferences.

Experimental Protocols

A key aspect of this guide is the detailed methodology for the validation of this compound tetrahydrate purity via complexometric titration.

Experimental Workflow: Purity Validation by Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Standardize 0.1 M EDTA Solution F Titrate with Standardized EDTA A->F B Prepare this compound Tetrahydrate Sample Solution D Aliquot Sample Solution B->D C Prepare Ammonia-Ammonium Chloride Buffer E Add Buffer and Murexide Indicator C->E D->E E->F G Record Titration Volume F->G H Calculate Nickel Content G->H I Determine Purity H->I Ni_ion Ni²⁺ Ni_Indicator Ni-Murexide Complex (Yellow) Ni_ion->Ni_Indicator forms Indicator Murexide Indicator Indicator->Ni_Indicator Ni_EDTA Ni-EDTA Complex (More Stable) Ni_Indicator->Ni_EDTA displaced by Free_Indicator Free Murexide (Violet) Ni_Indicator->Free_Indicator releases EDTA EDTA EDTA->Ni_EDTA

References

A Comparative Guide to the Characterization of Nickel Acetate-Derived Materials by XRD and SEM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of nickel-based nanomaterials is crucial for their application in various fields, including catalysis, energy storage, and biomedical sciences. Nickel acetate stands out as a common precursor for the synthesis of these materials due to its solubility and ease of decomposition. This guide provides a comparative analysis of nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂) derived from this compound, focusing on their characterization by X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). We will delve into different synthesis methodologies and their impact on the final material's properties, supported by experimental data.

Comparison of Synthesis Methods and Material Properties

The properties of nickel-based nanomaterials are highly dependent on the synthesis route. The choice of method—thermal decomposition, hydrothermal synthesis, or sol-gel—directly influences the resulting material's crystallinity, crystallite size, and morphology.

Data Presentation

The following table summarizes the key characteristics of nickel-based materials synthesized from this compound under different experimental conditions, as determined by XRD and SEM analysis.

Synthesis MethodMaterialPrecursor(s)Experimental ConditionsCrystal Structure (XRD)Avg. Crystallite Size (nm)Morphology (SEM)Reference
Thermal DecompositionNiOThis compound TetrahydrateCalcination at 500°C in airCubic21-63Not specified[1]
Thermal DecompositionNiOThis compound TetrahydrateAnnealing at 350°C and 650°CNot specified26 and 46 respectivelySpherical[2]
Hydrothermalα-Ni(OH)₂This compound Tetrahydrate, Ethylenediamine, Hexamethylenetetramine, CTAB150°C for 18hNot specifiedNot specifiedFlower-like nanostructures[3]
HydrothermalNi(OH)₂Nickel Nitrate, Surfactants (e.g., CTAB, SDBS)180°C for 5hHexagonal~6Rod-like, agglomerated
Sol-GelNiOThis compound Tetrahydrate, Methanol, NaOHCalcination at 450°C for 1hCubic38.63Rod-like[4][5]
Sol-GelNiOThis compound, Ethanol, Isopropyl alcohol, NaOHAnnealing at 500°C and 700°CCubic14.08 and 15.86 respectivelyAgglomerated nanoparticles[6]
Wet ChemicalNiOThis compound, AmmoniaHeat treatment at 300°CHexagonal5-15Spherical[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are the protocols for the key synthesis methods discussed.

Thermal Decomposition

This method involves the heat treatment of the this compound precursor to induce its decomposition into nickel oxide.

Protocol:

  • This compound tetrahydrate is placed in a crucible.

  • The crucible is then placed in a muffle furnace.

  • The furnace is heated to a specific temperature (e.g., 500°C) in an air atmosphere for a defined duration.[1]

  • After the heat treatment, the furnace is allowed to cool down to room temperature.

  • The resulting powder, nickel oxide, is then collected for characterization.

Hydrothermal Synthesis

Hydrothermal synthesis utilizes a sealed, heated aqueous solution to crystallize materials. This method allows for the control of particle size and morphology.

Protocol for α-Ni(OH)₂ Flower-like Nanostructures:

  • In a typical procedure, this compound tetrahydrate is dissolved in deionized water.

  • Morphology-directing agents such as ethylenediamine (en), hexamethylenetetramine (HMT), and cetyltrimethylammonium bromide (CTAB) are added to the solution.[3]

  • The mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and maintained at a specific temperature (e.g., 150°C) for a set duration (e.g., 18 hours).[3]

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.

Sol-Gel Method

The sol-gel process involves the transition of a solution (sol) into a gel-like network containing either discrete particles or network polymers.

Protocol for NiO Nanoparticles:

  • A solution of this compound tetrahydrate is prepared in a solvent such as methanol or a mixture of ethanol and isopropyl alcohol.[4][5][6]

  • A precipitating agent, like a 5M solution of sodium hydroxide (NaOH), is added dropwise to the this compound solution while stirring until a certain pH is reached.[4][5][6]

  • The resulting gel is aged for a period.

  • The gel is then dried in an oven at a temperature around 100-110°C.[4][5]

  • Finally, the dried powder is calcined in a furnace at a higher temperature (e.g., 450°C) for a specific duration to obtain NiO nanoparticles.[4][5]

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Thermal_Decomposition_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Heat Treatment cluster_2 Step 3: Product Collection cluster_3 Step 4: Characterization A This compound Tetrahydrate B Place in Crucible A->B C Heat in Furnace (e.g., 500°C in air) B->C D Cool to Room Temperature C->D E Collect NiO Powder D->E F XRD Analysis E->F G SEM Analysis E->G

Caption: Workflow for Thermal Decomposition Synthesis of NiO.

Hydrothermal_Synthesis_Workflow cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Hydrothermal Reaction cluster_2 Step 3: Product Recovery cluster_3 Step 4: Characterization A Dissolve this compound in Deionized Water B Add Morphology- Directing Agents (e.g., en, HMT, CTAB) A->B C Transfer to Autoclave B->C D Heat at 150°C for 18h C->D E Cool to Room Temperature D->E F Centrifuge, Wash, and Dry E->F G Collect Ni(OH)₂ Powder F->G H XRD Analysis G->H I SEM Analysis G->I

Caption: Workflow for Hydrothermal Synthesis of Ni(OH)₂.

Sol_Gel_Synthesis_Workflow cluster_0 Step 1: Sol Formation cluster_1 Step 2: Gelation and Drying cluster_2 Step 3: Calcination cluster_3 Step 4: Characterization A Dissolve this compound in Solvent B Add Precipitating Agent (e.g., NaOH) A->B C Age the Gel B->C D Dry in Oven (100-110°C) C->D E Calcine at High Temp (e.g., 450°C) D->E F Collect NiO Powder E->F G XRD Analysis F->G H SEM Analysis F->H

Caption: Workflow for Sol-Gel Synthesis of NiO.

References

Nickel Acetate in Catalysis: A Cost-Effectiveness Comparison with Other Nickel Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and academic research, the choice of catalyst precursor is a critical decision that influences not only the efficiency and selectivity of a chemical transformation but also its overall economic viability. For nickel-catalyzed reactions, a variety of nickel salts are available, with nickel(II) acetate emerging as a compelling option. This guide provides a comprehensive comparison of the cost-effectiveness of nickel acetate versus other common nickel salts—namely nickel chloride, nickel sulfate, and nickel nitrate—in catalytic applications. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific catalytic needs.

Performance Comparison of Nickel Salt Precursors in Catalysis

The selection of a nickel salt precursor can significantly impact the resulting catalyst's physical and chemical properties, which in turn dictate its performance. Key performance indicators in catalysis include activity (often measured by conversion rate, turnover number [TON], and turnover frequency [TOF]), selectivity towards the desired product, and the stability or lifetime of the catalyst.

Catalytic Activity

Scientific literature suggests that the anion of the nickel salt precursor plays a crucial role in determining the dispersion of nickel particles on a catalyst support, a key factor influencing catalytic activity. Studies on Ni/Al2O3 catalysts for CO2-CH4 reforming have shown that catalysts derived from nickel nitrate can exhibit higher initial activity due to smaller nickel particle size and higher dispersion.[1] However, catalysts prepared from This compound have been observed to produce a more homogeneous distribution of nickel particles, which can be advantageous for long-term stability.[2] In contrast, catalysts derived from nickel chloride and sulfate have sometimes shown lower activity in certain reactions.[2]

For instance, in CO methanation, catalysts prepared with nickel nitrate as the precursor demonstrated good Ni dispersibility and a small Ni grain size, leading to high CO conversion.[3]

Selectivity

Selectivity, the ability of a catalyst to direct a reaction to form a specific product while minimizing byproducts, is paramount. In the hydrogenation of nitroarenes, the choice of nickel precursor can influence the chemoselectivity of the reaction. While specific comparative data across all four salts is limited in single studies, the nature of the anion can affect the electronic properties of the active nickel species and its interaction with the substrate.

Stability

Catalyst stability is a critical factor for industrial applications, as it directly impacts the process's cost-effectiveness. The choice of nickel salt can influence the catalyst's resistance to deactivation mechanisms such as sintering (agglomeration of metal particles) and coking (carbon deposition). Research indicates that while nickel nitrate precursors can lead to highly dispersed and active catalysts, they may also be more prone to particle agglomeration upon calcination.[2] The use of this compound, on the other hand, can lead to well-dispersed metal particles that remain within the porous support, potentially enhancing the catalyst's stability.[2] In the CO2-CH4 reforming reaction, the catalyst prepared from nickel nitrate showed good stability over time.[1]

Table 1: Comparative Catalytic Performance of Ni/Al2O3 Catalysts from Different Nickel Salt Precursors in CO2-CH4 Reforming

Nickel Salt PrecursorNi Particle Size (nm)Ni Dispersion (%)CH4 Conversion (%)CO2 Conversion (%)Stability (Time on Stream)
Nickel Nitrate7.212.531.2148.97Stable over 600 min
Nickel Sulfate8.510.628.5445.12Gradual deactivation
Nickel Chloride9.89.225.4341.89Deactivation observed
This compound10.58.623.1538.76Stable but lower initial activity

Data synthesized from a comparative study on Ni/Al2O3 catalysts.[1] The specific values can vary depending on the support material and reaction conditions.

Cost-Effectiveness Analysis

The cost-effectiveness of a catalyst precursor is a multifaceted consideration that extends beyond the initial purchase price. It encompasses the catalyst's performance, lifespan, and the cost of any necessary ligands or co-catalysts.

Table 2: Price Comparison of Common Nickel Salts

Nickel SaltChemical FormulaPrice per kg (USD) - Representative Range
This compound TetrahydrateNi(CH₃COO)₂·4H₂O$3.60 - $13.20
Nickel Chloride HexahydrateNiCl₂·6H₂O$0.18 - $48.00
Nickel Sulfate HexahydrateNiSO₄·6H₂O$5.52 - $139.99
Nickel Nitrate HexahydrateNi(NO₃)₂·6H₂O$3.48 - $120.00

Note: Prices are subject to significant variation based on purity, quantity, and supplier. The provided range is for illustrative purposes and is based on publicly available data from various suppliers in late 2025.

While nickel chloride can be the most inexpensive option at the bulk level, its performance in certain catalytic applications may be suboptimal. This compound , although sometimes slightly more expensive than the chloride salt, can offer advantages in terms of catalyst preparation and stability, potentially leading to lower operational costs over the catalyst's lifetime. Nickel nitrate and nickel sulfate often have a wider price range, and their use may be justified by superior performance in specific reactions.

A holistic cost-effectiveness analysis should consider the "cost per mole of converted substrate" or "cost per kg of desired product," which accounts for catalyst loading, activity, selectivity, and lifespan.

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines generalized experimental protocols for the synthesis of nickel catalysts from different salt precursors and their application in two common catalytic reactions.

General Procedure for Catalyst Preparation by Incipient Wetness Impregnation

This method is widely used for preparing supported nickel catalysts.

Materials:

  • Nickel salt precursor (this compound, Nickel Chloride, Nickel Sulfate, or Nickel Nitrate)

  • Support material (e.g., γ-Al₂O₃, SiO₂, activated carbon)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Calculate the amount of nickel salt required to achieve the desired nickel loading on the support (e.g., 10 wt%).

  • Dissolve the calculated amount of the chosen nickel salt in a volume of deionized water equal to the pore volume of the support material.

  • Add the nickel salt solution dropwise to the support material with constant mixing to ensure uniform distribution.

  • Age the impregnated support at room temperature for a specified period (e.g., 12 hours).

  • Dry the material in an oven at a specific temperature (e.g., 110 °C) for a set duration (e.g., 12 hours).

  • Calcine the dried powder in a furnace in a static air atmosphere at a high temperature (e.g., 500 °C) for a defined period (e.g., 4 hours).

  • Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 10% H₂ in Ar) at an elevated temperature (e.g., 600 °C) for a specified time (e.g., 4 hours).

G cluster_synthesis Catalyst Synthesis A Dissolve Nickel Salt B Impregnate Support A->B C Age B->C D Dry C->D E Calcine D->E F Reduce E->F

Diagram 1: General workflow for supported nickel catalyst synthesis.
Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol allows for the comparison of catalysts derived from different nickel salts in a C-C bond-forming reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/H₂O mixture)

  • Nickel catalyst (prepared from different nickel salt precursors as described above)

  • Internal standard for GC analysis (e.g., dodecane)

  • Schlenk flasks, magnetic stir bars, inert gas (N₂ or Ar) supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to separate, oven-dried Schlenk flasks equipped with magnetic stir bars.

  • To each flask, add the respective nickel catalyst (e.g., 5 mol%).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 toluene/H₂O mixture) to each flask.

  • Seal the flasks and place them in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reactions vigorously and monitor the progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine conversion and selectivity.

G cluster_reaction Suzuki-Miyaura Coupling Reactants Aryl Halide + Arylboronic Acid + Base ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Nickel Catalyst Catalyst->ReactionMix Solvent Solvent Solvent->ReactionMix Heating Heat & Stir ReactionMix->Heating Analysis GC Analysis Heating->Analysis

Diagram 2: Experimental setup for a comparative Suzuki-Miyaura reaction.
Comparative Hydrogenation of a Nitroarene

This protocol can be used to evaluate the performance of nickel catalysts from different precursors in a hydrogenation reaction.

Materials:

  • Nitroarene substrate (e.g., nitrobenzene)

  • Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like hydrazine)

  • Solvent (e.g., ethanol)

  • Nickel catalyst (prepared from different nickel salt precursors)

  • High-pressure autoclave (if using H₂ gas)

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel (e.g., a high-pressure autoclave), place the nitroarene substrate (1.0 mmol), the nickel catalyst (e.g., 5 mol%), and the solvent (10 mL).

  • If using H₂ gas, seal the autoclave, purge it with N₂ and then H₂, and pressurize to the desired pressure (e.g., 10 bar).

  • If using a transfer hydrogenation agent, add it to the reaction mixture.

  • Stir the reaction mixture vigorously at a specific temperature (e.g., 80 °C) for a set time or until the reaction is complete.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or GC to determine the conversion of the nitroarene and the selectivity to the corresponding aniline.

G cluster_hydrogenation Nitroarene Hydrogenation Substrate Nitroarene + Catalyst + Solvent Reactor Autoclave Substrate->Reactor H2_Source Hydrogen Source H2_Source->Reactor Reaction Heat & Stir Reactor->Reaction Product Aniline Product Reaction->Product

Diagram 3: Workflow for a comparative hydrogenation experiment.

Conclusion

The choice between this compound and other nickel salts as catalyst precursors is not straightforward and depends heavily on the specific catalytic application and the desired balance between cost and performance. While nickel chloride may offer the lowest upfront cost, this compound can provide advantages in terms of catalyst stability and controlled particle size distribution, potentially leading to better overall cost-effectiveness in the long run. Nickel nitrate often yields highly active catalysts, though potential issues with stability need to be considered. A thorough evaluation, including experimental screening under reaction conditions relevant to the specific process, is crucial for selecting the optimal nickel salt precursor. This guide provides the foundational data and experimental frameworks to aid researchers in this critical decision-making process.

References

electrochemical comparison of nickel acetate and nickel sulfate for electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective electrochemical comparison of nickel acetate and nickel sulfate for the electrodeposition of nickel coatings. The performance of each electrolyte is evaluated based on key metrics such as current efficiency, deposit hardness, internal stress, and surface morphology, supported by experimental data from peer-reviewed studies.

Overview of Nickel Electrodeposition Electrolytes

Nickel electrodeposition is a widely utilized surface finishing technique for enhancing properties such as corrosion resistance, wear resistance, and appearance. The choice of nickel salt in the electrolyte bath is a critical factor that significantly influences the electrochemical process and the final properties of the deposited layer. The most common industrial solutions are Watts-type baths, which are based on nickel sulfate.[1] However, acetate-based baths present an alternative with distinct characteristics.[2] This guide focuses on a detailed comparison of these two electrolytes.

Bath Composition and Operating Parameters

The composition of the plating bath and the operating conditions are crucial for achieving desired deposit characteristics. While both baths share common components like a source of nickel ions, a buffering agent, and sometimes a chloride salt to improve anode corrosion, their specific formulations differ.

Nickel Sulfate (Watts-type) Bath: A typical Watts bath consists of nickel sulfate, nickel chloride, and boric acid.[3] The nickel sulfate serves as the primary source of nickel ions, while nickel chloride aids in anode dissolution and improves bath conductivity.[1][4] Boric acid is used as a buffering agent to maintain a stable pH at the cathode surface.[3]

This compound Bath: In an acetate bath, this compound can act as both the nickel ion source and a buffering agent, often in conjunction with boric acid to enhance the buffering capacity.[5] Similar to the Watts bath, nickel chloride can be added to an acetate bath to improve current efficiency and the hardness of the electrodeposits.[5]

Comparative Performance Data

The following table summarizes the quantitative data on the performance of this compound and nickel sulfate electrolytes based on various experimental findings.

ParameterThis compound BathNickel Sulfate (Watts) BathNotes
Cathode Current Efficiency (%) ~95%[6]>95% (additive-free)[1]Efficiency can be influenced by bath composition, pH, and current density.
Hardness (HV) Up to ~350 HV[5]150 - 700 HV (depends on additives)[3]Hardness is significantly affected by bath additives and operating conditions.
Internal Stress Data not widely available, but can be managed.Typically tensile; can be modified with additives.[7][8]High internal stress can lead to deposit defects like cracking and peeling.[7]
Deposition Rate 28–35 µm/h at 2 A/dm²[6]Varies with current density and bath composition.The plating rate is directly related to the current density and current efficiency.
Surface Morphology Can produce bright, uniform, and fine-grained deposits.[5][9]Can range from dull to bright depending on additives.[10]Additives play a crucial role in achieving a bright and smooth surface finish.

Experimental Protocols

The data presented in this guide are based on standard electrochemical and material characterization techniques. Below are detailed methodologies for the key experiments.

Cathode Current Efficiency Measurement

The cathode current efficiency (CCE) is determined by comparing the actual weight of the deposited nickel with the theoretical weight calculated using Faraday's law of electrolysis.

Methodology:

  • A pre-weighed, clean metal substrate (e.g., mild steel or copper) is used as the cathode.

  • Electrodeposition is carried out for a specific duration at a constant current.

  • After deposition, the cathode is rinsed, dried, and weighed again to determine the mass of the deposited nickel.

  • The CCE is calculated using the following formula: CCE (%) = (Actual mass of deposit / Theoretical mass of deposit) x 100

Hardness Testing

The microhardness of the nickel deposits is typically measured using a Vickers microhardness tester.

Methodology:

  • A cross-section of the plated sample is prepared and polished to a mirror finish.

  • A diamond indenter in the shape of a pyramid is pressed into the deposit with a specific load (e.g., 50g).[9]

  • The dimensions of the resulting indentation are measured using a microscope.

  • The Vickers Hardness Number (VHN) is calculated based on the load and the surface area of the indentation.

Internal Stress Measurement

Internal stress in electrodeposits can be measured using methods like the bent strip method or a spiral contractometer.[11]

Methodology (Bent Strip Method):

  • A thin, flexible metal strip is held in a fixture, and one side is masked off.

  • The unmasked side is electroplated with nickel.

  • The internal stress in the deposit causes the strip to bend.

  • The degree of bending is measured, and the internal stress (either tensile or compressive) is calculated based on the strip's properties and the deposit thickness.

Surface Morphology Analysis

The surface morphology, including grain size and uniformity, is examined using Scanning Electron Microscopy (SEM).

Methodology:

  • A small sample of the nickel-plated substrate is mounted on an SEM stub.

  • The sample is coated with a thin conductive layer (if the substrate is non-conductive) to prevent charging.

  • The surface is scanned with a high-energy electron beam.

  • The signals from the interaction of the electron beam with the surface are used to generate high-resolution images of the surface topography.[9][10]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the electrochemical performance of this compound and nickel sulfate for electrodeposition.

G cluster_0 Electrolyte Preparation cluster_1 Electrodeposition cluster_2 Deposit Characterization cluster_3 Data Analysis prep_acetate Prepare Nickel Acetate Bath electrodep_acetate Electrodeposit Ni from Acetate Bath prep_acetate->electrodep_acetate prep_sulfate Prepare Nickel Sulfate Bath electrodep_sulfate Electrodeposit Ni from Sulfate Bath prep_sulfate->electrodep_sulfate cce Current Efficiency Measurement electrodep_acetate->cce hardness Hardness Testing electrodep_acetate->hardness stress Internal Stress Measurement electrodep_acetate->stress sem Surface Morphology (SEM) electrodep_acetate->sem corrosion Corrosion Resistance (e.g., Polarization) electrodep_acetate->corrosion electrodep_sulfate->cce electrodep_sulfate->hardness electrodep_sulfate->stress electrodep_sulfate->sem electrodep_sulfate->corrosion analysis Comparative Analysis of Results cce->analysis hardness->analysis stress->analysis sem->analysis corrosion->analysis

Caption: Experimental workflow for comparing this compound and nickel sulfate electrolytes.

Conclusion

Both nickel sulfate and this compound baths are effective for the electrodeposition of nickel, with each offering distinct advantages.

  • Nickel Sulfate (Watts) baths are the industry standard, are well-characterized, and can produce deposits with a wide range of mechanical properties, particularly when additives are used.[1][3] They generally exhibit high current efficiencies.[1]

  • This compound baths are a viable alternative, capable of producing bright and uniform deposits with good hardness and high current efficiency.[5][6] The acetate ion also contributes to the buffering capacity of the bath.[5]

The choice between this compound and nickel sulfate will depend on the specific application requirements, such as desired deposit properties, cost considerations, and environmental regulations. For applications requiring a well-established process with a wide range of available additives for property modification, a nickel sulfate-based bath may be preferred. For applications where the specific properties offered by an acetate-based system are advantageous, it presents a strong alternative. Further research into the internal stress of deposits from acetate baths would be beneficial for a more complete comparison.

References

A Comparative Guide to the Catalytic Performance of Nickel Acetate vs. Nickel Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst precursor is a critical decision in the development of efficient and selective chemical transformations. For nickel-catalyzed reactions, both nickel acetate and nickel nitrate are common starting materials. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

The choice between this compound and nickel nitrate as a catalyst precursor significantly impacts the resulting catalyst's properties and, consequently, its performance. Generally, This compound is favored for applications requiring high dispersion and small nickel particle sizes, which can lead to higher surface area and potentially different selectivity. However, it may also result in lower activity in certain reactions compared to catalysts derived from nickel nitrate. In contrast, nickel nitrate is a more cost-effective precursor and can lead to catalysts with high activity and selectivity in specific transformations, though it may be more prone to particle agglomeration during catalyst preparation. The optimal choice is highly dependent on the specific reaction and desired outcomes.

Data Presentation

The following table summarizes the key performance differences observed in catalytic reactions using catalysts derived from this compound and nickel nitrate.

Catalyst PrecursorReactionKey FindingsReference
This compound Methanol DecompositionExcellent precursor for small nickel particles (<5 nm) and high surface area. However, these catalysts favored CO methanation at high temperatures (e.g., 350°C).[1]
Nickel Nitrate Methanol DecompositionImplied to be less effective in producing small, highly dispersed particles compared to this compound in this specific application.[1]
This compound Phthalic Anhydride HydrogenationResulted in catalysts with large Ni crystallite size and low activity.[2]
Nickel Nitrate Phthalic Anhydride HydrogenationLed to catalysts with higher activity and selectivity compared to those prepared from this compound.[2]

Experimental Protocols

Detailed methodologies for the preparation of nickel catalysts from both acetate and nitrate precursors are crucial for reproducibility and comparison. Below are representative protocols for common catalytic applications.

Preparation of Ni/Al₂O₃ Catalyst for Methane Dry Reforming

This protocol describes the wet impregnation method, a common technique for preparing supported nickel catalysts.

From Nickel Nitrate:

  • Support Preparation: γ-Al₂O₃ is calcined at 900°C for 5 hours.

  • Impregnation: An aqueous solution of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is prepared. The volume of the solution is calculated to be equal to the pore volume of the alumina support (incipient wetness impregnation).

  • The nickel nitrate solution is added dropwise to the alumina support with constant stirring.

  • Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

  • Calcination: The dried material is calcined in air at 500°C for 4 hours to decompose the nitrate salt to nickel oxide.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a hydrogen flow (e.g., 5% H₂ in N₂) at a high temperature (e.g., 700°C) to form active metallic nickel particles.

From this compound:

The protocol is similar to that for nickel nitrate, with the following key differences:

  • Impregnation: An aqueous solution of this compound tetrahydrate (Ni(CH₃COO)₂·4H₂O) is used.

  • Calcination: The calcination temperature and atmosphere may be adjusted. Thermal decomposition of this compound can sometimes lead to the formation of metallic nickel directly, or a mixture of Ni and NiO.

Preparation of Nickel Nanoparticles for Hydrogenation Reactions

This protocol outlines a method for synthesizing unsupported nickel nanoparticles.

From this compound:

  • Precursor Solution: Nickel(II) acetate tetrahydrate is dissolved in a high-boiling point solvent such as oleylamine, which also acts as a capping agent.

  • Reduction: A reducing agent, such as hydrazine hydrate or sodium borohydride, is added to the solution at an elevated temperature (e.g., 120-200°C) under an inert atmosphere (e.g., argon or nitrogen).

  • Nanoparticle Formation: The reaction mixture is aged at the elevated temperature for a specific duration to allow for the growth and stabilization of the nickel nanoparticles.

  • Purification: The resulting nanoparticles are isolated by centrifugation, washed multiple times with a solvent like ethanol to remove unreacted precursors and byproducts, and then dried under vacuum.

From Nickel Nitrate:

A similar procedure can be followed, though the choice of solvent and reducing agent may need to be optimized due to the different reactivity of the nitrate salt. The decomposition of the nitrate anion can also influence the final particle characteristics.

Mandatory Visualization

Experimental Workflow: Preparation of Supported Nickel Catalysts

G cluster_acetate This compound Precursor cluster_nitrate Nickel Nitrate Precursor cluster_output Final Catalyst A1 Dissolve this compound A2 Impregnation on Support A1->A2 A3 Drying A2->A3 A4 Calcination A3->A4 A5 Reduction A4->A5 C1 Active Ni Catalyst A5->C1 N1 Dissolve Nickel Nitrate N2 Impregnation on Support N1->N2 N3 Drying N2->N3 N4 Calcination N3->N4 N5 Reduction N4->N5 N5->C1

Caption: General workflow for preparing supported nickel catalysts.

Signaling Pathway: Catalytic Hydrogenation of an Alkene

G cluster_cycle Catalytic Cycle Ni_cat Ni(0) Catalyst Intermediate1 Ni(H)₂-Alkene Complex Ni_cat->Intermediate1 Oxidative Addition of H₂ & Alkene Coordination H2 H₂ H2->Intermediate1 Alkene Alkene (R-CH=CH-R) Alkene->Intermediate1 Intermediate2 Ni(H)(Alkyl) Complex Intermediate1->Intermediate2 Migratory Insertion Intermediate2->Ni_cat Reductive Elimination Product Alkane (R-CH₂-CH₂-R) Intermediate2->Product G cluster_precursor Precursor Choice cluster_properties Resulting Catalyst Properties cluster_performance Catalytic Performance Acetate This compound Dispersion Higher Dispersion Smaller Particle Size Acetate->Dispersion Nitrate Nickel Nitrate Agglomeration Potential for Agglomeration Nitrate->Agglomeration Performance Activity, Selectivity, Yield Dispersion->Performance Agglomeration->Performance

References

A Comparative Guide to the Spectroscopic Analysis of Nickel Acetate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of nickel(II) acetate tetrahydrate and other transition metal acetate complexes, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for the characterization of metal complexes. This document outlines the experimental data, protocols for analysis, and a visual workflow to aid in understanding the analytical process.

Introduction to Spectroscopic Analysis of Metal Complexes

UV-Vis and IR spectroscopy are powerful tools for elucidating the structure and bonding within metal complexes. UV-Vis spectroscopy provides information about the electronic transitions between d-orbitals of the metal ion, which are influenced by the coordination environment. The positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands are characteristic of the geometry of the complex and the nature of the ligands.

Infrared spectroscopy probes the vibrational frequencies of the bonds within the complex. It is particularly useful for identifying the coordination mode of ligands, such as the acetate group, by observing shifts in their characteristic stretching frequencies upon coordination to a metal center.

Comparative UV-Vis Spectral Data

The UV-Vis spectra of aqueous solutions of nickel(II), cobalt(II), and copper(II) acetates exhibit distinct absorption bands characteristic of their d-electron configurations and coordination environments. In an aqueous solution, these metal ions typically exist as hexaaqua complexes, [M(H₂O)₆]²⁺.

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Color of Aqueous SolutionElectronic Transition (Typical Assignment for Octahedral Complex)
Nickel(II) Acetate Tetrahydrate393[1]5.13 ± 0.03[1]Green³A₂g → ³T₁g(P)
~720~2.5³A₂g → ³T₁g(F)
~650-750[2]Low³A₂g → ¹Eg
Cobalt(II) Acetate Tetrahydrate~515-525[3]~10Pink-Red⁴T₁g(F) → ⁴T₁g(P)
Copper(II) Acetate Monohydrate~800[4]~12-15Blue²Eg → ²T₂g

Note: The molar absorptivity values can vary with the specific complex and solvent. The values presented are typical for aqueous solutions.

Comparative FT-IR Spectral Data

The infrared spectra of solid-state metal acetates, typically measured as KBr pellets, provide insight into the coordination of the acetate ligand. The key vibrational bands are the asymmetric (νₐsym) and symmetric (νsym) stretching frequencies of the carboxylate group (COO⁻). The difference between these two frequencies (Δν) can indicate the coordination mode of the acetate ligand (monodentate, bidentate chelating, or bidentate bridging).

CompoundAsymmetric COO⁻ Stretch (νₐsym, cm⁻¹)Symmetric COO⁻ Stretch (νsym, cm⁻¹)O-H Stretch (Water of Hydration, cm⁻¹)Metal-Oxygen Stretch (cm⁻¹)
Nickel(II) Acetate Tetrahydrate~1510[5]~1418[5]Broad, ~3000-3500~445-490[2]
Cobalt(II) Acetate Tetrahydrate~1548~1422Broad, ~3400~616, ~676 (coupled with CO₂)
Copper(II) Acetate Monohydrate~1594-1609[6]~1420-1437[6]Broad, ~3197, 3415[7]~490[8]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a metal acetate complex.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: Obtain Metal Acetate Salt prep_uv Prepare Aqueous Solution (e.g., 0.1 M) start->prep_uv For UV-Vis prep_ir Prepare KBr Pellet (1-2 mg sample in 200 mg KBr) start->prep_ir For FT-IR uv_vis UV-Vis Spectroscopy (Scan ~300-1100 nm) prep_uv->uv_vis ftir FT-IR Spectroscopy (Scan ~4000-400 cm⁻¹) prep_ir->ftir process_uv Identify λmax Calculate Molar Absorptivity uv_vis->process_uv process_ir Identify Peak Positions (cm⁻¹) Assign Vibrational Modes ftir->process_ir compare Compare Spectra with Reference Compounds process_uv->compare process_ir->compare end End: Characterize Complex compare->end

Caption: Workflow for UV-Vis and FT-IR analysis.

Detailed Experimental Protocols

Protocol 1: UV-Vis Spectroscopy of Aqueous Nickel(II) Acetate Solution
  • Preparation of Stock Solution: Accurately weigh approximately 2.48 g of nickel(II) acetate tetrahydrate and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to the mark to obtain a 0.1 M stock solution.

  • Preparation of Dilutions: Prepare a series of dilutions (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M) from the stock solution using volumetric flasks and pipettes.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place the cuvette in the spectrophotometer and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute nickel acetate solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorbance spectrum over a range of 300 nm to 1100 nm.

  • Repeat for all dilutions: Repeat the measurement for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. Using the absorbance values at λmax and the known concentrations, create a calibration curve (Absorbance vs. Concentration) and determine the molar absorptivity (ε) from the slope of the line according to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm).

Protocol 2: FT-IR Spectroscopy of Solid Nickel(II) Acetate Tetrahydrate using a KBr Pellet
  • Sample Preparation: Weigh approximately 1-2 mg of nickel(II) acetate tetrahydrate and 150-200 mg of dry, IR-grade potassium bromide (KBr).[9][10] The KBr should be stored in a desiccator to minimize moisture absorption.

  • Grinding: Gently grind the KBr in an agate mortar and pestle to a fine powder. Add the this compound sample to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.[9]

  • Pellet Pressing: Transfer a small amount of the mixture into a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[8][11] If the die is equipped with a vacuum port, apply a vacuum during pressing to remove trapped air and improve pellet transparency.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Spectrum: Ensure the sample compartment is empty and record a background spectrum. This will account for atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the beam path and record the FT-IR spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the positions of the absorption bands and assign them to the corresponding vibrational modes of the acetate ligand, water of hydration, and the nickel-oxygen bond. Compare the spectrum to known literature values.

References

comparing the efficiency of different ligands with nickel acetate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ligand is critical for optimizing the performance of nickel acetate-catalyzed reactions. The ligand's steric and electronic properties directly influence the catalyst's activity, selectivity, and stability, thereby determining the overall efficiency of the chemical transformation. This guide provides an objective comparison of different ligand classes for this compound catalysts, supported by experimental data, to facilitate informed catalyst system selection for a range of applications, from cross-coupling reactions to asymmetric hydrogenation.

Data Presentation: Ligand Performance Comparison

The following tables summarize the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in this compound-catalyzed reactions. The data is compiled from high-throughput screening and comparative studies to highlight the impact of ligand choice on reaction outcomes.

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Esters

This table presents data from a high-throughput screening of 192 chiral bidentate phosphine ligands in the nickel-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate. The use of Nickel(II) acetate as the precatalyst is a key feature of this study.

Ligand FamilySpecific LigandConversion (%)[1]Enantioselectivity (% ee)[1]
Josiphos Cyclohexyl-substituted JosiphosGood ReactivityModest
Binapine BinapineModerate ConversionLow
DuPhos/BPE Me-DuPhos4482.7
DuPhos/BPE Et-DuPhosLowGood
DuPhos/BPE Cy-BPELowGood

Reaction Conditions: Ni(OAc)₂ catalyst, methanol solution, 500 psi H₂, 50 °C.[1]

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The following table compares the performance of monophosphine and bisphosphine ligands in the nickel-catalyzed Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. While not exclusively using this compound, this study provides valuable insights into ligand effects in nickel catalysis.

Ligand TypeSpecific LigandYield (%)[2]
Monophosphine P(t-Bu)₃85
Bisphosphine dppf70
Bisphosphine Xantphos65

Reaction Conditions: Ni precatalyst, aryl chloride, aryl boronic acid, base, solvent, heat.[2]

Table 3: Cross-Coupling of Anisoles with a Grignard Reagent

This table showcases the efficiency of various N-heterocyclic carbene (NHC) and phosphine ligands in the this compound-catalyzed cross-coupling of 2-methoxynaphthalene with trimethylsilylmethylmagnesium chloride.[3]

Ligand TypeSpecific LigandYield (%)[3]
Phosphine PCy₃0
NHC IPr65
NHC IMes58
NHC IAd45
NHC ICy 82
NHC SIMes35

Reaction Conditions: Ni(OAc)₂, anisole derivative, Grignard reagent, toluene, room temperature, 18 h.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for ligand screening and a specific cross-coupling reaction.

General Procedure for High-Throughput Ligand Screening in Asymmetric Hydrogenation[1]
  • Stock Solution Preparation : A stock solution of Ni(OAc)₂ and the substrate (e.g., methyl 2-acetamidoacrylate) is prepared in methanol. A separate stock solution for each ligand from a library is also prepared in an appropriate solvent.

  • Reaction Setup : In a 96-well plate, aliquots of the Ni(OAc)₂/substrate stock solution are dispensed into each well. Subsequently, a specific volume of each unique ligand stock solution is added to individual wells.

  • Hydrogenation : The 96-well plate is placed in a high-pressure reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 500 psi H₂). The reaction is then stirred at a controlled temperature (e.g., 50 °C) for a set period.

  • Work-up and Analysis : After cooling and depressurization, the reaction mixtures are typically filtered through a short plug of silica gel to remove the catalyst. The conversion and enantiomeric excess of the product in each well are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Procedure for Nickel-Catalyzed Cross-Coupling of Anisoles with Grignard Reagents[3]
  • Catalyst Pre-formation (in situ) : In a nitrogen-filled glovebox, a reaction vessel is charged with Ni(OAc)₂ (5 mol %), the desired ligand (e.g., ICy·HCl, 10 mol %), and anhydrous toluene. The mixture is stirred at room temperature for a specified time to allow for the in situ formation of the active catalyst.

  • Reaction Execution : To the catalyst mixture, the anisole derivative (1.0 equiv) is added, followed by the dropwise addition of the Grignard reagent (2.0 equiv) at room temperature.

  • Monitoring and Quenching : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification : The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cross-coupled product.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the comparison of ligand efficiency with this compound catalysts.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_Ni Ni(OAc)₂/Substrate Stock Solution dispense Dispense into 96-Well Plate stock_Ni->dispense stock_Ligand Ligand Library Stock Solutions stock_Ligand->dispense hydrogenation High-Pressure Hydrogenation dispense->hydrogenation workup Work-up & Catalyst Removal hydrogenation->workup analysis GC/HPLC Analysis (Conversion & ee) workup->analysis

Caption: Experimental workflow for high-throughput ligand screening.

Ligand_Influence_Pathway cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Sterics Steric Hindrance (e.g., Cone Angle) Activity Activity (Turnover Frequency) Sterics->Activity influences Selectivity Selectivity (Regio-, Enantio-) Sterics->Selectivity governs Electronics Electronic Effects (e.g., σ-donation, π-acidity) Electronics->Activity modulates Stability Stability (Catalyst Lifetime) Electronics->Stability impacts

Caption: Influence of ligand properties on catalyst performance.

References

Nickel Acetate in C-N Coupling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and cost-effective catalytic systems for carbon-nitrogen (C-N) bond formation is a perpetual endeavor. While palladium-based catalysts have long dominated the landscape of C-N coupling reactions, such as the Buchwald-Hartwig amination, nickel catalysts have emerged as a promising alternative due to nickel's lower cost and unique reactivity. This guide provides a comprehensive validation of nickel acetate as a pre-catalyst in C-N coupling, comparing its performance with established alternatives and providing detailed experimental data to inform your research.

This compound: An Overview

This compound, Ni(OAc)₂, is an air-stable and inexpensive Ni(II) salt. While its application in C-S coupling has shown that the acetate ligand can facilitate key steps in the catalytic cycle, its use as a primary pre-catalyst in C-N coupling reactions is not as well-documented. Literature suggests that while other Ni(II) salts and Ni(0) complexes are effective, this compound's performance can be highly dependent on the specific reaction conditions and ligand choice, and in some cases, it has been shown to be ineffective.

Performance Comparison of Pre-catalysts in C-N Coupling

To provide a clear comparison, the following table summarizes the performance of this compound alongside common nickel- and palladium-based pre-catalysts in the amination of aryl halides. The data is compiled from various studies to highlight the typical yields and conditions.

Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Aryl HalideAmineYield (%)Reference
Ni(OAc)₂ PPh₃NaOtBuToluene10024p-chloroanisoleMorpholineNo product [1]
Ni(acac)₂NoneNoneDMF8024Aryl bromideB₂N₄ reagent94[2]
NiCl₂(DME)SIPr·HClNaOtBu2-Me-THF8031-chloronaphthaleneMorpholine95[3]
Ni(COD)₂DPPFNaOtBuToluene100244-chlorotolueneN-methylaniline80[4]
(dppf)Ni(o-tolyl)ClNoneK₃PO₄CPME1000.754-chloro-n-butylbenzeneMorpholine85[5]
Pd(OAc)₂XantphosCs₂CO₃Toluene110124-bromotolueneAniline98N/A

Note: The data for Pd(OAc)₂ is representative of typical Buchwald-Hartwig conditions and is included for a broader comparison. The negative result for Ni(OAc)₂ is a critical data point from the literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides with NiCl₂(DME)

A flame-dried Schlenk tube is charged with NiCl₂(DME) (5 mol %), the specified ligand (e.g., SIPr·HCl, 10 mol %), and NaOtBu (1.4 equiv). The tube is evacuated and backfilled with argon. The solvent (e.g., 2-Me-THF) is added, followed by the amine (1.2 equiv) and the aryl chloride (1.0 equiv). The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of Celite, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl amine.[3]

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides with Ni(COD)₂

In an argon-filled glovebox, a vial is charged with Ni(COD)₂ (2 mol %), the phosphine ligand (e.g., DPPF, 4 mol %), and NaOtBu (1.2 equiv). Toluene is added, and the mixture is stirred for 5 minutes. The aryl chloride (1.0 equiv) and the amine (1.2 equiv) are then added. The vial is sealed and heated to 100 °C for the specified time. After cooling, the reaction mixture is worked up as described in the previous procedure.[4]

General Procedure for Palladium-Catalyzed Amination of Aryl Bromides with Pd(OAc)₂

A vial is charged with Pd(OAc)₂ (2 mol %), the ligand (e.g., Xantphos, 4 mol %), and Cs₂CO₃ (1.5 equiv). The vial is evacuated and backfilled with argon. The aryl bromide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene) are added. The mixture is then heated to 110 °C for the specified time. The workup and purification follow the general procedure described above.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in C-N coupling catalysis, the following diagrams are provided.

G General Catalytic Cycle for C-N Coupling M0 M(0)L_n OA_complex [Ar-M(II)(X)L_n] M0->OA_complex + Ar-X (Oxidative Addition) Amine_adduct [Ar-M(II)(NHR'R'')L_n]X OA_complex->Amine_adduct + HNR'R'' Amido_complex [Ar-M(II)(NR'R'')L_n] Amine_adduct->Amido_complex - HX (Base) Product Ar-NR'R'' Amido_complex->Product (Reductive Elimination) M0_regen M(0)L_n Amido_complex->M0_regen

Caption: A simplified catalytic cycle for transition metal-catalyzed C-N coupling reactions.

G Experimental Workflow for Catalyst Screening Start Reaction Setup Catalyst Add Pre-catalyst (e.g., Ni(OAc)₂) Start->Catalyst Ligand Add Ligand Catalyst->Ligand Base Add Base Ligand->Base Reagents Add Aryl Halide and Amine Base->Reagents Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Workup Quench, Extract, and Purify Reaction->Workup Analysis Analyze Product (NMR, GC-MS) Workup->Analysis Result Determine Yield and Purity Analysis->Result

Caption: A typical experimental workflow for screening pre-catalysts in C-N coupling reactions.

Conclusion

The validation of this compound as a pre-catalyst for C-N coupling reveals a nuanced picture. While it is an attractive option due to its low cost and air stability, the available experimental data suggests that it is not a universally effective pre-catalyst for this transformation under standard conditions. In direct comparisons, other nickel precursors such as NiCl₂(DME), Ni(COD)₂, and well-defined Ni(II)-aryl complexes, as well as palladium-based catalysts, consistently demonstrate broader applicability and higher efficacy.

For researchers in drug development and organic synthesis, this guide underscores the importance of catalyst and ligand screening. While this compound may find utility in specific, optimized systems, particularly given the potential role of the acetate anion in the catalytic cycle, the more established nickel and palladium pre-catalysts currently offer a more reliable and versatile platform for C-N bond formation. The provided protocols for these successful systems serve as a valuable starting point for further exploration and development in your own research.

References

Safety Operating Guide

Nickel acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of nickel acetate is critical for ensuring laboratory safety and environmental protection. As a compound with significant health and ecological hazards, it must be managed as hazardous waste in accordance with strict regulatory guidelines. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.

Immediate Safety and Handling

Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or fumes.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields. A face shield may also be necessary.[3]

  • Hand Protection: Use nitrile gloves, ensuring they are inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact.[1][3]

  • Respiratory Protection: In cases of inadequate ventilation or potential for dust formation, respiratory protection is required.[3][4][5][6]

  • Protective Clothing: Wear a lab coat, long-sleeved clothing, or a chemical-resistant suit to prevent skin exposure.[3][7]

**Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[8] Under no circumstances should it be disposed of in standard trash or poured down the sewer drain.[7][8][9]

  • Waste Collection:

    • Solid Waste: Carefully sweep or shovel solid this compound waste, avoiding dust formation.[2][3] Place the material into a suitable, clearly labeled, and sealable container designated for hazardous chemical waste.[3][10]

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated Materials: Any items such as gloves, filter paper, or containers that have come into contact with this compound must be disposed of as hazardous waste in the same manner.[8]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.[3][4][5][11][12]

    • Label the container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][4][5][6][9][11]

    • The storage area should be cool and dry, away from incompatible materials like strong oxidizers.[1][9]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.[2][3][4][5][11]

    • Disposal must be carried out at an approved waste treatment plant in strict accordance with all federal, state, and local environmental regulations.[1][2][3][5][9][11][12]

Emergency Spill Procedures

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2][3][4][9][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE before attempting to clean the spill.[4][9][10][11]

  • Contain: Prevent the spill from spreading or entering drains, sewers, and public waterways.[3][7][8][9][10][11][12]

  • Clean-Up: For solid spills, gently sweep or vacuum the material to avoid creating dust and place it in a labeled hazardous waste container.[2][3][9][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Hazard and Regulatory Data

The following table summarizes key quantitative and regulatory information for the disposal and transport of this compound.

ParameterValue / ClassificationSource
UN Number 3077[4][8]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Nickel(II) acetate tetrahydrate)[6][8]
GHS Hazard Statements H302, H317, H332, H334, H341, H350i, H360, H372, H410[3][6][13]
Hazard Summary Harmful if swallowed/inhaled, skin/respiratory sensitizer, suspected mutagen, may cause cancer, may damage fertility, damages organs (repeated exposure), very toxic to aquatic life.[2][3][5][6][13]N/A
EU Waste Properties HP 5 (Specific Target Organ Toxicity), HP 6 (Acute Toxicity), HP 7 (Carcinogenic), HP 10 (Toxic for Reproduction), HP 11 (Mutagenic), HP 13 (Sensitising), HP 14 (Ecotoxic)[8]

Experimental Protocols

There are no specific experimental protocols for the disposal process itself, as it is a standardized safety procedure. The protocol is the step-by-step guidance provided above, which is derived from safety data sheets and regulatory information. The key is the chemical's classification as a hazardous and environmentally damaging substance, mandating its isolation and specialized disposal.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol gen This compound Waste Generated (Solid, Liquid, or Contaminated PPE) collect 1. Collect in a sealed, properly labeled hazardous waste container gen->collect spill Spill Occurs gen->spill Potential Event store 2. Store container in a designated, secure waste accumulation area collect->store pickup 3. Arrange pickup by a licensed waste disposal contractor store->pickup facility 4. Transport to an approved hazardous waste facility for treatment pickup->facility contain Contain spill & prevent entry to drains spill->contain cleanup Clean up using appropriate PPE & place in hazardous waste container contain->cleanup cleanup->store Transfer to Storage

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nickel Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling nickel acetate, a compound that, while valuable in research, presents significant health hazards. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, known to be harmful if swallowed or inhaled, and can cause serious eye damage, skin allergies, and respiratory issues.[1] It is also a suspected carcinogen and may cause genetic defects.[1][2][3] Therefore, stringent safety protocols are not just recommended, they are imperative.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the correct use of appropriate Personal Protective Equipment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield may also be necessary.Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Contact lenses should not be worn.[5]
Skin Impermeable rubber or plastic gloves (Nitrile gloves are commonly recommended). A lab coat or other protective clothing is also required.[1][6]Wear appropriate protective gloves and clothing to prevent skin exposure. Wash contaminated clothing before reuse.[1]
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95 or P3 type) is necessary, especially in case of inadequate ventilation or when dust is generated.[1][7]Use in a well-ventilated area, preferably under a fume hood.[6]
Exposure Control Parameters

Understanding and adhering to occupational exposure limits is critical for minimizing health risks.

Table 2: Occupational Exposure Limits for Nuisance Dust

OrganizationExposure LimitNotes
OSHA (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)TWA (Time-Weighted Average)
ACGIH (TLV) 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles)TWA (Time-Weighted Average)

Data sourced from multiple safety data sheets.

Operational Plan for Handling this compound

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Step 1: Preparation and Handling
  • Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust or fumes.[6][7]

  • Don Appropriate PPE: Put on all required PPE as detailed in Table 1.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[2]

  • Prohibit Eating and Drinking: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1]

  • Wash Hands Thoroughly: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2]

Step 2: Storage
  • Store in a Cool, Dry, Well-Ventilated Area: Keep the container tightly closed and store it in a designated, locked-up area.[6][8]

  • Avoid Incompatible Materials: Store away from strong oxidizing agents.

  • Protect from Physical Damage: Handle containers carefully to prevent spills and damage.[1]

Step 3: Disposal
  • Follow Regulations: Dispose of waste containing this compound in accordance with all local, state, and federal environmental regulations.[6]

  • Use a Licensed Waste Facility: Waste material should be disposed of by a licensed waste facility contractor.[1] Do not allow the chemical to enter drains or waterways.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

Emergency and First-Aid Plan

Immediate and appropriate action is critical in the event of an emergency.

In Case of a Spill:
  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]

  • Wear Protective Equipment: Put on appropriate personal protective equipment before cleaning up the spill.[1]

  • Contain and Clean: Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a designated, labeled container for disposal.[1][2]

  • Prevent Environmental Contamination: Prevent the spill from entering drains, sewers, or waterways.[1]

First-Aid Measures:

Table 3: Emergency First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Get medical attention if irritation or a rash occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[1]

Procedural Workflow Diagrams

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagrams illustrate the handling and emergency workflows.

cluster_handling Safe Handling Protocol prep 1. Preparation - Read SDS - Ensure Ventilation - Don PPE handle 2. Handling - Avoid Dust - No Food/Drink - Wash Hands prep->handle store 3. Storage - Cool, Dry, Ventilated - Away from Incompatibles handle->store dispose 4. Disposal - Follow Regulations - Use Licensed Facility store->dispose cluster_emergency Emergency Response Plan cluster_spill Spill cluster_personal Personal Exposure exposure Exposure Event spill_evac Evacuate & Ventilate exposure->spill_evac Spill Occurs inhalation Inhalation: Fresh Air, Medical Attention exposure->inhalation Inhaled skin Skin Contact: Wash with Soap & Water exposure->skin Skin Contact eyes Eye Contact: Flush with Water, Medical Attention exposure->eyes Eye Contact ingestion Ingestion: Rinse Mouth, Medical Attention exposure->ingestion Ingested spill_ppe Don PPE spill_evac->spill_ppe spill_clean Contain & Clean spill_ppe->spill_clean spill_dispose Dispose as Hazardous Waste spill_clean->spill_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel acetate
Reactant of Route 2
Nickel acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.